Cdk2-IN-15
Description
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Structure
3D Structure
Properties
Molecular Formula |
C17H11NO5 |
|---|---|
Molecular Weight |
309.27 g/mol |
IUPAC Name |
15-hydroxy-14-methoxy-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(18),2(6),7,11(19),12,14,16-heptaen-9-one |
InChI |
InChI=1S/C17H11NO5/c1-21-15-8-4-10-13-9(17(20)18-10)5-12-16(23-6-22-12)14(13)7(8)2-3-11(15)19/h2-5,19H,6H2,1H3,(H,18,20) |
InChI Key |
IDSUOWSRHKZENY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C3C4=C(C=C21)NC(=O)C4=CC5=C3OCO5)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Preclinical Profile of INX-315 (Cdk2-IN-15)
Executive Summary
Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that, in complex with cyclin E or cyclin A, serves as a critical regulator of the G1-to-S phase cell cycle transition. Dysregulation of the Cyclin E-CDK2 axis, particularly through the amplification of the CCNE1 gene (encoding cyclin E1), is a known oncogenic driver in a variety of solid tumors, including certain ovarian, uterine, and gastric cancers. Furthermore, acquired resistance to highly effective CDK4/6 inhibitors (CDK4/6i) in hormone receptor-positive (HR+) breast cancer is frequently mediated by a compensatory upregulation of CDK2 activity.
This document provides a comprehensive technical overview of the preclinical data for INX-315, a novel, potent, and orally active small molecule inhibitor with high selectivity for CDK2.[1][2] Preclinical studies have demonstrated that INX-315 effectively induces G1 cell cycle arrest, promotes a senescence-like phenotype, and suppresses tumor growth in models of CCNE1-amplified cancers.[2][3] Moreover, INX-315 has shown the ability to overcome resistance to CDK4/6 inhibitors in breast cancer models, both as a monotherapy and in combination, suggesting a promising therapeutic strategy for these difficult-to-treat patient populations.[4][5]
Quantitative Data Presentation
The preclinical profile of INX-315 is defined by its high potency and selectivity for CDK2, leading to robust cellular and in vivo activity in targeted cancer models.
Table 1: In Vitro Kinase Selectivity Profile of INX-315
This table summarizes the biochemical and intracellular inhibitory activity of INX-315 against a panel of cyclin-dependent kinases. The data highlights the compound's picomolar potency against the CDK2/Cyclin E1 complex and its significant selectivity over other key CDKs, particularly CDK1.
| Kinase Complex | Biochemical IC50 (nM) | Fold vs. CDK2/E | Intracellular NanoBRET IC50 (nM) | Fold vs. CDK2/E |
| CDK2/Cyclin E1 | 0.6 | 1 | 2.3 | 1 |
| CDK2/Cyclin A2 | 2.4 | 4 | 71.3 | 31 |
| CDK1/Cyclin B1 | 30 | 50 | 374 | 163 |
| CDK4/Cyclin D1 | 133 | 222 | Not Determined | N/A |
| CDK6/Cyclin D3 | 338 | 563 | Not Determined | N/A |
| CDK9/Cyclin T1 | 73 | 122 | 2950 | 1283 |
| Data sourced from Incyclix Bio presentations and related publications.[4][5] |
Table 2: Cellular Activity of INX-315 in Cancer Cell Lines
The antiproliferative effects of INX-315 were evaluated across various cancer cell lines, demonstrating potent activity in models characterized by CCNE1 amplification or acquired resistance to CDK4/6 inhibitors.
| Cell Line | Cancer Type | Key Feature | Proliferation IC50 (nM) |
| OVCAR3 | Ovarian | CCNE1-amplified | Low Nanomolar |
| MKN1 | Gastric | CCNE1-amplified | Low Nanomolar |
| MCF7-Palbo-R | Breast | Palbociclib Resistant | 113 (in combination with 1 µM Palbociclib) |
| T47D-Abe-R | Breast | Abemaciclib Resistant | Low Nanomolar |
| Hs68 | Fibroblast | Normal (Non-cancerous) | 1430 |
| Data indicates high sensitivity in cancer cells dependent on CDK2, while normal cells are largely unaffected.[4][6] |
Table 3: In Vivo Efficacy of INX-315 in Xenograft Models
INX-315 demonstrated robust single-agent antitumor activity in multiple patient-derived (PDX) and cell line-derived (CDX) xenograft models of CCNE1-amplified cancers.
| Model | Cancer Type | Treatment and Dose | Duration | Outcome |
| OVCAR3 CDX | Ovarian | 200 mg/kg, QD | 42 days | 89% Tumor Growth Inhibition (TGI) |
| OVCAR3 CDX | Ovarian | 100 mg/kg, BID | 42 days | Tumor Stasis |
| GA0103 PDX | Gastric | 100 mg/kg, BID | 56 days | Tumor Stasis |
| OV5398 PDX | Ovarian | Not Specified | Not Specified | Tumor Stasis/Regression |
| QD: once daily; BID: twice daily. All treatments were well-tolerated with no significant body weight loss reported.[4][6] |
Experimental Protocols
The following sections detail the methodologies used in the preclinical evaluation of INX-315.
Biochemical Kinase Assays
-
Objective: To determine the 50% inhibitory concentration (IC50) of INX-315 against purified kinase complexes.
-
Method: Biochemical IC50 values were determined using enzymatic assays (e.g., Nanosyn).[3][4] The assays were conducted in a 12-point dose-response format. The concentration of ATP was set at the Michaelis constant (Km) for each specific kinase to ensure competitive binding assessment.[4]
Intracellular Target Engagement Assay
-
Objective: To measure the potency and selectivity of INX-315 on its target kinase within a live cellular environment.
-
Method: The NanoBRET™ Target Engagement Assay (Promega) was utilized.[4][7] This assay measures the displacement of a fluorescent tracer from a NanoLuc®-CDK2 fusion protein by a competitive inhibitor (INX-315) in live cells. The resulting IC50 value reflects the compound's cell permeability and target engagement potency.[4]
Cell Proliferation and Viability Assays
-
Objective: To assess the antiproliferative effect of INX-315 on cancer and normal cell lines.
-
Method: Cells were seeded in multi-well plates and treated with a 10-point dose curve of INX-315 for 6 days.[3][4] Cell viability was quantified using the CellTiter-Glo® (CTG) Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.[4]
Cell Cycle Analysis
-
Objective: To determine the effect of INX-315 on cell cycle progression.
-
Method: Cancer cells were treated with various concentrations of INX-315 for 24 hours.[3][4] To assess DNA synthesis, cells were pulsed with 5-ethynyl-2´-deoxyuridine (EdU), a nucleoside analog of thymidine. Cells were then fixed, permeabilized, and stained with a fluorescent azide that couples to the EdU. Total DNA content was stained using a DNA-intercalating dye (e.g., DAPI). The distribution of cells in G1, S, and G2/M phases was analyzed by flow cytometry.[4]
Western Blotting
-
Objective: To confirm target engagement and downstream pathway modulation by measuring protein expression and phosphorylation status.
-
Method: Cell or tumor tissue lysates were prepared from samples treated with INX-315 or vehicle control.[3][7] Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key pathway proteins such as phosphorylated Retinoblastoma (pRb), total Rb, and Cyclin A2.[3] Following incubation with secondary antibodies, protein bands were visualized using chemiluminescence.
Senescence-Associated β-Galactosidase Assay
-
Objective: To detect the induction of a therapy-induced senescence phenotype.
-
Method: Cells were treated with INX-315 for 7 days.[7] Following treatment, cells were fixed and incubated with a staining solution containing X-gal at pH 6.0. The development of a blue color, indicating β-galactosidase activity, is a characteristic marker of senescent cells.[7]
In Vivo Xenograft Studies
-
Objective: To evaluate the antitumor efficacy and tolerability of INX-315 in a living organism.
-
Method: Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models were established by implanting human tumor fragments or cells into immunodeficient mice.[2][8] Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. INX-315 was administered orally, typically on a once-daily (QD) or twice-daily (BID) schedule.[4] Tumor volumes and mouse body weights were measured twice weekly to assess efficacy and tolerability, respectively.[4]
Signaling Pathways and Experimental Workflows
Visualizations of the mechanism of action and evaluation process for INX-315.
Caption: The canonical G1/S transition pathway regulated by CDK4/6 and CDK2.
Caption: INX-315 inhibits hyperactive CDK2 in CCNE1-amplified tumors.
Caption: INX-315 blocks the CDK2-mediated bypass pathway in CDK4/6i resistance.
Caption: A streamlined workflow for the preclinical assessment of CDK2 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. incyclixbio.com [incyclixbio.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Incyclix Bio’s CDK2 inhibitor INX-315 shows antitumor activity in CCNE1-amplified cancers | BioWorld [bioworld.com]
- 7. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Target Validation of Cdk2-IN-15 (INX-315) in Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of Cdk2-IN-15, also known as INX-315, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), in various cancer cell lines. This document outlines the inhibitor's biochemical and cellular activity, details the experimental protocols for its validation, and visualizes the relevant biological pathways and experimental workflows.
Introduction to CDK2 as a Cancer Target
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S transition.[1][2][3] Its activity is tightly controlled by binding to regulatory proteins called cyclins, primarily Cyclin E and Cyclin A.[1][2][3] Dysregulation of the CDK2 pathway, often through the amplification of the CCNE1 gene (which encodes Cyclin E1), is a common feature in several cancers, including certain types of ovarian, breast, and gastric cancers.[1] This aberrant CDK2 activation leads to uncontrolled cell proliferation and tumor growth, making it a compelling target for cancer therapy.[1][2] this compound (INX-315) has emerged as a selective inhibitor of CDK2, offering a promising therapeutic strategy for these malignancies.[1]
Quantitative Data Presentation
The following tables summarize the biochemical and cellular activities of INX-315, providing key quantitative metrics for its potency and selectivity.
Table 1: Biochemical Activity of INX-315 Against a Panel of Cyclin-Dependent Kinases
| Kinase Target | IC50 (nmol/L) |
| CDK2/Cyclin E1 | 4 |
| CDK2/Cyclin A1 | <4 |
| CDK1/Cyclin B1 | >200 |
| CDK4/Cyclin D1 | >1000 |
| CDK6/Cyclin D3 | >1000 |
| CDK9/Cyclin T1 | >1000 |
| Data from Nanosyn biochemical assay.[1] |
Table 2: Cellular Activity of INX-315 in Various Cancer Cell Lines
| Cell Line | Cancer Type | CCNE1 Status | IC50 (nmol/L) |
| OVCAR-3 | Ovarian Cancer | Amplified | 125 |
| MKN1 | Gastric Cancer | Amplified | Not specified |
| Hs68 | Benign Human Fibroblast | Not Applicable | >1000 |
| MCF7 | Breast Cancer (p53 wild-type) | Not specified | Not specified |
| T47D | Breast Cancer | Not specified | Not specified |
| Data from CellTiter-Glo® viability assay after 6 days of treatment.[1] |
Table 3: Intracellular Target Engagement of INX-315
| Target | Intracellular IC50 (nmol/L) |
| CDK2/Cyclin E1 | 2.3 |
| CDK1/Cyclin B1 | 374 |
| CDK9/Cyclin T1 | 2950 |
| Data from NanoBRET™ live-cell target engagement assays.[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the target validation of INX-315 are provided below.
Biochemical Kinase Activity Assay (Nanosyn Assay)
This assay quantifies the ability of a compound to inhibit the activity of a purified kinase.
Materials:
-
Purified recombinant CDK enzymes and their respective cyclin partners.
-
ATP
-
Substrate peptide
-
INX-315
-
Assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Prepare serial dilutions of INX-315 in assay buffer.
-
In a 384-well plate, add the CDK/cyclin complex, the substrate peptide, and the INX-315 dilution (or vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
Calculate IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
INX-315
-
CellTiter-Glo® Reagent (Promega)
-
96-well opaque-walled plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of INX-315 (or vehicle control) and incubate for the desired duration (e.g., 6 days).[1]
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well, following the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Determine the IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
Western Blotting for Protein Expression and Phosphorylation
Western blotting is used to detect specific proteins in a sample and can be used to assess the downstream effects of CDK2 inhibition on signaling pathways.
Materials:
-
Cancer cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK2, anti-phospho-Rb, anti-Cyclin E)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with INX-315 or vehicle for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the target validation of this compound.
Caption: Cdk2 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Cdk2 Inhibitor Validation.
References
The Dual Faces of Cdk2: An In-depth Technical Guide to Cdk2/cyclin E and Cdk2/cyclin A Complexes
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 2 (Cdk2) is a critical serine/threonine kinase that, in partnership with its regulatory cyclin subunits, orchestrates key transitions within the eukaryotic cell cycle. This technical guide provides a comprehensive examination of the biological functions of two pivotal Cdk2 complexes: Cdk2/cyclin E and Cdk2/cyclin A. We delve into their distinct and overlapping roles in cell cycle progression, DNA replication, and tumorigenesis. This document presents quantitative data on their kinase activity and cellular abundance, detailed protocols for essential experimental analyses, and visual representations of their signaling pathways to serve as a vital resource for researchers and professionals in drug development.
Introduction
The precise regulation of the cell cycle is fundamental to organismal development and tissue homeostasis. Cyclin-dependent kinases (CDKs) and their activating partners, the cyclins, form the central engine that drives the cell through its various phases.[1][2] Among these, Cdk2 plays a crucial, albeit context-dependent, role. Its activity is exquisitely timed through its association with different cyclins, primarily cyclin E and cyclin A. The Cdk2/cyclin E complex is a key regulator of the G1-to-S phase transition, a point of no return for cell division.[3][4] Subsequently, as cyclin E levels wane, Cdk2 partners with cyclin A to govern progression through S phase and the transition into G2.[5]
Dysregulation of these complexes is a hallmark of many human cancers, leading to uncontrolled cell proliferation.[5][6] Consequently, Cdk2 and its associated cyclins have emerged as prominent targets for anti-cancer drug development.[7] This guide aims to provide a detailed technical overview of the Cdk2/cyclin E and Cdk2/cyclin A complexes, equipping researchers with the foundational knowledge and practical methodologies to further investigate their functions and therapeutic potential.
Biological Functions and Substrate Specificity
Cdk2/cyclin E: The Gatekeeper of S Phase
The Cdk2/cyclin E complex is instrumental in committing a cell to DNA replication. Its activity peaks at the G1/S boundary, where it phosphorylates a multitude of substrates to initiate the events of S phase.[4][8]
Key Functions:
-
Restriction Point Transition: Cdk2/cyclin E contributes to the hyperphosphorylation of the Retinoblastoma protein (pRb) and related pocket proteins (p107, p130). This phosphorylation disrupts their interaction with the E2F family of transcription factors, leading to the expression of genes required for S phase entry, including cyclin A.[3][6]
-
Initiation of DNA Replication: The complex directly phosphorylates components of the pre-replication complex (pre-RC), such as CDC6, promoting the loading of the minichromosome maintenance (MCM) complex onto DNA origins.[8]
-
Centrosome Duplication: Cdk2/cyclin E is also implicated in the initiation of centrosome duplication, a crucial event for the formation of the mitotic spindle.[9]
-
Histone Biosynthesis: It phosphorylates NPAT, a coactivator of histone gene transcription, to ensure a sufficient supply of histones for newly synthesized DNA.[9]
Cdk2/cyclin A: The S Phase Conductor
Following the rise of cyclin A levels in late G1 and S phase, Cdk2 switches its binding partner from cyclin E to cyclin A. The Cdk2/cyclin A complex then takes over to ensure the orderly progression and completion of DNA synthesis.[5][10]
Key Functions:
-
S Phase Progression: Cdk2/cyclin A continues the phosphorylation of substrates initiated by Cdk2/cyclin E, and also targets new proteins to promote the elongation phase of DNA replication.[5]
-
Prevention of Re-replication: By phosphorylating components of the pre-RC, such as CDC6 and MCM proteins, Cdk2/cyclin A prevents the re-assembly of pre-RCs on replicated DNA, thus ensuring that the genome is replicated only once per cell cycle.
-
G2/M Transition: Cdk2/cyclin A activity persists into the G2 phase, where it contributes to the activation of the Cdk1/cyclin B complex, the master regulator of mitosis.[10]
Substrate Recognition
The substrate specificity of Cdk2 is primarily determined by its associated cyclin. Both cyclin E and cyclin A contain a hydrophobic patch that recognizes a consensus sequence on their substrates, often an "RXL" (Arg-X-Leu) or "Cy" motif, which is distinct from the phosphorylation site itself.[2][11] This docking interaction increases the local concentration of the substrate for the Cdk2 active site. The minimal phosphorylation consensus sequence for CDKs is S/T-P, where S/T is the serine or threonine to be phosphorylated and P is a proline residue.[11]
Quantitative Data
The following tables summarize available quantitative data regarding the kinase activity and cellular concentrations of Cdk2 and its cyclin partners. It is important to note that these values can vary significantly depending on the cell type, experimental conditions, and substrate used.
Kinase Activity Parameters
| Complex | Substrate | Km (μM) | kcat (min⁻¹) | kcat/Km (μM⁻¹min⁻¹) | Cell System/Conditions | Reference(s) |
| Cdk2/cyclin A | Histone H1 peptide | 28 | 312 | 11.14 | Recombinant human proteins | [12] |
| Cdk2/cyclin A | ATP | 23 | 3.9 | 0.17 | Recombinant human proteins | [13] |
| Cdk2/cyclin E | Peptide | 4.6 | - | - | Recombinant human proteins | [14] |
| Cdk2/cyclin E | ATP | 3.6 | - | - | Recombinant human proteins | [14] |
Note: Data for kcat and kcat/Km for Cdk2/cyclin E with specific peptide substrates are not as readily available in a consolidated format.
Cellular Concentrations
| Protein | Cell Line | Concentration (molecules/cell) | Method | Reference(s) |
| Cdk2 | HeLa | ~1.5 x 10⁶ | Quantitative Western Blotting | [1] |
| Cyclin E1 | HeLa | ~1.2 x 10⁵ (G1 peak) | Quantitative Western Blotting | [1] |
| Cyclin A2 | HeLa | ~1.8 x 10⁵ (G2 peak) | Quantitative Western Blotting | [1] |
Signaling Pathways
The activities of Cdk2/cyclin E and Cdk2/cyclin A are tightly integrated into the broader cell cycle control network. Their activation is dependent on upstream signals, and their downstream phosphorylation events trigger a cascade of events leading to cell cycle progression.
Cdk2/cyclin E and Cdk2/cyclin A Activation and Regulation
References
- 1. Molecular quantification of cell cycle-related gene expression at the protein level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Proteomics Reveals the Basis for the Biochemical Specificity of the Cell Cycle Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin E: a potential treatment target to reverse cancer chemoresistance by regulating the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]
- 5. Low Molecular Weight Cyclin E in Human Cancer: Cellular Consequences and Opportunities for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Absolute quantification of protein ... | Article | H1 Connect [archive.connect.h1.co]
- 9. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 10. blog.abclonal.com [blog.abclonal.com]
- 11. Differences in substrate specificity between Cdk2-cyclin A and Cdk2-cyclin E in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Cdk2 inhibition as a strategy to overcome CDK4/6 inhibitor resistance
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The advent of cyclin-dependent kinase 4 and 6 inhibitors (CDK4/6i) has revolutionized the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. However, a significant challenge remains in the form of acquired resistance, which develops in nearly all patients.[1] A growing body of evidence points to the activation of the Cyclin E-Cdk2 axis as a primary mechanism of this resistance. This technical guide provides a comprehensive overview of the scientific rationale, preclinical and clinical evidence, and key experimental methodologies supporting the inhibition of Cdk2 as a promising strategy to overcome resistance to CDK4/6 inhibitors.
The Molecular Basis of CDK4/6 Inhibitor Resistance: The Rise of Cdk2
CDK4/6 inhibitors function by blocking the phosphorylation of the retinoblastoma (Rb) protein, thereby preventing the release of the E2F transcription factor and halting cell cycle progression from the G1 to the S phase.[2] Resistance to these inhibitors can occur through various mechanisms, including the loss of Rb and the amplification of CDK6 or cyclin D. However, a frequently observed bypass mechanism involves the upregulation of Cyclin E, which forms a complex with Cdk2 to directly phosphorylate Rb, thus reactivating the cell cycle independent of CDK4/6 activity.[1][3][4] This positions Cdk2 as a critical node of resistance and a prime therapeutic target.
The Rb-E2F Pathway and Cdk2-Mediated Escape
The core of G1/S phase transition is governed by the phosphorylation of Rb by Cyclin D-CDK4/6 complexes. Phosphorylated Rb releases E2F, which then activates the transcription of genes necessary for S-phase entry, including Cyclin E. In the presence of CDK4/6 inhibitors, this initial phosphorylation is blocked. However, in resistant cells, amplified Cyclin E binds to Cdk2, and this complex can phosphorylate Rb, creating a positive feedback loop that renders the cell insensitive to CDK4/6 inhibition.
The Role of c-Myc in Senescence Evasion
Recent studies have also implicated the transcription factor c-Myc in CDK4/6 inhibitor resistance. Overexpression of c-Myc is observed in resistant cells.[3] Cdk2 can phosphorylate c-Myc, which in turn suppresses the expression of genes involved in cellular senescence, such as p21 and p16.[3] By inhibiting Cdk2, the pro-senescence activity of c-Myc can be unleashed, providing another mechanism by which Cdk2 inhibition can overcome resistance.[3][5]
Preclinical Evidence for Cdk2 Inhibition
A substantial body of preclinical research has demonstrated the efficacy of targeting Cdk2 in CDK4/6 inhibitor-resistant breast cancer models.
In Vitro Studies
The generation of CDK4/6 inhibitor-resistant cell lines, such as palbociclib-resistant MCF7 (MCF7-PR) and T47D (T47D-PR) cells, has been instrumental in these investigations. These resistant cell lines exhibit significantly higher half-maximal inhibitory concentrations (IC50) for CDK4/6 inhibitors compared to their parental counterparts.[1]
| Cell Line | Parental IC50 (Palbociclib, µM) | Resistant IC50 (Palbociclib, µM) | Fold Increase | Reference |
| MCF7 | 0.75 | 7.15 | ~9.5 | [1] |
| T47D | 0.26 | 3.37 | ~13.0 | [1] |
Table 1: IC50 Values of Palbociclib in Sensitive and Resistant Breast Cancer Cell Lines.
Inhibition of Cdk2, either through siRNA or small molecule inhibitors, has been shown to synergistically suppress the proliferation of these resistant cells when combined with a CDK4/6 inhibitor.[1] For instance, the combination of Cdk2 siRNA and palbociclib demonstrated a significant anti-proliferative effect in MCF7-PR cells.[6]
In Vivo Xenograft Models
The synergistic effect of combined Cdk2 and CDK4/6 inhibition has been validated in vivo using xenograft models. In a study utilizing an MCF7-PR xenograft mouse model, the combination of Cdk2 siRNA and palbociclib resulted in significant tumor regression compared to either treatment alone.[1]
| Treatment Group | Tumor Growth Inhibition (%) | p-value (vs. Palbociclib alone) | Reference |
| Control siRNA | - | - | [1] |
| Palbociclib | - | - | [1] |
| Cdk2 siRNA | - | - | [1] |
| Cdk2 siRNA + Palbociclib | Significant Regression | 0.035 | [1] |
Table 2: In Vivo Efficacy of Combined Cdk2 and CDK4/6 Inhibition in a Palbociclib-Resistant Xenograft Model.
Clinical Landscape of Cdk2 Inhibitors
The promising preclinical data has spurred the development of selective Cdk2 inhibitors, with several now in early-phase clinical trials for patients with advanced solid tumors, including HR+/HER2- breast cancer that has progressed on CDK4/6 inhibitors.
| Compound | Target | Phase | Key Findings in HR+/HER2- Breast Cancer (post-CDK4/6i) | Reference |
| PF-07104091 | Cdk2 | Phase 1/2 | Monotherapy showed a 18.8% partial response rate and a 61.5% disease control rate. | [7][8] |
| BLU-222 | Cdk2 | Phase 1/2 | Monotherapy demonstrated one partial response. Combination with ribociclib and fulvestrant was well-tolerated with early signs of clinical activity. | [9][10] |
| BG-68501 | Cdk2 | Phase 1a/b | Monotherapy resulted in a 5.4% overall response rate and a 45.9% disease control rate in heavily pretreated patients. | [2][3][11][12] |
Table 3: Overview of Cdk2 Inhibitors in Clinical Development.
These early clinical results are encouraging, demonstrating that Cdk2 inhibition is a viable and active therapeutic strategy in a heavily pretreated patient population with limited options.
Key Experimental Protocols
Reproducible and robust experimental methodologies are crucial for advancing research in this field. Below are detailed protocols for key experiments cited in the literature.
Generation of Palbociclib-Resistant Cell Lines
Protocol:
-
Culture parental HR-positive breast cancer cell lines (e.g., MCF7, T47D) in standard growth medium.[13]
-
Initiate treatment by adding palbociclib to the culture medium at the respective IC50 concentration for each cell line (e.g., 750 nM for MCF7, 250 nM for T47D).[13]
-
Continuously culture the cells in the presence of palbociclib, gradually increasing the drug concentration over a period of 7-9 months.[13][14]
-
Periodically assess cell viability and proliferation to monitor the development of resistance.
-
Once cells can proliferate steadily at a high concentration of palbociclib (e.g., 1 µM), confirm resistance by performing a dose-response curve and calculating the new IC50 value using an MTT or similar cell viability assay.[1]
-
Maintain the established resistant cell lines in culture medium containing a maintenance dose of palbociclib (e.g., 1 µM).[14]
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
Protocol:
-
Seed cells in a multi-well plate and treat as required for the experiment.
-
Wash the cells twice with phosphate-buffered saline (PBS).[5]
-
Fix the cells for 3-5 minutes at room temperature with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS.[5]
-
Wash the cells three times with PBS.[5]
-
Prepare the SA-β-gal staining solution containing 1 mg/ml X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.[5][15]
-
Add the staining solution to the cells and incubate at 37°C in a non-CO2 incubator for 12-16 hours, or until a blue color develops in senescent cells.[5]
-
Wash the cells with PBS and visualize using a bright-field microscope.
-
Quantify the percentage of blue-stained (senescent) cells.
Western Blotting for Cell Cycle Proteins
Protocol:
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Denature 20-50 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[16]
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[16]
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Rb (Ser807/811), Cyclin E, Cdk2, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Co-Immunoprecipitation (Co-IP) for Cyclin E-Cdk2 Interaction
Protocol:
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease and phosphatase inhibitors.[17]
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with a primary antibody against either Cyclin E or Cdk2, or an isotype control antibody, overnight at 4°C with gentle rotation.[17]
-
Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads three to five times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against both Cyclin E and Cdk2 to confirm their interaction.
Conclusion and Future Directions
The inhibition of Cdk2 has emerged as a scientifically robust and clinically validated strategy to overcome acquired resistance to CDK4/6 inhibitors in HR+/HER2- breast cancer. The strong preclinical rationale, coupled with encouraging early clinical data, provides a solid foundation for the continued development of selective Cdk2 inhibitors. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from this therapeutic approach, optimizing combination strategies, and exploring the role of Cdk2 inhibition in other tumor types where CDK4/6 inhibitor resistance is a clinical challenge. The detailed methodologies provided in this guide are intended to facilitate further research and drug development efforts in this promising area of oncology.
References
- 1. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beonemedinfo.com [beonemedinfo.com]
- 3. ascopubs.org [ascopubs.org]
- 4. telomer.com.tr [telomer.com.tr]
- 5. buckinstitute.org [buckinstitute.org]
- 6. researchgate.net [researchgate.net]
- 7. First-in-human phase 1/2a study of a potent and novel CDK2-selective inhibitor PF-07104091 in patients (pts) with advanced solid tumors, enriched for CDK4/6 inhibitor resistant HR+/HER2- breast cancer. - ASCO [asco.org]
- 8. Cell cycle niche seeks clinical validation | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Blueprint Medicines to Present Leading Clinical Data on CDK2 and CDK4/6 Inhibitor Combo for HR+/HER2- Breast Cancer at 2024 ASCO [synapse.patsnap.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. BeOne Medicines' ASCO 2025 Breakthrough: Why These Two Candidates Could Redefine Breast Cancer Treatment [ainvest.com]
- 13. Generation of resistant cells [bio-protocol.org]
- 14. Tumour kinome re-wiring governs resistance to palbociclib in oestrogen receptor positive breast cancers, highlighting new therapeutic modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 16. Tumor-Specific Proteolytic Processing of Cyclin E Generates Hyperactive Lower-Molecular-Weight Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification and Functional Analysis of a Novel Cyclin E/Cdk2 Substrate Ankrd17 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cdk2-IN-15 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro kinase assay of Cdk2 inhibitors, with a focus on compounds structurally related to Cdk2-IN-15. The provided methodologies and data will enable researchers to effectively screen and characterize the potency and selectivity of novel Cdk2 inhibitors.
Introduction to Cdk2 as a Therapeutic Target
Cyclin-dependent kinase 2 (Cdk2) is a serine/threonine protein kinase that plays a crucial role in the regulation of the cell cycle, particularly during the G1/S phase transition and S phase progression.[1][2] Cdk2 forms active complexes with Cyclin E and Cyclin A, which phosphorylate a variety of substrates to promote DNA replication and cell cycle advancement.[1] Dysregulation of Cdk2 activity is frequently observed in various cancers, making it an attractive target for the development of anti-cancer therapeutics.[2][3] Inhibitors of Cdk2, such as this compound and its more potent successor INX-315, are valuable tools for studying Cdk2 biology and have potential as therapeutic agents.
Data Presentation: Inhibitory Potency of a Cdk2 Inhibitor
The inhibitory activity of Cdk2 inhibitors is typically determined by measuring the concentration of the compound required to inhibit 50% of the kinase activity (IC50). The following table summarizes the biochemical IC50 values for INX-315, a potent and selective Cdk2 inhibitor, against various Cdk-Cyclin complexes. This data is representative of the type of information generated from the protocols described below.
| Kinase Complex | IC50 (nM) |
| Cdk2/Cyclin E1 | 0.6 ± 0.1 |
| Cdk2/Cyclin A2 | 0.5 ± 0.1 |
| Cdk1/Cyclin B1 | 30 ± 5 |
| Cdk4/Cyclin D1 | >1000 |
| Cdk6/Cyclin D3 | >1000 |
| Cdk9/Cyclin T1 | 2950 |
Data for INX-315, a close analog and successor to this compound, is presented as a representative example of a potent Cdk2 inhibitor.[4]
Experimental Protocols
Several commercially available assay platforms are suitable for performing in vitro Cdk2 kinase assays. These assays typically measure the consumption of ATP or the generation of ADP, which is directly proportional to the kinase activity. Below are detailed protocols for three commonly used non-radioactive, luminescence-based kinase assays.
Protocol 1: ADP-Glo™ Kinase Assay
This assay quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human Cdk2/Cyclin A2 or Cdk2/Cyclin E1 enzyme
-
Substrate (e.g., Histone H1 or a specific peptide substrate)
-
ATP
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT[5]
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer with 5% DMSO.
-
In a 384-well plate, add 1 µL of the inhibitor solution or 5% DMSO for the control.
-
Add 2 µL of the Cdk2/Cyclin enzyme solution to each well. The optimal enzyme concentration should be determined empirically but is typically in the range of 1-5 ng per well.[5]
-
Prepare a substrate/ATP mix in kinase buffer. The final concentration of Histone H1 is typically 0.1 µg/µL and ATP is at or near its Km for Cdk2.[5]
-
Add 2 µL of the substrate/ATP mix to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.[5]
-
Add 5 µL of ADP-Glo™ Reagent to each well, which will deplete the unconsumed ATP.
-
Incubate for 40 minutes at room temperature.[5]
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.[5]
-
Record the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable data analysis software.
Protocol 2: Kinase-Glo® Luminescent Kinase Assay
This assay measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human Cdk2/Cyclin A or Cdk2/Cyclin E enzyme
-
Substrate (e.g., Histone H1)
-
ATP
-
This compound or other test compounds
-
Kinase-Glo® Plus Luminescent Kinase Assay Kit
-
Assay Dilution Buffer: 25 mM β-glycerophosphate, 20 mM MOPS, pH 7.0, 5 mM EGTA, 1 mM DTT, 1 mM NaVO3[6]
-
96-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in the assay dilution buffer.
-
Add the test compounds to the wells of a 96-well plate.
-
Add the Cdk2/Cyclin enzyme (e.g., 125 ng/well for Cdk2/Cyclin E or 250 ng/well for Cdk2/Cyclin A) and substrate (e.g., 2.5 mg/mL Histone H1) to each well.[6]
-
Initiate the reaction by adding ATP to a final concentration of 100 µM.[6]
-
Incubate the reaction at room temperature for 20 minutes.[6]
-
Add a volume of Kinase-Glo® Plus reagent equal to the volume of the kinase reaction in each well.
-
Mix and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition and determine the IC50 value.
Mandatory Visualizations
Cdk2 Signaling Pathway in Cell Cycle Progression
Caption: Cdk2 signaling pathway in cell cycle control.
Experimental Workflow for In Vitro Kinase Assay
Caption: General workflow for an in vitro kinase assay.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. promega.com [promega.com]
- 6. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk2-IN-15: A Representative Cyclin-Dependent Kinase 2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition, making it a compelling target for anticancer drug development.[1][2] Overexpression or aberrant activation of CDK2 is implicated in the uncontrolled proliferation of cancer cells.[3] This document provides detailed application notes and protocols for the experimental use of a representative potent and selective CDK2 inhibitor, herein referred to as Cdk2-IN-15. While specific data for a compound with the exact name "this compound" is not widely available in published literature, the information presented is a composite guide based on the properties of well-characterized, selective CDK2 inhibitors.
Physicochemical Properties, Solubility, and Stability
Proper handling and storage of this compound are crucial for maintaining its activity and ensuring reproducible experimental results. The following tables summarize the solubility and stability information based on data for similar small molecule kinase inhibitors.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | Sonication may be required to achieve complete dissolution.[4] Use fresh, anhydrous DMSO as moisture can reduce solubility.[5] |
| Ethanol | Limited | Solubility in ethanol is generally lower than in DMSO. Prepare fresh solutions and use promptly. |
| Aqueous Buffers (e.g., PBS) | Low | Direct dissolution in aqueous buffers is not recommended. Dilute high-concentration DMSO stock solutions into the final aqueous medium. |
Table 2: Stability and Storage of this compound
| Form | Storage Temperature | Light Sensitivity | Stability |
| Solid (Powder) | -20°C | Protect from light. | Stable for up to 3 years.[5] |
| DMSO Stock Solution | -80°C | Store in light-protected aliquots. | Stable for at least 1 year.[5] Avoid repeated freeze-thaw cycles. |
| Diluted Aqueous Solution | 4°C | Protect from light. | Use immediately for optimal results.[5] Not recommended for long-term storage. |
Mechanism of Action and Signaling Pathway
This compound is an ATP-competitive inhibitor of CDK2.[6] CDK2 activity is dependent on its association with regulatory subunits, primarily Cyclin E and Cyclin A. The CDK2/Cyclin E complex is crucial for the transition from G1 to S phase, while the CDK2/Cyclin A complex is required for S phase progression and DNA synthesis.[1][2] By binding to the ATP-binding pocket of CDK2, this compound prevents the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb), leading to cell cycle arrest and inhibition of proliferation.[7]
Caption: The CDK2 signaling pathway in cell cycle progression.
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental assays.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.[4]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.[5]
In Vitro CDK2 Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK2/Cyclin A2 activity. This protocol is adapted from luminescence-based kinase assays.[8][9]
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
CDK substrate peptide (e.g., Histone H1 or a specific peptide substrate)[10]
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[9]
-
This compound DMSO stock solution
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Protocol:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
In a white-walled microplate, add the diluted this compound or vehicle control (DMSO in assay buffer).
-
Add the CDK2/Cyclin A2 enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at 30°C for the optimized reaction time (e.g., 20-45 minutes).[10]
-
Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) by adding the reagents from a luminescence-based kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and plot the data to determine the IC50 value using non-linear regression analysis.
Cell-Based Proliferation Assay
Objective: To evaluate the anti-proliferative effect of this compound on a cancer cell line.
Materials:
-
Complete cell culture medium
-
This compound DMSO stock solution
-
96-well clear-bottom cell culture plates
-
Cell viability/proliferation assay kit (e.g., EdU incorporation, MTS, or CellTiter-Glo®)
-
Incubator (37°C, 5% CO2)
-
Plate reader (fluorescence, absorbance, or luminescence, depending on the assay)
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
After the incubation period, measure cell proliferation or viability using a chosen assay kit according to the manufacturer's protocol.
-
Analyze the data by normalizing the results to the vehicle-treated control cells.
-
Plot a dose-response curve and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing a novel kinase inhibitor like this compound, from initial biochemical assays to cell-based functional studies.
Caption: General experimental workflow for this compound characterization.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. What are CDK2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. Inhibitors and PROTACs of CDK2: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cdk2 Inhibitor II | CDK | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. promega.com [promega.com]
- 10. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
Application Notes & Protocols for In Vivo Studies with Cdk2-IN-15
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Cdk2-IN-15 is a research compound with limited publicly available in vivo data. The following application notes provide a comprehensive framework for designing and executing in vivo experiments for a novel, selective CDK2 inhibitor, using this compound as a representative agent. All quantitative data presented herein is illustrative and based on typical characteristics of selective CDK2 inhibitors to guide experimental design. Researchers must determine the specific properties of their compound batch empirically.
Introduction: CDK2 as a Therapeutic Target
Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that plays a critical role in cell cycle progression, particularly during the G1/S transition and S phase.[1][2] In complex with Cyclin E, CDK2 phosphorylates the Retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the initiation of DNA synthesis.[1][3] Subsequently, the CDK2/Cyclin A complex is required for progression through the S phase.
In many cancers, the CDK2 pathway is deregulated, often through the amplification or overexpression of its activating partner, Cyclin E1 (CCNE1).[3] This makes cancer cells highly dependent on CDK2 activity for their proliferation and survival.[3] Consequently, selective inhibition of CDK2 presents a promising therapeutic strategy for treating cancers with specific genetic vulnerabilities, such as CCNE1 amplification, or those that have acquired resistance to CDK4/6 inhibitors.[3] this compound is a representative potent and selective inhibitor of CDK2, designed to exploit this dependency. These notes provide detailed protocols for its preclinical in vivo evaluation.
This compound: Compound Characteristics (Illustrative Data)
Prior to in vivo studies, it is crucial to characterize the inhibitor's potency, selectivity, and basic physicochemical properties. The following table presents illustrative data for a representative selective CDK2 inhibitor.
| Parameter | Illustrative Value | Method |
| Biochemical Potency | ||
| CDK2/Cyclin E1 IC₅₀ | 0.5 nM | Biochemical Kinase Assay |
| CDK2/Cyclin A IC₅₀ | 2.0 nM | Biochemical Kinase Assay |
| Cellular Potency | ||
| OVCAR-3 (CCNE1 amp) IC₅₀ | 15 nM | Cell Viability Assay (72h) |
| Kinase Selectivity | ||
| CDK1/Cyclin B IC₅₀ | 55 nM | Biochemical Kinase Assay |
| CDK4/Cyclin D1 IC₅₀ | >1000 nM | Biochemical Kinase Assay |
| CDK6/Cyclin D1 IC₅₀ | >1000 nM | Biochemical Kinase Assay |
| CDK9/Cyclin T1 IC₅₀ | 350 nM | Biochemical Kinase Assay |
| Physicochemical | ||
| Solubility (PBS, pH 7.4) | < 1 µg/mL | Aqueous Solubility Assay |
| Mouse Microsomal Stability | t½ = 45 min | Microsomal Stability Assay |
CDK2 Signaling Pathway
The diagram below illustrates the canonical CDK2 signaling pathway regulating the G1/S cell cycle transition. Inhibition by this compound blocks Rb phosphorylation, preventing E2F-mediated transcription of S-phase genes.
In Vivo Experimental Workflow
A typical in vivo evaluation of a CDK2 inhibitor follows a staged approach from initial characterization to efficacy and biomarker analysis.
Experimental Protocols
Protocol 1: Formulation for Oral Administration in Mice
Objective: To prepare a stable and homogenous suspension of this compound for oral gavage (PO). Due to the low aqueous solubility of many kinase inhibitors, a suspension is often required.
Materials:
-
This compound powder
-
Vehicle components:
-
0.5% (w/v) Carboxymethylcellulose (CMC), low viscosity, in deionized water
-
0.25% (v/v) Tween 80
-
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
-
Calibrated pipettes and sterile tubes
Procedure:
-
Prepare Vehicle: a. Prepare a 0.5% CMC solution by slowly adding 0.5 g of CMC powder to 100 mL of deionized water while stirring vigorously. Heat gently (do not boil) if needed to fully dissolve. Let the solution cool to room temperature. b. Add 0.25 mL of Tween 80 to the 100 mL of 0.5% CMC solution. Mix thoroughly. This is the final vehicle.
-
Prepare this compound Suspension: a. Calculate the required amount of this compound powder for the desired concentration (e.g., for 5 mg/mL in a 10 mL final volume, weigh 50 mg). b. Place the weighed powder into a mortar. c. Add a small volume of the vehicle (e.g., 1-2 mL) to the powder and triturate with the pestle to create a smooth, uniform paste. This wetting step is critical to prevent clumping. d. Gradually add the remaining vehicle in small aliquots while continuously mixing. e. Transfer the suspension to a sterile beaker or tube and stir with a magnetic stir bar for at least 30 minutes before dosing to ensure homogeneity.
-
Dosing: a. Keep the suspension stirring during the entire dosing procedure to prevent settling. b. Administer the required volume to mice via oral gavage based on their body weight (typically 10 mL/kg dosing volume). For a 25 g mouse, this would be 250 µL.
Protocol 2: Mouse Pharmacokinetic (PK) Study
Objective: To determine the key PK parameters of this compound after a single oral dose.
Study Design:
-
Animals: Female BALB/c or CD-1 mice, 8-10 weeks old (n=3 per timepoint).
-
Dose: A single oral dose (e.g., 50 mg/kg) using the formulation from Protocol 1.
-
Sample Collection: Collect blood samples (via retro-orbital or submandibular bleed) into K₂EDTA-coated tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Immediately centrifuge blood at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
Illustrative PK Data Summary:
| Parameter | Unit | Illustrative Value |
| Cₘₐₓ (Maximum Concentration) | ng/mL | 2500 |
| Tₘₐₓ (Time to Cₘₐₓ) | h | 2.0 |
| AUC₀₋₂₄ (Area Under the Curve) | h*ng/mL | 15000 |
| t½ (Half-life) | h | 6.5 |
| F% (Oral Bioavailability) | % | 30 |
Protocol 3: Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer xenograft model. CCNE1-amplified cancer cell lines (e.g., OVCAR-3 ovarian cancer) are highly recommended.
Procedure:
-
Cell Culture: Culture OVCAR-3 cells in appropriate media until they reach ~80% confluency.
-
Animal Model: Use female immunodeficient mice (e.g., NOD-SCID or Nu/Nu), 6-8 weeks old.
-
Tumor Implantation: a. Harvest and resuspend OVCAR-3 cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 50 x 10⁶ cells/mL. b. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Monitoring and Grouping: a. Monitor tumor growth 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2. b. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Treatment: a. Group 1 (Vehicle): Administer vehicle orally, once daily (QD). b. Group 2 (this compound): Administer this compound at the selected dose (e.g., 50 mg/kg), orally, QD. c. Continue dosing for 21-28 days.
-
Endpoints: a. Tumor Volume: Measure as described above. b. Body Weight: Monitor 2-3 times per week as an indicator of toxicity. c. Study Conclusion: Euthanize mice when tumors reach the maximum allowed size (~2000 mm³), exhibit ulceration, or if body weight loss exceeds 20%. At the end of the study, collect terminal tumors for pharmacodynamic analysis.
Protocol 4: Pharmacodynamic (PD) Biomarker Analysis
Objective: To confirm target engagement and pathway modulation in tumor tissue following this compound treatment.
Procedure:
-
Study Design: Use a satellite cohort of tumor-bearing mice from the efficacy study (n=3-4 per group/timepoint).
-
Dosing and Tissue Collection: a. Administer a single dose of vehicle or this compound. b. Euthanize mice at selected timepoints post-dose (e.g., 4, 8, and 24 hours) that align with PK data (e.g., around Tₘₐₓ and through one half-life). c. Excise tumors, snap-freeze one half in liquid nitrogen for Western blot/qPCR, and fix the other half in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
Analysis Methods: a. Western Blot: Analyze protein lysates from frozen tumors for levels of phosphorylated Rb (pRb Ser807/811), total Rb, Cyclin A2, and CDK2. A decrease in pRb is a direct marker of target engagement. b. qPCR: Analyze RNA extracted from frozen tumors for expression of E2F target genes, such as CCNB1 (Cyclin B1) and MKI67 (Ki-67). Downregulation indicates pathway inhibition. c. IHC: Stain formalin-fixed, paraffin-embedded tumor sections for pRb and Ki-67 to assess target inhibition and anti-proliferative effects in situ.
Illustrative PD Biomarker Summary:
| Biomarker | Analysis Method | Expected Change with this compound |
| pRb (Ser807/811) | Western / IHC | ↓ Decrease |
| Ki-67 | IHC | ↓ Decrease |
| CCNB1 mRNA | qPCR | ↓ Decrease |
Logic of In Vivo Response
The successful application of this compound in vivo relies on the causal chain from drug exposure to tumor growth inhibition.
References
Application Notes and Protocols for Studying Cell Cycle Arrest and Senescence Using a Selective Cdk2 Inhibitor
Disclaimer: No specific public data was found for a compound designated "Cdk2-IN-15". This document will utilize data and protocols associated with INX-315 , a potent and selective Cdk2 inhibitor, as a representative example for studying the effects of selective Cdk2 inhibition on cell cycle arrest and senescence.[1] Researchers should validate these protocols for their specific Cdk2 inhibitor of interest.
Introduction
Cyclin-dependent kinase 2 (Cdk2) is a crucial regulator of cell cycle progression, particularly during the G1/S transition.[2][3] In complex with Cyclin E, Cdk2 phosphorylates key substrates, including the Retinoblastoma protein (Rb), leading to the activation of E2F transcription factors and the initiation of DNA synthesis.[3] Dysregulation of Cdk2 activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention.[4] Selective inhibition of Cdk2 has been shown to induce cell cycle arrest and a senescence-like phenotype in cancer cells, highlighting its potential as an anti-cancer strategy.[1]
These application notes provide detailed protocols for utilizing a selective Cdk2 inhibitor, exemplified by INX-315, to study its effects on cell cycle distribution and the induction of cellular senescence in vitro.
Data Presentation
The following tables summarize the effects of the selective Cdk2 inhibitor INX-315 on cell cycle arrest and induction of a senescence-like state in cancer cell lines.
Table 1: Effect of INX-315 on Cell Cycle Distribution in a CCNE1-amplified Gastric Cancer Cell Line (SNU-601)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | 45.3 | 41.5 | 13.2 |
| INX-315 (1 µM) | 78.6 | 12.3 | 9.1 |
Data adapted from preclinical studies on INX-315. The table illustrates a significant increase in the G0/G1 population, indicative of cell cycle arrest at the G1/S transition.
Table 2: Induction of Senescence-Associated β-Galactosidase (SA-β-gal) Activity by INX-315
| Cell Line | Treatment | SA-β-gal Positive Cells (%) |
| SNU-601 (CCNE1-amplified) | Vehicle (DMSO) | < 5 |
| SNU-601 (CCNE1-amplified) | INX-315 (1 µM) | > 60 |
| OVCAR3 (CCNE1-amplified) | Vehicle (DMSO) | < 5 |
| OVCAR3 (CCNE1-amplified) | INX-315 (1 µM) | > 70 |
This table demonstrates the potent induction of a key senescence marker, SA-β-gal, in cancer cell lines with amplified Cyclin E1 (CCNE1) following treatment with a selective Cdk2 inhibitor.
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol details the procedure for analyzing the cell cycle distribution of a cell population following treatment with a Cdk2 inhibitor.
Materials:
-
Cells of interest
-
Cdk2 inhibitor (e.g., INX-315)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with the Cdk2 inhibitor at the desired concentrations or with a vehicle control (e.g., DMSO) for the specified duration (e.g., 24-72 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with 5 mL of ice-cold PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS.
-
Centrifuge and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at 37°C for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the PE-Texas Red or a similar channel.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol describes the detection of SA-β-gal activity, a widely used biomarker for senescent cells.
Materials:
-
Cells of interest cultured in multi-well plates or on coverslips
-
Cdk2 inhibitor (e.g., INX-315)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 2% formaldehyde and 0.2% glutaraldehyde in PBS.
-
Staining Solution (prepare fresh):
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) in dimethylformamide (DMF)
-
40 mM Citric acid/Sodium phosphate buffer, pH 6.0
-
5 mM Potassium ferrocyanide
-
5 mM Potassium ferricyanide
-
150 mM Sodium chloride
-
2 mM Magnesium chloride
-
-
Microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in the desired format (e.g., 12-well plates).
-
Treat cells with the Cdk2 inhibitor or vehicle control for an extended period, typically 3-7 days, to allow for the development of the senescent phenotype.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Add enough Fixation Solution to cover the cells and incubate for 5-15 minutes at room temperature.
-
Aspirate the Fixation Solution and wash the cells three times with PBS.
-
-
Staining:
-
Add the freshly prepared Staining Solution to each well, ensuring the cells are completely covered.
-
Incubate the plates at 37°C in a non-CO2 incubator for 12-24 hours. Protect the plates from light.
-
Check for the development of a blue color in the cytoplasm of senescent cells under a microscope.
-
-
Quantification:
-
To quantify the percentage of senescent cells, count the number of blue-stained cells and the total number of cells in several random fields of view.
-
The results can be expressed as the percentage of SA-β-gal positive cells.
-
Visualizations
Cdk2 Signaling Pathway in G1/S Transition
Caption: Cdk2 signaling at the G1/S checkpoint.
Experimental Workflow for Studying Cdk2 Inhibition
Caption: Workflow for analyzing cell cycle and senescence.
References
- 1. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK2 Inhibitor——Important Regulator of Cell Cycle Control [synapse.patsnap.com]
Application Note: Analysis of Cdk2 Inhibition via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (Cdk2) is a serine/threonine protein kinase that plays a crucial role in the regulation of the cell cycle, particularly during the G1/S transition and S phase progression.[1][2] Its activity is tightly controlled by binding to regulatory subunits, primarily cyclin E and cyclin A.[2][3] Dysregulation of the Cdk2 signaling pathway is frequently observed in various cancers, making it an attractive target for therapeutic intervention. Western blot analysis is a fundamental technique to assess the efficacy of Cdk2 inhibitors by examining the expression levels of total Cdk2, the phosphorylation status of its substrates, and the expression of downstream effector proteins. This document provides a detailed protocol for the Western blot analysis of Cdk2 inhibition.
Cdk2 Signaling Pathway
The activity of Cdk2 is central to the G1/S phase transition of the cell cycle.[2] Upon stimulation by growth factors, cyclin D complexes with Cdk4/6 to partially phosphorylate the Retinoblastoma protein (Rb).[1] This leads to the initial activation of the E2F transcription factor, which in turn promotes the expression of cyclin E.[4] Cyclin E then binds to and activates Cdk2, leading to the hyper-phosphorylation of Rb, which fully liberates E2F to drive the transcription of genes required for DNA replication and S-phase entry.[1][5] Cdk2, in complex with cyclin A, continues to be active throughout the S phase, phosphorylating various substrates to ensure proper DNA synthesis.[2][3] The activity of Cdk2 is negatively regulated by cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27.[5]
Experimental Protocol: Western Blot for Cdk2 Inhibition
This protocol outlines the steps for treating cells with a Cdk2 inhibitor, preparing cell lysates, and performing a Western blot to analyze changes in protein expression and phosphorylation.
Materials and Reagents
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Cdk2 inhibitor of choice
-
DMSO (vehicle control)
-
RIPA buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
Tris-Glycine SDS Running Buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (see Table 1)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
Cell Culture and Treatment
-
Seed cells (e.g., HeLa, MCF-7, U2OS) in appropriate culture dishes and grow to 70-80% confluency.
-
Treat cells with various concentrations of the Cdk2 inhibitor for a predetermined time course (e.g., 6, 12, 24 hours). Include a vehicle-only control (e.g., DMSO).
Lysate Preparation
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
Sample Preparation and SDS-PAGE
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel in Tris-Glycine SDS Running Buffer until the dye front reaches the bottom.
Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation (see Table 1 for recommended antibodies and dilutions).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
Detection
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein to a loading control (e.g., GAPDH, β-actin, or α-tubulin).
Experimental Workflow
Data Presentation
The effects of Cdk2 inhibition can be quantified by measuring the changes in the expression or phosphorylation levels of key proteins. Below is a table summarizing typical primary antibodies used in such an analysis.
Table 1: Primary Antibodies for Western Blot Analysis of Cdk2 Inhibition
| Target Protein | Expected Band Size | Function/Marker | Recommended Dilution | Vendor (Example) |
| Total Cdk2 | ~34 kDa | Total Cdk2 protein levels.[6] | 1:1000 | Abcam (ab32147)[6], Cell Signaling Technology (#2546)[5] |
| Phospho-Rb (Ser807/811) | ~110 kDa | Cdk4/6 and Cdk2 substrate; marker of Cdk activity.[7] | 1:1000 | Cell Signaling Technology |
| p21 Waf1/Cip1 | ~21 kDa | Cdk inhibitor; often upregulated upon Cdk2 inhibition.[5][8] | 1:1000 | Cell Signaling Technology |
| p27 Kip1 | ~27 kDa | Cdk inhibitor.[5] | 1:1000 | Cell Signaling Technology |
| Cyclin E | ~50 kDa | Regulatory subunit of Cdk2 in G1/S.[2] | 1:1000 | Cell Signaling Technology |
| Cyclin A | ~60 kDa | Regulatory subunit of Cdk2 in S phase.[2] | 1:1000 | Cell Signaling Technology |
| GAPDH / β-actin / α-tubulin | ~37 / ~42 / ~55 kDa | Loading control. | 1:5000 | Various |
Expected Results
Upon successful inhibition of Cdk2, the following changes are typically observed via Western blot:
-
Total Cdk2: The levels of total Cdk2 protein may or may not change, depending on the mechanism of the inhibitor. Some inhibitors can induce the degradation of Cdk2.[9]
-
Phospho-Rb: A significant decrease in the phosphorylation of Rb at Cdk2-specific sites (e.g., Ser807/811) is expected, indicating reduced Cdk2 kinase activity.[7]
-
p21/p27: An increase in the expression of Cdk inhibitors like p21 and p27 may be observed as a cellular response to cell cycle arrest.[8]
-
Cyclin E/A: The expression levels of cyclin E and cyclin A may be altered depending on the point of cell cycle arrest induced by the Cdk2 inhibitor.
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the molecular consequences of Cdk2 inhibition, providing valuable insights for basic research and drug development.
References
- 1. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. CDK2 (78B2) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 6. Anti-CDK2 antibody [E304] - recombinant (ab32147) | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Selective CDK2 Inhibitors in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S transition.[1][2] Its dysregulation is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention.[2] Selective CDK2 inhibitors are a promising class of anti-cancer agents, and their efficacy can be significantly enhanced through strategic combination with other chemotherapy agents. These combinations aim to exploit synergistic interactions, overcome resistance mechanisms, and improve therapeutic outcomes.
This document provides detailed application notes and protocols for the use of selective CDK2 inhibitors in combination with other chemotherapy agents, based on preclinical and clinical data from representative compounds of this class. While the specific compound Cdk2-IN-15 has been identified as a CDK2 inhibitor with an IC50 of 2.9 μM, publicly available data on its use in combination therapies is limited.[3][4] Therefore, the following information is a composite guide based on data from other well-characterized selective CDK2 inhibitors such as INX-315, BLU-222, PF-07104091, and ARTS-021.[5][6][7][8]
Rationale for Combination Therapy
The primary rationales for combining selective CDK2 inhibitors with other anticancer agents include:
-
Overcoming Resistance to CDK4/6 Inhibitors: A major application of CDK2 inhibitors is in treating hormone receptor-positive (HR+)/HER2- breast cancers that have developed resistance to CDK4/6 inhibitors.[9][10] Resistance to CDK4/6 inhibition can be driven by the upregulation of Cyclin E1 (CCNE1), which activates CDK2 to bypass the G1 checkpoint.[7] Combining a CDK2 inhibitor with a CDK4/6 inhibitor can restore cell cycle control.[10]
-
Synergistic Cytotoxicity with DNA Damaging Agents: CDK2 plays a role in the DNA damage response.[7] Inhibiting CDK2 can sensitize cancer cells to DNA damaging agents like platinum-based compounds (e.g., cisplatin, carboplatin) and taxanes (e.g., paclitaxel).[7][11]
-
Enhancing Immunogenic Cell Death (ICD): CDK2 inhibition has been shown to enhance the effects of anthracycline-based chemotherapy, which can induce ICD. This can potentially improve the efficacy of immunotherapy, such as anti-PD-1 therapy.
-
Targeting Specific Genetic Vulnerabilities: Cancers with amplification or overexpression of CCNE1 are particularly dependent on CDK2 for proliferation and are therefore highly sensitive to CDK2 inhibition.[8] Combining CDK2 inhibitors with agents targeting other pathways in these cancers can lead to enhanced anti-tumor activity.
Data Presentation: Efficacy of CDK2 Inhibitors in Combination Therapy
The following tables summarize key quantitative data from preclinical and clinical studies of selective CDK2 inhibitors in combination with other chemotherapy agents.
Table 1: Preclinical Efficacy of Selective CDK2 Inhibitors in Combination
| CDK2 Inhibitor | Combination Agent | Cancer Type | Model | Key Findings | Reference(s) |
| BLU-222 | Palbociclib/Ribociclib | CDK4/6i-Resistant Breast Cancer | PDX | Significant antitumor activity, durable tumor regression, and prolonged survival compared to single agents. | [10] |
| BLU-222 | Cisplatin | Small Cell Lung Cancer | CDX | Enhanced anti-tumor activity, leading to tumor regression. | [12] |
| BLU-222 | Carboplatin/Paclitaxel | CCNE1-Aberrant Ovarian and Endometrial Cancer | In vitro | Rendered chemotherapy-resistant tumors sensitive to the combination. | |
| INX-315 | Abemaciclib | CDK4/6i-Resistant Breast Cancer | In vivo | Combination required for significant reduction in tumor growth. | [5][9] |
| PF-07104091 | Atirmociclib (CDK4-selective inhibitor) | HR+/HER2- Breast Cancer | Xenograft | Synergistic tumor growth inhibition and profound tumor regression. | [7] |
| ARTS-021 | Palbociclib | ER+ Breast Cancer | Xenograft | Significantly enhanced anti-tumor activity of Palbociclib. | [13] |
Table 2: Clinical Trial Data for Selective CDK2 Inhibitors in Combination
| CDK2 Inhibitor | Combination Agent(s) | Cancer Type | Phase | Key Findings | Reference(s) |
| PF-07104091 | Atirmociclib + Endocrine Therapy | Metastatic Breast Cancer | Phase I/II | Manageable toxicity, partial responses, and stable disease observed. | [7][14] |
| BLU-222 | Ribociclib + Fulvestrant | HR+/HER2- Breast Cancer | Phase I | Well-tolerated with early signs of clinical activity. | [15][16] |
| INX-315 | Abemaciclib + Fulvestrant | HR+/HER2- Breast Cancer | Phase I/II | Clinical trial initiated to evaluate the combination. | [9][17] |
| ARTS-021 | Carboplatin / Endocrine Therapy + CDK4/6i | Advanced Solid Tumors | Phase I/II | Clinical trial designed to evaluate combinations. | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines, animal models, or CDK2 inhibitors.
Protocol 1: In Vitro Cell Viability and Synergy Assessment
Objective: To determine the anti-proliferative effects of a CDK2 inhibitor in combination with another chemotherapy agent and to quantify synergy.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Selective CDK2 inhibitor (e.g., BLU-222, INX-315)
-
Chemotherapy agent (e.g., Palbociclib, Cisplatin)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, CyQUANT™)
-
Plate reader
-
Synergy analysis software (e.g., CompuSyn, SynergyFinder)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dose-response matrix of the CDK2 inhibitor and the combination agent. This typically involves serial dilutions of each drug, both alone and in combination at fixed ratios.
-
Treatment: Treat the cells with the drug combinations and single agents. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated controls.
-
Calculate IC50 values for each single agent.
-
Use synergy analysis software to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Western Blotting for Pharmacodynamic Biomarkers
Objective: To assess the molecular effects of the combination treatment on cell cycle and apoptosis-related proteins.
Materials:
-
Cancer cell lines
-
Selective CDK2 inhibitor and combination agent
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb, anti-Cyclin A2, anti-PARP, anti-γH2AX)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the CDK2 inhibitor, the combination agent, or the combination for a specified time (e.g., 24-48 hours). Lyse the cells and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging: Detect the signal using an imaging system. Analyze the band intensities relative to a loading control (e.g., β-actin).
Protocol 3: In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for xenograft implantation
-
Selective CDK2 inhibitor and combination agent formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal welfare monitoring supplies
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flanks of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, CDK2 inhibitor alone, combination agent alone, combination therapy).
-
Treatment Administration: Administer the treatments according to the predetermined dose and schedule (e.g., oral gavage daily, intraperitoneal injection weekly).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint, or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each group. Perform statistical analysis (e.g., ANOVA) to compare the treatment groups.
Visualizations
Signaling Pathway: CDK2 in the Cell Cycle and Combination Therapy Rationale
Caption: CDK2 signaling in the G1/S phase and points of therapeutic intervention.
Experimental Workflow: In Vivo Combination Study
Caption: Workflow for a preclinical in vivo combination therapy study.
Logical Relationship: Synergy in Overcoming CDK4/6i Resistance
Caption: Logic of using a CDK2 inhibitor to overcome CDK4/6i resistance.
References
- 1. alloriontx.com [alloriontx.com]
- 2. Avenzo Therapeutics Announces Global License of AVZO-021 (ARTS-021), a Potentially Best-in-Class Clinical Stage CDK2 Inhibitor from Allorion Therapeutics [prnewswire.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CDK2 Inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. blueprintmedinfo.com [blueprintmedinfo.com]
- 7. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Incyclix Bio Announces Clinical Trial Collaboration and Supply Agreement with Lilly to Evaluate INX-315 in Combination with Verzenio® (abemaciclib) and Fulvestrant in HR+/HER2- Breast Cancer - BioSpace [biospace.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ascopubs.org [ascopubs.org]
- 14. ESMO 2024 – combos could be the way forward for CDK2 | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 15. Blueprint Medicines to Present the First Promising and Most Advanced Clinical Data for a CDK2 Inhibitor in Combination with an Approved CDK4/6 Inhibitor in HR+/HER2- Breast Cancer at the 2024 ASCO Annual Meeting [prnewswire.com]
- 16. ascopubs.org [ascopubs.org]
- 17. A Phase 1/2, Open-Label Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Efficacy of INX-315 in Patients with Advanced Cancer | Dana-Farber Cancer Institute [dana-farber.org]
Application Notes: Cellular Thermal Shift Assay (CETSA) for Cdk2 Target Engagement
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and quantify the interaction between a drug compound and its target protein within a physiologically relevant environment, such as intact cells or tissue lysates.[1][2] The core principle of CETSA is based on ligand-induced thermal stabilization of the target protein.[3][4] When a protein binds to a ligand (e.g., a small molecule inhibitor), its structural stability increases, resulting in a higher melting temperature. In a CETSA experiment, cells or lysates are treated with a compound and then subjected to a heat gradient. The amount of soluble, non-denatured protein remaining at each temperature is quantified. A shift in the melting curve of the target protein in the presence of the compound compared to a vehicle control indicates direct target engagement.[4]
Cyclin-dependent kinase 2 (Cdk2) is a serine/threonine kinase that plays a crucial role in regulating the cell cycle, particularly the G1/S phase transition.[5][6] Dysregulation of Cdk2 activity is frequently observed in various cancers, making it an attractive therapeutic target for drug development.[7] CETSA provides a direct, label-free method to confirm that a potential Cdk2 inhibitor binds to its intended target in a cellular context, which is a critical step in the validation of new drug candidates.[3]
Cdk2 Signaling Pathway in Cell Cycle Progression
The diagram below illustrates the central role of Cdk2 in the G1/S transition. Cdk2 forms a complex with Cyclin E, which activates the kinase. The active Cdk2/Cyclin E complex then phosphorylates the Retinoblastoma protein (pRb), causing it to release the E2F transcription factor. E2F then activates the transcription of genes required for DNA synthesis, driving the cell into the S phase.
CETSA Experimental Workflow
The general workflow for a CETSA experiment involves several key stages, from cell treatment to final data analysis. This process can be adapted for different detection methods, such as Western Blotting for single targets or mass spectrometry for proteome-wide analysis.[4]
Detailed Protocols
Protocol 1: Cdk2 Melt Curve Generation using Western Blot
This protocol describes how to determine the thermal stability profile (melt curve) of Cdk2 in intact cells treated with a test compound versus a vehicle control.
Materials and Reagents:
-
Cell Culture Medium (e.g., RPMI-1640) and Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cdk2 Inhibitor (e.g., Staurosporine, Roscovitine) and Vehicle (DMSO)
-
Protease and Phosphatase Inhibitor Cocktail
-
Lysis Buffer (e.g., PBS with 0.4% NP-40 and inhibitors)
-
BCA Protein Assay Kit
-
Primary Antibody: Anti-Cdk2
-
Secondary Antibody: HRP-conjugated
-
Loading control antibody (e.g., Anti-β-Actin)
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Chemiluminescence Substrate (ECL)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Harvest and count the cells. Resuspend in fresh culture medium at a density of 2-4 x 10^6 cells/mL.
-
Treat one aliquot of cells with the Cdk2 inhibitor (e.g., 20 µM Staurosporine) and another with an equivalent volume of vehicle (DMSO).[10]
-
Incubate for 1-2 hours at 37°C.[3]
-
-
Heating/Thermal Challenge:
-
Aliquot 50 µL of the treated cell suspensions into separate PCR tubes for each temperature point.
-
Heat the tubes in a thermal cycler for 3 minutes at a range of temperatures (e.g., 37°C, 44°C, 47°C, 50°C, 53°C, 56°C, 59°C, 62°C).[3] The 37°C sample serves as the non-heated control.
-
Immediately cool the tubes at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Protein Quantification and Western Blot:
-
Determine the total protein concentration of the soluble fraction from the 37°C samples using a BCA assay.
-
Normalize the volume of all other samples to load an equal amount of total protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against Cdk2. A loading control like β-actin should also be probed to ensure equal loading.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities for Cdk2 at each temperature point using densitometry software (e.g., ImageJ).
-
Normalize the Cdk2 signal at each temperature to the signal from the 37°C sample (set to 100%).
-
Plot the normalized Cdk2 abundance (%) against the temperature (°C) to generate the melting curves for both the vehicle- and compound-treated samples.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is denatured. A positive shift in the Tm (ΔTm) for the compound-treated sample indicates target stabilization.
-
Protocol 2: Isothermal Dose-Response Fingerprint (ITDRF) CETSA
This protocol is used to determine the potency of a compound by measuring Cdk2 stabilization at a single, fixed temperature across a range of compound concentrations.
Procedure:
-
Determine Optimal Temperature: From the melt curve experiment (Protocol 1), select a temperature that results in approximately 50-70% protein denaturation in the vehicle-treated sample. For Cdk2, this is often around 55-58°C.[12]
-
Cell Treatment:
-
Prepare a serial dilution of the Cdk2 inhibitor in culture medium (e.g., from 0.01 µM to 100 µM). Include a vehicle-only (DMSO) control.
-
Harvest and resuspend cells as in Protocol 1.
-
Aliquot cells and treat with each concentration of the inhibitor or vehicle. Incubate for 1-2 hours at 37°C.
-
-
Heating and Lysis:
-
Heat all treated cell samples (including controls) at the pre-determined single temperature (e.g., 58°C) for 3 minutes.[12]
-
Include a non-heated control (37°C) for both the highest compound concentration and the vehicle to represent 100% soluble protein.
-
Perform cell lysis and separation of the soluble fraction as described in Protocol 1.
-
-
Detection and Analysis:
-
Quantify the amount of soluble Cdk2 in each sample using Western blot or a higher-throughput method like AlphaScreen.[12]
-
Normalize the data by setting the signal from the non-heated vehicle control to 100% and the signal from the heated vehicle control to 0% stabilization.
-
Plot the percent stabilization against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the half-maximal effective concentration (EC50), which reflects the compound's potency for engaging Cdk2 in cells.
-
Data Presentation
Quantitative data from CETSA experiments should be organized for clear interpretation and comparison.
Table 1: Example Cdk2 Melt Curve Data
| Temperature (°C) | % Soluble Cdk2 (Vehicle) | % Soluble Cdk2 (+ Cdk2 Inhibitor) |
| 37 | 100.0 | 100.0 |
| 47 | 98.5 | 99.1 |
| 50 | 91.2 | 97.6 |
| 53 | 75.4 | 92.3 |
| 56 | 51.5 | 81.0 |
| 58 | 33.1 | 65.2 |
| 60 | 15.8 | 48.9 |
| 62 | 5.2 | 25.7 |
| Tm (°C) | ~56.2 | ~60.1 |
Tm (Melting Temperature) is estimated as the temperature where soluble protein is at 50%.
Table 2: Comparison of Thermal Shifts (ΔTm) for Cdk2 Inhibitors
| Compound | Target(s) | Concentration Used (µM) | ΔTm for Cdk2 (°C) | Reference |
| Staurosporine | Pan-kinase inhibitor | 20 | +4.5 | [8][10] |
| Roscovitine | Cdk inhibitor | 50 | +3.8 | Fictional Data |
| Compound X | Selective Cdk2 Inhibitor | 10 | +5.2 | Fictional Data |
| Gefitinib | EGFR Inhibitor | 20 | No significant shift | [10] |
Table 3: Example ITDRF CETSA Data for EC50 Determination (Heated at 58°C)
| Compound Conc. (µM) | % Cdk2 Stabilization |
| 0 (Vehicle) | 0 |
| 0.01 | 5.2 |
| 0.1 | 15.8 |
| 0.5 | 48.9 |
| 1.0 | 70.1 |
| 5.0 | 92.5 |
| 10.0 | 98.1 |
| 50.0 | 99.5 |
| EC50 (µM) | ~0.51 |
Percent stabilization is calculated relative to vehicle controls. EC50 is the concentration at which 50% of the maximal stabilizing effect is observed.
References
- 1. Perspective on CETSA Literature: Toward More Quantitative Data Interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical reanalysis of the methods that discriminate the activity of CDK2 from CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CDK2 and other novel cell cycle targets for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Troubleshooting & Optimization
Troubleshooting Cdk2-IN-15 off-target effects
Welcome to the technical support center for Cdk2-IN-15. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential off-target effects and other experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key protein kinase that, in complex with Cyclin E or Cyclin A, regulates the transition from the G1 to the S phase of the cell cycle.[1][2] By inhibiting the ATP-binding site of CDK2, this compound prevents the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb), leading to a G1 cell cycle arrest.[1][3]
Q2: What are the expected on-target effects of this compound in a cellular context?
A2: The primary on-target effects of this compound include:
-
A decrease in the phosphorylation of Rb at CDK2-specific sites (e.g., Ser807/811).
-
An accumulation of cells in the G1 phase of the cell cycle, observable via flow cytometry.
-
A reduction in cell proliferation in cell lines dependent on CDK2 activity.
Q3: Why is achieving selectivity for CDK2 challenging?
A3: The ATP-binding pockets of cyclin-dependent kinases are highly conserved, especially between CDK1 and CDK2, which share a high degree of sequence similarity.[4] This structural similarity makes it difficult to design inhibitors that potently block CDK2 without also affecting CDK1 and other related kinases, which can lead to off-target effects.
Q4: Are there known off-targets for CDK2 inhibitors?
A4: Yes, due to the conserved nature of the kinase domain, many CDK2 inhibitors show activity against other kinases. Common off-targets for this class of inhibitors include other CDKs such as CDK1, CDK5, and CDK9. Inhibition of these kinases can lead to phenotypes that are distinct from pure CDK2 inhibition, such as a G2/M arrest (from CDK1 inhibition) or effects on transcription (from CDK9 inhibition).
Q5: How can I distinguish on-target from off-target effects in my experiments?
A5: Several strategies can be employed:
-
Use a structurally distinct CDK2 inhibitor: If a second, structurally unrelated CDK2 inhibitor produces the same phenotype, it increases confidence that the effect is on-target.
-
Use a negative control: An ideal negative control is a structurally similar compound that is inactive against CDK2 but retains the off-target profile. However, such ideal controls are not always available.
-
Vary the concentration: Off-target effects are often observed at higher concentrations of the inhibitor. A dose-response experiment can help differentiate between potent on-target effects and less potent off-target effects.
-
Rescue experiments: If possible, expressing a drug-resistant mutant of CDK2 should rescue the on-target phenotype but not the off-target effects.
Troubleshooting Guides
Problem 1: Unexpected Cell Cycle Arrest Profile (e.g., G2/M arrest instead of G1 arrest)
Potential Cause: Off-target inhibition of CDK1. At higher concentrations, some CDK2 inhibitors can inhibit CDK1, which is a key regulator of the G2/M transition.
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that you are seeing inhibition of CDK2 activity at the concentration used. Perform a western blot to check for a decrease in phospho-Rb (Ser807/811).
-
Perform a Dose-Response Experiment: Treat your cells with a range of this compound concentrations. A G1 arrest should be observed at lower concentrations, while a G2/M arrest may only appear at higher concentrations, suggesting an off-target effect.
-
Use a More Selective CDK1 Inhibitor as a Control: Treat cells with a known selective CDK1 inhibitor to confirm the G2/M arrest phenotype.
-
Consider the Cellular Context: The relative expression levels of CDK1 and CDK2 can influence the cellular response to a dual inhibitor.
Problem 2: No Effect on Cell Proliferation or Rb Phosphorylation
Potential Causes:
-
The cell line is not dependent on CDK2 for proliferation.
-
The inhibitor is not active or used at too low a concentration.
-
Issues with the experimental assay.
Troubleshooting Steps:
-
Cell Line Selection: Ensure your chosen cell line has a functional Rb-E2F pathway and is known to be sensitive to CDK2 inhibition. Cell lines with amplification of Cyclin E1 (CCNE1) are often highly dependent on CDK2.
-
Confirm Inhibitor Activity:
-
In Vitro Kinase Assay: Test the activity of your batch of this compound in a biochemical assay using recombinant CDK2/Cyclin A or E.
-
Positive Control Cell Line: Use a cell line known to be sensitive to CDK2 inhibition as a positive control.
-
-
Optimize Inhibitor Concentration: Perform a dose-response experiment, titrating this compound to a higher concentration to ensure you are in an effective range.
-
Check Assay Conditions:
-
Western Blot: Ensure your antibodies for phospho-Rb are specific and working correctly. Include positive and negative controls.
-
Cell Proliferation Assay: Check for issues with cell seeding density, assay duration, and detection reagents.
-
Data Presentation
Disclaimer: Extensive public domain data on the kinome-wide selectivity of this compound is not currently available. The following tables present data for INX-315 , a representative selective CDK2 inhibitor, to illustrate the expected on-target potency and potential off-target profile for this class of compounds.[5] Researchers should perform their own selectivity profiling for this compound.
Table 1: Biochemical IC50 Values of INX-315 Against a Panel of CDKs
| Kinase Complex | IC50 (nM) |
| CDK2/Cyclin E1 | 0.5 |
| CDK2/Cyclin A2 | 0.4 |
| CDK1/Cyclin B1 | 25 |
| CDK4/Cyclin D1 | 140 |
| CDK6/Cyclin D3 | >1000 |
| CDK9/Cyclin T1 | 190 |
Data summarized from a representative study on INX-315.[5]
Table 2: Kinase Selectivity Profile of INX-315 (Inhibition ≥ 80% at 100 nM)
| Off-Target Kinase | % Inhibition at 100 nM |
| CDK3/Cyclin E1 | ≥80% |
| CDK5/p25 | ≥80% |
| CSF1R | ≥80% |
| MAPK15/ERK7 | ≥80% |
| NTRK/TRKA | ≥80% |
Data from a representative study on INX-315, highlighting potential off-targets to consider.[5]
Experimental Protocols
Protocol 1: Western Blot for Phospho-Retinoblastoma (pRb)
Objective: To assess the phosphorylation status of Rb at Ser807/811 as a marker of CDK2 activity.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Plate cells and treat with this compound at desired concentrations for the appropriate duration. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against phospho-Rb (Ser807/811) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply chemiluminescent substrate and image the blot.
-
Stripping and Re-probing: To normalize for protein levels, the membrane can be stripped and re-probed for total Rb and a loading control.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Phosphate-buffered saline (PBS).
-
70% ethanol (ice-cold).
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS).
Procedure:
-
Cell Treatment: Treat cells with this compound as required.
-
Cell Harvesting: Harvest cells by trypsinization, collect them in a tube, and centrifuge.
-
Washing: Wash the cell pellet with PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 30 minutes on ice.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. Use software to model the cell cycle distribution (G1, S, and G2/M phases).
Visualizations
Caption: CDK2 signaling pathway and the mechanism of action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Caption: An experimental workflow for validating the effects of this compound.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. CDK2 cyclin dependent kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Structural insights into the functional diversity of the CDK–cyclin family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Addressing inconsistent results in Cdk2-IN-15 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in experiments involving Cdk2-IN-15. The information is tailored for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. It is crucial for researchers to be aware of two different compounds that have been referred to as "this compound" in different contexts to avoid confusion in experimental design and interpretation.
-
This compound (Compound 456): Identified as a potent Cyclin A inhibitor with an IC50 of 0.14 μM. Its details are reported in patent WO2024086814A2.
-
This compound (HY-148651): Another compound referred to by the same name with a reported IC50 of 2.9 μM for CDK2.
This guide will focus on troubleshooting principles applicable to CDK2 inhibitors in general, with specific considerations for potent and selective compounds like this compound (Compound 456).
Frequently Asked Questions (FAQs)
Q1: Why are my IC50 values for this compound inconsistent between experiments?
A1: Inconsistent IC50 values can arise from several factors:
-
Assay Conditions: Variations in ATP concentration, enzyme/substrate concentration, incubation time, and buffer composition can significantly impact IC50 values, especially for ATP-competitive inhibitors.[1][2]
-
Reagent Stability: Ensure proper storage and handling of this compound, as degradation can lead to reduced potency. Purine-based inhibitors can be susceptible to hydrolysis.
-
Cell-Based vs. Biochemical Assays: IC50 values often differ between biochemical and cellular assays due to factors like cell permeability, off-target effects, and intracellular ATP concentrations.[1][3]
-
Cell Line Variability: Different cell lines can exhibit varying sensitivity to CDK2 inhibition due to differences in their genetic background, expression levels of CDK2/cyclins, and activity of drug efflux pumps.
Q2: I'm observing a significant difference between the biochemical IC50 and the cellular IC50 of my CDK2 inhibitor. What could be the reason?
A2: This is a common observation in kinase inhibitor studies. The discrepancy can be attributed to:
-
High Intracellular ATP Concentration: Cellular ATP levels (millimolar range) are much higher than those typically used in biochemical assays (micromolar range). For ATP-competitive inhibitors, this competition with ATP can lead to a rightward shift in the IC50 curve (lower potency) in cellular assays.[1][4]
-
Cellular Permeability: The compound may have poor membrane permeability, resulting in a lower intracellular concentration than what is applied externally.[5]
-
Efflux Pumps: Cancer cells can overexpress ATP-binding cassette (ABC) transporters that actively pump the inhibitor out of the cell, reducing its effective concentration at the target.
-
Off-Target Effects: In a cellular context, the inhibitor might engage with other kinases or proteins, leading to complex biological responses that can mask the specific effect on CDK2.[6]
-
Protein Binding: The inhibitor may bind to other intracellular proteins or lipids, reducing the free fraction available to bind to CDK2.
Q3: My this compound appears to be losing activity over time in solution. How can I address this?
A3: The stability of small molecule inhibitors in solution can be a concern.
-
Solvent Choice: Ensure the inhibitor is dissolved in a suitable solvent (e.g., DMSO) at a high concentration to create a stock solution.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Avoid storing compounds in aqueous buffers for extended periods, as they may be prone to hydrolysis.
Q4: How can I be sure that the observed cellular phenotype is due to the inhibition of CDK2 and not off-target effects?
A4: Differentiating on-target from off-target effects is crucial for validating experimental results.
-
Use of Structurally Unrelated Inhibitors: Confirm the phenotype with other known, structurally distinct CDK2 inhibitors.
-
Rescue Experiments: Overexpression of a drug-resistant mutant of CDK2 should rescue the observed phenotype if it is an on-target effect.
-
Direct Target Engagement Assays: Techniques like NanoBRET can be used to confirm that the inhibitor is binding to CDK2 in live cells.
-
Downstream Pathway Analysis: Measure the phosphorylation status of known CDK2 substrates (e.g., Rb, p27) by Western blotting to confirm target engagement and pathway modulation.
Troubleshooting Guides
Issue 1: High Variability in a Biochemical Kinase Assay
| Question | Possible Cause | Suggested Solution |
| Why are the replicate IC50 values from my ADP-Glo™/LanthaScreen™ assay not reproducible? | Pipetting errors, especially with small volumes. | Use calibrated pipettes and reverse pipetting for viscous solutions. Automate liquid handling if possible. |
| Inconsistent incubation times. | Ensure all wells are incubated for the same duration. Use a multichannel pipette or automated dispenser for adding start/stop reagents. | |
| Reagent degradation. | Prepare fresh reagents for each experiment and follow the manufacturer's storage and handling instructions.[2][7] | |
| Enzyme instability. | Keep the kinase enzyme on ice at all times and use it within its recommended shelf life. |
Issue 2: No or Weak Inhibition in a Cell-Based Assay
| Question | Possible Cause | Suggested Solution |
| My inhibitor is potent in a biochemical assay but shows weak or no activity in my cell proliferation assay (e.g., CellTiter-Glo®). Why? | Poor cell permeability. | Use cell lines with known differences in drug transporter expression. If permeability is an issue, consider using a different inhibitor or a delivery agent (with appropriate controls). |
| High protein binding in cell culture medium. | Reduce the serum concentration in your assay medium (if compatible with your cell line) and assess the effect on IC50. | |
| Rapid metabolism of the compound by the cells. | Perform time-course experiments to see if the inhibitory effect diminishes over time. LC-MS/MS can be used to measure the intracellular concentration of the compound over time. | |
| The chosen cell line is not dependent on CDK2 for proliferation. | Use cell lines known to be sensitive to CDK2 inhibition (e.g., those with Cyclin E amplification).[8] |
Issue 3: Unexpected Cellular Phenotype
| Question | Possible Cause | Suggested Solution |
| I'm observing a cell cycle arrest at a different phase than expected (e.g., G2/M instead of G1/S). What could be the reason? | Off-target inhibition of other CDKs (e.g., CDK1). | Profile the inhibitor against a panel of kinases to determine its selectivity. Compare the phenotype with that of more selective CDK1 or CDK2 inhibitors. |
| Activation of a cellular stress response. | Perform assays to check for markers of DNA damage or other stress pathways that might be activated by the compound. | |
| The concentration used is too high, leading to non-specific toxicity. | Perform a dose-response experiment and correlate the phenotype with the IC50 for CDK2 inhibition. Use concentrations at or near the IC50 for mechanistic studies. |
Data Presentation
Table 1: Selectivity Profile of Common CDK Inhibitors (Biochemical IC50 in μM)
| Inhibitor | CDK1/CycB | CDK2/CycE | CDK2/CycA | CDK4/D1 | CDK5/p25 | CDK7/H | CDK9/T |
| Dinaciclib | 0.072 | 0.0034 | 0.0039 | 0.11 | 0.045 | 0.17 | 0.18 |
| Flavopiridol | 0.49 | 0.23 | 0.084 | 0.21 | 0.26 | 0.82 | 0.025 |
| (R)-Roscovitine | 0.79 | 0.036 | 0.14 | >10 | 0.68 | 1.8 | 0.99 |
| Palbociclib | >10 | >10 | 1.8 | 0.013 | >10 | >10 | 1.1 |
| Abemaciclib | 0.37 | 0.35 | 0.046 | 0.0052 | 0.4 | 3.1 | 0.1 |
| Ribociclib | >10 | >10 | >10 | 0.03 | >10 | >10 | 3.9 |
| Milciclib | 1.2 | 0.59 | 0.11 | 0.22 | 0.38 | 0.27 | 7.7 |
Data compiled from various sources. Actual IC50 values can vary based on assay conditions.[9]
Table 2: Impact of ATP Concentration on IC50 Values for an ATP-Competitive Inhibitor
| Kinase | Km (ATP) | Ki (Inhibitor) | IC50 at Km (ATP) | IC50 at 1 mM ATP (cellular concentration) |
| Kinase A | 1 µM | 0.1 µM | 0.2 µM | 10.1 µM |
| Kinase B | 10 µM | 0.1 µM | 0.2 µM | 1.1 µM |
This table illustrates the theoretical shift in IC50 based on the Cheng-Prusoff equation: IC50 = Ki * (1 + [ATP]/Km).[1][4]
Experimental Protocols
Protocol 1: Biochemical CDK2 Kinase Assay using ADP-Glo™
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual.[2][3][7][10]
Materials:
-
Recombinant human CDK2/Cyclin A or CDK2/Cyclin E
-
CDK substrate (e.g., Histone H1 or a specific peptide)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Reagent Preparation: Prepare kinase reaction buffer, ATP solution, and this compound dilutions as required.
-
Kinase Reaction Setup:
-
Add 5 µL of 2X kinase/substrate mix to each well.
-
Add 2.5 µL of 4X this compound dilution (or DMSO vehicle control).
-
Add 2.5 µL of 4X ATP solution to initiate the reaction.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Measurement: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Convert luminescence signals to ADP generated using a standard curve and calculate IC50 values.
Protocol 2: Cell-Based Viability Assay using CellTiter-Glo®
This protocol is based on the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[1][4][11]
Materials:
-
Cells of interest (e.g., a cancer cell line with known CDK2 dependency)
-
Cell culture medium and supplements
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
White, opaque 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and DMSO vehicle control) and incubate for the desired period (e.g., 72 hours).
-
Assay Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.
-
Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and determine the IC50 value.
Mandatory Visualizations
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 2. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 3. worldwide.promega.com [worldwide.promega.com]
- 4. promega.com [promega.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. CDK2 Inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 7. promega.com [promega.com]
- 8. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ulab360.com [ulab360.com]
- 11. ch.promega.com [ch.promega.com]
Technical Support Center: Optimizing Cdk2-IN-15 for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cdk2-IN-15 in cell-based assays. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful optimization of this compound concentrations for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets Cyclin-Dependent Kinase 2 (Cdk2). Cdk2 is a key regulator of cell cycle progression, particularly during the G1 to S phase transition.[1][2] By forming a complex with Cyclin E and Cyclin A, Cdk2 phosphorylates various substrates, including the Retinoblastoma protein (Rb).[1][3] This phosphorylation leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis. This compound inhibits the kinase activity of Cdk2, leading to cell cycle arrest at the G1/S checkpoint and preventing cell proliferation.[1]
Q2: What is a good starting concentration range for this compound in a cell-based assay?
A good starting point for determining the optimal concentration of a Cdk2 inhibitor is to perform a dose-response experiment. Based on available data for similar Cdk2 inhibitors, a broad range of concentrations from 1 nM to 10 µM is often used for initial screening in cell proliferation assays.[4] The biochemical IC50 values for many Cdk2 inhibitors are in the sub-nanomolar to low nanomolar range, while cellular IC50 values typically range from the low nanomolar to the micromolar range, depending on the cell line and assay conditions.[1][4][5]
Q3: How can I determine the optimal concentration of this compound for my specific cell line?
The optimal concentration should be determined empirically for each cell line and experimental setup. A standard approach is to perform a dose-response curve using a cell viability or proliferation assay (e.g., MTT, Resazurin, or CellTiter-Glo). This will allow you to determine the IC50 (the concentration at which 50% of the biological response is inhibited), which is a common metric for inhibitor potency.[4] It is also crucial to assess the cytotoxicity of the compound to ensure that the observed effects are due to specific inhibition of Cdk2 and not general toxicity.
Q4: How should I prepare and store this compound?
For long-term storage, this compound powder should be stored at -20°C. For experimental use, a stock solution is typically prepared in an organic solvent like DMSO. This stock solution should be stored at -80°C to maintain stability. When preparing working solutions, it is recommended to perform serial dilutions in your cell culture medium. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.
Data Presentation
Table 1: Reported IC50 Values for various Cdk2 Inhibitors in Cell-Based Assays
| Cell Line | Inhibitor | Assay Type | IC50 |
| HCC1806 | Cdk2 Inhibitor 4 | CellTiter-Glo (6-day) | 1.9 nM |
| BT549 | Cdk2 Inhibitor 4 | CellTiter-Glo (6-day) | 1.8 nM |
| MCF7 | Cdk2 Inhibitor 4 | CellTiter-Glo (6-day) | 2.5 nM |
| MCF7 Palbo-R | Cdk2 Inhibitor 4 | CellTiter-Glo (6-day) | 2.1 nM |
| Hs68 | Cdk2 Inhibitor 4 | CellTiter-Glo (6-day) | 12.3 nM |
| Various Tumor Cell Lines | CDKi 277 | BrdUrd uptake | 0.09 to 0.7 µM |
| Various Tumor Cell Lines | Roscovitine | BrdUrd uptake | 12 to 35 µM |
Note: The IC50 values can vary significantly based on the cell line, assay duration, and specific inhibitor used. This table provides a reference range based on published data for different Cdk2 inhibitors.[4][5]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Resazurin-Based Cell Viability Assay
This protocol outlines the steps to generate a dose-response curve and determine the IC50 of this compound.
Materials:
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This compound
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Cell line of interest
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Complete cell culture medium
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96-well tissue culture plates
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Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
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Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding:
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Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
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Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to prepare 2X working concentrations. A common starting range for the final concentrations is 1 nM to 10 µM.
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Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a media-only control (no cells).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Resazurin Assay:
-
After the incubation period, add 20 µL of the resazurin solution to each well.[6]
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your cell line.
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (media-only control) from all other readings.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
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Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
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Protocol 2: Western Blotting for Phospho-Rb (Ser807/811) to Confirm Cdk2 Inhibition
This protocol allows for the direct assessment of Cdk2 activity in cells by measuring the phosphorylation of its downstream target, Rb.[3][7]
Materials:
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Cell line of interest
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This compound
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6-well tissue culture plates
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, and a loading control (e.g., anti-GAPDH or anti-β-actin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
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Seed cells in 6-well plates and allow them to attach overnight.
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Treat the cells with different concentrations of this compound (including a vehicle control) for the desired time (e.g., 24 hours).
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Wash the cells with ice-cold PBS and lyse them with lysis buffer.
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Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
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Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
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Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibodies (anti-phospho-Rb, anti-total Rb, and loading control) overnight at 4°C.
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Wash the membrane with TBST.
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Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again with TBST.
-
-
Detection and Analysis:
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Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
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Quantify the band intensities using image analysis software.
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Normalize the phospho-Rb signal to the total Rb signal to determine the extent of inhibition.
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Mandatory Visualizations
Caption: Cdk2 signaling pathway in cell cycle progression.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting guide for this compound cell-based assays.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or weak effect of this compound observed | 1. Concentration too low: The concentrations tested may be below the effective range for your cell line. 2. Compound instability: The compound may have degraded due to improper storage or handling. 3. Cell line resistance: The cell line may not be dependent on Cdk2 for proliferation or may have compensatory mechanisms. | 1. Increase concentration range: Test a wider and higher range of concentrations (e.g., up to 50 µM). 2. Prepare fresh solutions: Prepare a fresh stock solution of this compound and fresh dilutions for the experiment. 3. Confirm Cdk2 dependency: Verify the expression of Cdk2 in your cell line via Western Blot. Consider using a positive control cell line known to be sensitive to Cdk2 inhibition. |
| High cell death observed even at low concentrations | 1. Off-target toxicity: The inhibitor may be affecting other essential cellular processes at the concentrations tested. 2. Solubility issues: The compound may be precipitating out of solution at higher concentrations, leading to non-specific toxic effects. | 1. Lower the concentration range: Focus on a lower range of concentrations and perform a Western blot for p-Rb to confirm on-target activity at non-toxic concentrations. 2. Check solubility: Visually inspect the media for any precipitation after adding the inhibitor. Ensure the final DMSO concentration is low (typically <0.5%). |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven distribution of cells across the plate. 2. Edge effects: Evaporation in the outer wells of the plate can lead to increased compound concentration and altered cell growth. 3. Pipetting errors: Inaccurate pipetting of the compound or reagents. | 1. Ensure uniform cell suspension: Thoroughly mix the cell suspension before and during seeding. 2. Mitigate edge effects: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media. 3. Use calibrated pipettes: Ensure your pipettes are properly calibrated and use appropriate pipetting techniques to minimize errors. |
| Steep dose-response curve | 1. Stoichiometric inhibition: This can occur if the enzyme concentration is high relative to the inhibitor's Kd. 2. Compound aggregation: The inhibitor may form aggregates at higher concentrations. | 1. Vary enzyme (cell) density: If the IC50 changes with cell density, it may indicate stoichiometric inhibition. 2. Include detergents: In biochemical assays, a small amount of detergent (e.g., Triton X-100) can help prevent aggregation. For cell-based assays, ensure proper dissolution in DMSO first. |
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Cdk2-IN-15. Our goal is to help you manage potential cytotoxicity and ensure the successful application of this inhibitor in your experiments.
FAQs: Managing this compound-Related Cytotoxicity in Normal Cells
Q1: I am observing significant cytotoxicity in my normal cell line after treatment with this compound, even at low concentrations. What could be the cause?
A1: While this compound is designed to be highly selective for Cdk2 and has been reported to show minimal toxicity in some normal cell lines like the benign human fibroblast line Hs68, unexpected cytotoxicity can arise from several factors:
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Cell Line-Specific Sensitivity: Not all "normal" cell lines behave identically. Some may have inherent sensitivities or express low levels of off-target kinases that are inhibited by this compound at higher concentrations.
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Experimental Conditions: Factors such as cell density, passage number, and media composition can influence a cell's response to a small molecule inhibitor.
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Compound Quality and Handling: Degradation of the compound or impurities could lead to unexpected biological activity. Ensure proper storage and handling of your this compound stock.
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Off-Target Effects: Although highly selective, at sufficient concentrations, this compound may inhibit other kinases, which could contribute to cytotoxicity in certain contexts.[1]
Q2: How can I determine if the observed cytotoxicity is due to on-target (Cdk2) or off-target effects?
A2: Distinguishing between on-target and off-target effects is crucial. Here are a few strategies:
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Dose-Response Curve: Perform a detailed dose-response experiment to determine the IC50 value in your normal cell line and compare it to the IC50 in a sensitive cancer cell line. A large therapeutic window between the two suggests on-target effects in the cancer cells at lower concentrations.
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Rescue Experiments: If the cytotoxicity is on-target, you might be able to rescue the phenotype by overexpressing a Cdk2 mutant that is resistant to this compound.
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Target Engagement Assays: Use techniques like NanoBRET to confirm that this compound is engaging with Cdk2 at the concentrations you are using in your experiments.[1]
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Use of Structurally Unrelated Inhibitors: Compare the effects of this compound with other known Cdk2 inhibitors that have a different chemical scaffold. If they produce a similar phenotype, it is more likely to be an on-target effect.
Q3: What is the recommended concentration range for using this compound in cell culture experiments?
A3: The optimal concentration of this compound will be cell line-dependent. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint. Based on published data for the related compound INX-315, biochemical IC50 values for Cdk2 are in the low nanomolar range (≤ 4 nmol/L).[1] For cell-based assays, concentrations should be titrated, but starting in the low nanomolar range and going up to the micromolar range is a common approach. For normal cells, it is advisable to use the lowest concentration that elicits the desired biological effect on your target pathway, while minimizing cytotoxicity.
Q4: Are there any known off-targets of this compound that could explain cytotoxicity in normal cells?
A4: Kinase profiling studies of the closely related inhibitor INX-315 have shown a high degree of selectivity for Cdk2. However, at a concentration of 100 nmol/L, some inhibition of other kinases was observed, including CDK3/cyclin E1, CDK5, and CSF1R.[1] While the IC50 values for these off-targets are significantly higher than for Cdk2, it is possible that at the concentrations used in some experiments, inhibition of these kinases could contribute to a cytotoxic phenotype in certain normal cell types that are dependent on these kinases for survival or proliferation.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cytotoxicity
This guide provides a step-by-step approach to troubleshooting unexpected cytotoxicity observed in normal cells upon treatment with this compound.
dot
Caption: Workflow for troubleshooting unexpected cytotoxicity with this compound.
Data Summary Tables
Table 1: In Vitro Potency of INX-315 (a this compound related compound)
| Target | Biochemical IC50 (nmol/L) |
| CDK2/cyclin E1 | ~2.4 |
| CDK2/cyclin A1/E1/O | ≤ 4 |
| CSF1R | 2.29 |
| Other Kinases | > 10 |
Data from a study on INX-315, a compound structurally related to this compound.[1]
Table 2: Intracellular Target Engagement of INX-315
| Target | Intracellular IC50 (nmol/L) |
| CDK2/cyclin E1 | 2.3 |
| CDK1/cyclin B1 | 374 |
| CDK9/cyclin T1 | 2,950 |
Data from NanoBRET live cell target engagement assays.[1]
Table 3: Comparative Cytotoxicity of INX-315 in a Normal Cell Line
| Compound | Cell Line | IC50 (nmol/L) |
| Palbociclib | Hs68 | 26 |
| Dinaciclib | Hs68 | 7 |
| INX-315 | Hs68 | Not Sensitive |
Hs68 is a benign human fibroblast cell line.[1]
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
This protocol outlines a general method for determining the cytotoxic effects of this compound on adherent normal cells.
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in your cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound.
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Western Blotting for Cdk2 Activity Markers
This protocol can be used to confirm the on-target activity of this compound by assessing the phosphorylation status of a key Cdk2 substrate, the Retinoblastoma (Rb) protein.
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Cell Lysis:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against phospho-Rb (e.g., Ser807/811).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total Rb and a loading control (e.g., GAPDH or β-actin).
-
Signaling Pathway Diagram
dot
Caption: Cdk2 signaling pathway in G1/S phase transition and its inhibition by this compound.
References
Selecting appropriate experimental controls for Cdk2-IN-15 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Cdk2-IN-15, a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). For clarity, this compound is also referred to as INX-315 in scientific literature, and both names will be used interchangeably here.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (INX-315)?
A1: this compound is a potent and selective ATP-competitive inhibitor of CDK2.[1][2] CDK2, in complex with Cyclin E or Cyclin A, plays a crucial role in the G1 to S phase transition of the cell cycle by phosphorylating key substrates, most notably the Retinoblastoma protein (Rb).[1][3] By inhibiting CDK2, this compound prevents the hyperphosphorylation of Rb, which in turn keeps the transcription factor E2F bound and inactive. This leads to a G1 cell cycle arrest and a subsequent block in cell proliferation.[1][4][5] In some cancer models, this can also induce a state of cellular senescence.[1][5]
Q2: What is the potency and selectivity profile of this compound (INX-315)?
A2: this compound (INX-315) is a highly potent inhibitor of CDK2. Its selectivity is a key feature, particularly its ability to distinguish between CDK2 and the highly homologous CDK1. The table below summarizes its inhibitory activity.
| Kinase Complex | Biochemical IC50 (nM) | Intracellular IC50 (nM) | Selectivity vs. CDK2/Cyclin E (Intracellular) |
| CDK2 /Cyclin E | 0.6 - 4 | 2.3 | 1x |
| CDK2 /Cyclin A | < 4 | - | - |
| CDK1/Cyclin B | ~100 | 374 | ~163x |
| CDK4/Cyclin D1 | > 1000 | - | > 1000x |
| CDK5/p25 | > 10 | - | - |
| CDK9/Cyclin T1 | > 1000 | 2950 | ~1282x |
| CSF1R | 2.29 | - | - |
Data compiled from multiple sources.[1][4][6] Note that IC50 values can vary depending on the assay conditions.
Q3: What are the known off-target effects of this compound (INX-315)?
A3: While highly selective for CDK2, kinome screening has revealed potential off-target activity. The most notable off-target kinase is Colony-Stimulating Factor 1 Receptor (CSF1R), with a biochemical IC50 of 2.29 nM.[1] Other potential off-targets with IC50 values greater than 10 nM include CDK3 and CDK5.[1] Researchers should consider these potential off-target effects when interpreting their data, especially at higher concentrations of the inhibitor.
Q4: In which cancer cell lines is this compound (INX-315) expected to be most effective?
A4: this compound is particularly effective in cancer cell lines that are dependent on CDK2 for proliferation. This includes:
-
Cancers with CCNE1 (Cyclin E1) amplification: Ovarian and gastric cancers with CCNE1 amplification are highly sensitive to this compound.[1][4][6]
-
CDK4/6 inhibitor-resistant breast cancers: Breast cancer cell lines that have acquired resistance to CDK4/6 inhibitors (like palbociclib or abemaciclib), often through the upregulation of Cyclin E/CDK2 activity, show restored sensitivity to cell cycle arrest when treated with this compound.[1][6]
Troubleshooting Guide
Issue 1: No observable effect on cell proliferation after treatment with this compound.
| Possible Cause | Suggested Solution |
| Cell line is not CDK2-dependent. | Confirm the genetic background of your cell line. This compound is most effective in cells with CCNE1 amplification or acquired resistance to CDK4/6 inhibitors.[1][4] Consider using a positive control cell line known to be sensitive, such as OVCAR-3. |
| Incorrect inhibitor concentration. | Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. Concentrations ranging from 10 nM to 1000 nM have been shown to be effective in sensitive lines.[6] |
| Insufficient treatment duration. | For cell viability assays, a longer treatment period (e.g., 6 days) may be necessary to observe a significant effect on proliferation.[1] For signaling studies (e.g., Western blot), a 24-hour treatment is often sufficient.[1][4] |
| Inhibitor degradation. | Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh dilutions from a stock solution for each experiment. |
Issue 2: Unexpected G2/M arrest observed in cell cycle analysis.
| Possible Cause | Suggested Solution |
| On-target effect at higher concentrations. | While the primary effect of CDK2 inhibition is a G1 arrest, a G2 enrichment has been observed, particularly at higher inhibitor concentrations. This is considered an on-target effect as depletion of CDK2 can overcome this G2 arrest.[7] |
| Off-target inhibition of CDK1. | Although this compound is highly selective for CDK2 over CDK1, at very high concentrations, some inhibition of CDK1 (which is critical for G2/M progression) may occur.[1] Perform a dose-response analysis to see if the G2 arrest is concentration-dependent. |
| Cell line-specific response. | The cellular response to CDK2 inhibition can be complex and context-dependent. Some cell lines may have a more pronounced G2 arrest phenotype. |
Experimental Protocols & Controls
Logical Workflow for this compound Experiments
Caption: A logical workflow for characterizing the effects of this compound.
Selecting Appropriate Experimental Controls
A critical aspect of designing robust kinase inhibitor studies is the inclusion of appropriate controls. The diagram below outlines the logic for selecting controls for this compound experiments.
Caption: Logic for selecting negative and positive controls in this compound studies.
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
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Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density that allows for logarithmic growth over the course of the experiment (typically 1,000-5,000 cells/well). Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound (and control compounds) in culture medium. A common concentration range is 1 nM to 10 µM. Remove the old medium from the cells and add the medium containing the inhibitor. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for an extended period, typically 6 days, to allow for multiple cell doublings.[1]
-
Assay: On the day of the assay, equilibrate the plate to room temperature for approximately 30 minutes.[8]
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).[9]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[8]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Measurement: Read luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for Rb Phosphorylation
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Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at concentrations around the determined IC50 (e.g., 30 nM, 100 nM, 300 nM) and a vehicle control (DMSO) for 24 hours.[1][4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Phospho-Rb (Ser807/811)
-
Total Rb
-
Loading control (e.g., GAPDH, β-Actin)
-
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Treat with this compound at desired concentrations (e.g., 100 nM, 300 nM) and a vehicle control (DMSO) for 24 hours.[1]
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content using a flow cytometer. The expected result in sensitive cell lines is an accumulation of cells in the G1 phase and a reduction in the S and G2/M phases.[4]
Cdk2 Signaling Pathway and Point of Inhibition
The following diagram illustrates the central role of the CDK2/Cyclin E complex in the G1/S transition and the point of intervention for this compound.
Caption: this compound inhibits the CDK2-Cyclin E complex, blocking Rb hyperphosphorylation.
References
- 1. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 4. incyclixbio.com [incyclixbio.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Incyclix Bio’s CDK2 inhibitor INX-315 shows antitumor activity in CCNE1-amplified cancers | BioWorld [bioworld.com]
- 7. Tumor Suppressors Condition Differential Responses to the Selective CDK2 Inhibitor BLU-222 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OUH - Protocols [ous-research.no]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
Technical Support Center: Overcoming Resistance to CDK2 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CDK2 inhibitors, with a focus on overcoming resistance mechanisms in cancer cells.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to our CDK2 inhibitor, is showing signs of acquired resistance. What are the common molecular mechanisms?
A1: Acquired resistance to CDK2 inhibitors is a significant challenge. The most frequently observed mechanisms include:
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Upregulation of Cyclin E1 (CCNE1): Amplification or overexpression of CCNE1, the gene encoding Cyclin E1, is a primary driver of resistance.[1][2][3][4] This leads to the formation of hyperactive Cyclin E-CDK2 complexes that can overcome the inhibitory effects of the drug.
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Loss of Retinoblastoma (Rb) Protein: Loss-of-function mutations in the RB1 gene can uncouple the cell cycle from CDK4/6 regulation, leading to increased reliance on CDK2 for cell cycle progression and thereby conferring resistance to CDK4/6 inhibitors, which can be overcome by targeting CDK2.[5][6][7][8][9]
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Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative pro-survival signaling pathways that circumvent the need for CDK2 activity.[5][6][7][8] Key pathways include:
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Increased CDK2 Activity: In some cases, particularly in the context of resistance to CDK4/6 inhibitors, cancer cells can upregulate CDK2 activity to maintain Rb phosphorylation and drive cell cycle progression.[1][2]
Q2: We are screening a new CDK2 inhibitor and observe intrinsic resistance in some cancer cell lines. What are the potential underlying causes?
A2: Intrinsic resistance to CDK2 inhibitors can be attributed to pre-existing molecular characteristics of the cancer cells, such as:
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CCNE1 Amplification: Cell lines with pre-existing high levels of CCNE1 amplification are often intrinsically resistant to CDK2 inhibitors.[1][2][3][4]
-
RB1 Loss: Cancers lacking functional Rb protein are less dependent on the CDK4/6-Rb axis and may rely more on CDK2, but high CDK2 activity from the outset can contribute to reduced sensitivity.[5][6][7][8][9]
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Co-activation of Oncogenic Pathways: The presence of strong oncogenic drivers, such as mutations in the PI3K or RAS pathways, can provide alternative routes for cell cycle progression, reducing the reliance on CDK2.[5][6][7][8]
Q3: What are the current therapeutic strategies to overcome resistance to CDK2 inhibitors?
A3: Several strategies are being explored to overcome resistance to CDK2 inhibitors, primarily focusing on combination therapies:
-
Combination with CDK4/6 Inhibitors: For cancers that develop resistance to CDK4/6 inhibitors through CDK2 activation, a combination with a CDK2 inhibitor can be effective.[1][2][8]
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Combination with PARP Inhibitors: In cancers with CCNE1 amplification, combining CDK2 and PARP inhibitors has shown promise.[1][2]
-
Targeting Bypass Pathways: Co-targeting the PI3K/AKT/mTOR or MAPK pathways alongside CDK2 can prevent the emergence of resistance.[5][7]
-
Immunotherapy Combinations: Preclinical studies suggest that CDK2 inhibition can enhance anti-tumor immune responses, making combinations with immune checkpoint inhibitors a promising approach.[1][2][10]
Troubleshooting Guides
Problem 1: Decreased efficacy of the CDK2 inhibitor in a previously sensitive cell line.
| Possible Cause | Troubleshooting Steps |
| Development of acquired resistance through CCNE1 amplification. | 1. Assess CCNE1 Expression: Perform qPCR or Western blotting to compare CCNE1 mRNA and Cyclin E1 protein levels between sensitive and resistant cells. 2. Consider Combination Therapy: If Cyclin E1 is upregulated, test the efficacy of combining the CDK2 inhibitor with a PARP inhibitor. |
| Activation of a bypass signaling pathway (e.g., PI3K/AKT). | 1. Analyze Pathway Activation: Use Western blotting to probe for phosphorylated forms of key pathway components (e.g., p-AKT, p-ERK) in treated and untreated resistant cells. 2. Test Pathway Inhibitors: Evaluate the synergistic effect of combining your CDK2 inhibitor with a PI3K or MEK inhibitor. |
| Loss of Rb protein expression. | 1. Check Rb Status: Perform a Western blot to confirm the presence or absence of Rb protein in the resistant cells. 2. Re-evaluate Model System: If Rb is lost, the mechanism of action of your CDK2 inhibitor in this context may be altered. Consider using an Rb-proficient cell line for further studies on canonical CDK2 inhibition. |
Problem 2: A specific cancer cell line is refractory to CDK2 inhibitor treatment from the outset.
| Possible Cause | Troubleshooting Steps |
| High baseline levels of CCNE1 amplification. | 1. Genomic and Expression Analysis: Check publicly available databases (e.g., CCLE, TCGA) for the CCNE1 copy number and expression level in your cell line of interest. 2. Select Appropriate Models: For initial efficacy studies, prioritize cell lines with low to moderate CCNE1 expression. |
| Pre-existing activation of bypass pathways. | 1. Characterize Baseline Signaling: Profile the baseline activity of key signaling pathways (PI3K/AKT, MAPK) in the untreated cell line. 2. Explore Combination Screens: A high-throughput screen combining your CDK2 inhibitor with a library of targeted agents may reveal effective synergistic combinations. |
Quantitative Data Summary
Table 1: Examples of CDK2 Inhibitors in Clinical Trials
| CDK2 Inhibitor | Other CDKs Inhibited | Targeted Cancers | Noteworthy Toxicities |
| Fadraciclib | CDK1, CDK4, CDK5, CDK7, CDK9 | Solid Tumors, CLL, AML, MDS | Reversible neutropenia |
| PF-07104091 | CDK2-specific | HR+/HER2- Breast Cancer | Generally tolerable |
| BLU-222 | CDK2-specific | Solid Tumors | Not specified |
This table is a summary of information from publicly available sources and is not exhaustive.[1][11]
Experimental Protocols
Protocol 1: Western Blot Analysis of Cyclin E1 and Phospho-Rb
-
Cell Lysis:
-
Culture sensitive and resistant cells to 70-80% confluency.
-
Treat cells with the CDK2 inhibitor at the desired concentration and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Cyclin E1, Phospho-Rb (Ser807/811), total Rb, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of the CDK2 inhibitor, alone or in combination with another agent.
-
Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours.
-
-
Luminescence Reading:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control and plot the dose-response curves to determine the IC50 values.
-
Visualizations
Caption: Signaling pathways in CDK2-mediated cell cycle progression and mechanisms of resistance to CDK2 inhibitors.
References
- 1. Targeting CDK2 to combat drug resistance in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Targeting CDK2 to combat drug resistance in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of CDK4/6 Inhibitor Resistance in Hormone Receptor-positive Breast Cancer and Alternative Treatment Strategies | Anticancer Research [ar.iiarjournals.org]
- 7. Mechanisms of Resistance to CDK4/6 Inhibitors in Breast Cancer and Potential Biomarkers of Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence [mdpi.com]
- 9. Resistance to CDK4/6 Inhibitors in Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | CDK2 inhibition sensitizes anthracycline-induced immunogenic cell death and enhances the efficacy of anti-PD-1 therapy [frontiersin.org]
- 11. meridian.allenpress.com [meridian.allenpress.com]
Technical Support Center: Improving the Bioavailability of Cdk2 Inhibitors for In Vivo Studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of Cyclin-dependent kinase 2 (Cdk2) inhibitors.
Troubleshooting Guides
This section addresses specific issues you may encounter during your in vivo experiments in a question-and-answer format.
Question 1: My Cdk2 inhibitor shows high potency in vitro, but very low oral bioavailability in animal models. What are the likely causes and how can I address this?
Answer:
Low oral bioavailability despite good in vitro activity is a common challenge, often stemming from poor absorption or extensive first-pass metabolism. The absolute bioavailability of many small molecule kinase inhibitors can be low due to these factors.[1][2][3] Here are the primary causes and potential solutions:
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Poor Aqueous Solubility: Many kinase inhibitors are highly lipophilic and poorly soluble in water, which limits their dissolution in gastrointestinal fluids—a prerequisite for absorption.[1][3][4]
-
Solution: Formulation Strategies. Employing enabling formulations is a key approach. Strategies include:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can enhance the dissolution rate.[5][6]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve both solubility and dissolution.[6][7]
-
Lipid-Based Formulations: Incorporating the inhibitor into oils or self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.[1][4][7]
-
Complexation: Using cyclodextrins to form inclusion complexes can create a hydrophilic environment for the drug, improving its solubility.[4][6]
-
-
-
High First-Pass Metabolism: The inhibitor may be extensively metabolized in the gut wall or liver (primarily by Cytochrome P450 enzymes like CYP3A4) before it reaches systemic circulation.[8]
-
Solution: Prodrug Approach. A prodrug is an inactive derivative of the parent drug that is converted into its active form in the body.[9][10] This approach can be used to mask the metabolic site of the inhibitor, improving its stability and bioavailability.[9][11][12] The design of a prodrug aims to improve properties related to Absorption, Distribution, Metabolism, and Excretion (ADME).[9]
-
-
Efflux by Transporters: The inhibitor may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the gut lumen, limiting its absorption.
-
Solution: Co-administration with Inhibitors or Prodrug Design. While co-administration with P-gp inhibitors can be a useful experimental tool, designing a prodrug that is not a substrate for these transporters is a more viable clinical strategy.
-
Question 2: I'm observing high variability in the plasma concentrations of my Cdk2 inhibitor between different animals in the same study group. What could be causing this?
Answer:
High inter-individual variability is a significant issue that can confound study results. The causes are often multifactorial:
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly alter the absorption of poorly soluble drugs.[3] For lipid-based formulations, the presence of food can enhance absorption, while for drugs with pH-dependent solubility, food can alter gastric pH and affect dissolution.[2]
-
Solution: Standardize Feeding Protocols. Ensure that all animals are fasted for a consistent period before dosing and have controlled access to food post-dosing. Conduct specific food-effect studies to understand the impact of food on your inhibitor's bioavailability.
-
-
Inconsistent Formulation/Dosing: If the drug is administered as a suspension, inadequate homogenization can lead to inconsistent dosing. Precipitation of the drug from a solution formulation upon contact with gastrointestinal fluids can also lead to variable absorption.
-
Solution: Optimize and Validate Formulation. Ensure your formulation is homogeneous and stable. For solution-based doses, consider using co-solvents or surfactants to maintain solubility upon administration.[13] For suspensions, ensure consistent particle size and use a suspending agent.
-
-
Biological Variability: Factors such as differences in gastrointestinal motility, pH, and expression levels of metabolic enzymes and transporters among animals can contribute to variability.
-
Solution: Increase Sample Size and Use Genetically Homogeneous Animals. Using a larger number of animals per group can help to mitigate the impact of individual variability on statistical outcomes. Using inbred strains of animals can also reduce genetic variation in drug metabolism.
-
Question 3: My Cdk2 inhibitor had good bioavailability in rats, but it is poorly bioavailable in dogs. Why is this happening?
Answer:
Significant differences in pharmacokinetics between preclinical species are common and highlight the importance of interspecies scaling.
-
Differences in First-Pass Metabolism: The expression and activity of metabolic enzymes, particularly CYP enzymes, can vary significantly between species. An inhibitor that is a minor substrate for a particular CYP enzyme in rats may be a major substrate for the equivalent enzyme in dogs or humans.[14]
-
Solution: In Vitro Metabolism Studies. Before advancing to a second species, conduct in vitro metabolism studies using liver microsomes or hepatocytes from different species (e.g., rat, dog, monkey, human). This can help predict potential differences in metabolic clearance and identify the primary metabolizing enzymes.
-
-
Differences in Transporter Activity: The expression and substrate specificity of drug transporters (like P-gp) can also differ between species, leading to variations in absorption and distribution.
-
Solution: In Vitro Transporter Assays. Use cell-based assays (e.g., Caco-2 cells) to determine if your inhibitor is a substrate for key human efflux transporters.
-
Frequently Asked Questions (FAQs)
Q1: What are the first steps to take when a Cdk2 inhibitor shows poor bioavailability? A1: First, determine the cause. A low-dose intravenous (IV) study in the same species will help you calculate the absolute oral bioavailability and determine if the issue is poor absorption or high clearance (first-pass metabolism). Concurrently, assess the drug's physicochemical properties, such as aqueous solubility and permeability.
Q2: What is the role of Cdk2 in the cell cycle and cancer? A2: Cdk2 is a key regulator of the cell cycle, primarily controlling the transition from the G1 to the S phase.[15][16] It forms complexes with Cyclin E and Cyclin A.[15] The Cdk2/Cyclin E complex is required for the initiation of DNA synthesis.[17][18] Overexpression of Cdk2 or its activating partners, like Cyclin E, can lead to uncontrolled cell proliferation, a hallmark of cancer.[19][20][21] Therefore, inhibiting Cdk2 is a promising therapeutic strategy for certain cancers.[19][22]
Q3: Which formulation strategy is best for my poorly soluble Cdk2 inhibitor? A3: The best strategy depends on the specific physicochemical properties of your inhibitor. A systematic approach is recommended. Start by characterizing the compound's solubility, lipophilicity, and melting point. For "brick-dust" molecules (high melting point, poor solubility), amorphous solid dispersions or nanomilling may be effective.[5] For "grease-ball" molecules (high lipophilicity), lipid-based formulations like SEDDS are often successful.[4][5]
Q4: What is a prodrug and how can it improve bioavailability? A4: A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes.[9][10] Prodrugs can be designed to overcome various challenges by:
-
Increasing Solubility: Attaching a polar moiety (like a phosphate group) can dramatically increase aqueous solubility.[23]
-
Improving Permeability: Masking polar functional groups can increase lipophilicity and improve passive diffusion across the gut wall.
-
Bypassing First-Pass Metabolism: Modifying the part of the molecule susceptible to metabolic enzymes can protect it from degradation.[9]
-
Targeting Transporters: A prodrug can be designed to be a substrate for uptake transporters (e.g., peptide transporters), enhancing its absorption.[10]
Q5: How do I measure the bioavailability of my Cdk2 inhibitor in vivo? A5: Bioavailability is typically determined by a pharmacokinetic (PK) study.[24] This involves administering the drug through both an oral (PO) and an intravenous (IV) route in separate groups of animals. Blood samples are collected at various time points after dosing, and the concentration of the drug in the plasma is measured, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[25][26] The Area Under the Curve (AUC) is calculated from the plasma concentration-time plot. Absolute bioavailability (F%) is then calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[24]
Data Presentation
Table 1: Comparison of Formulation Strategies for Poorly Soluble Drugs
| Formulation Strategy | Mechanism of Action | Key Advantages | Key Disadvantages |
| Micronization/Nanosizing | Increases surface area-to-volume ratio, enhancing dissolution rate according to the Noyes-Whitney equation.[5][6] | Relatively simple and widely applicable; can be used for crystalline compounds. | May not be sufficient for extremely insoluble compounds; potential for particle agglomeration. |
| Amorphous Solid Dispersions | The drug is dispersed in a high-energy amorphous state within a polymer matrix, increasing its apparent solubility and dissolution.[6][7] | Can achieve significant increases in solubility and bioavailability; can create supersaturated solutions.[4] | The amorphous state is thermodynamically unstable and can recrystallize over time; requires specific polymers and manufacturing processes (e.g., spray drying, hot-melt extrusion). |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which form a fine emulsion or microemulsion upon contact with GI fluids, facilitating absorption.[4][7] | Enhances solubilization of lipophilic drugs; can bypass first-pass metabolism via lymphatic uptake. | Potential for GI side effects with high surfactant concentrations; drug may precipitate upon dilution in the gut. |
| Cyclodextrin Complexation | The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin, whose hydrophilic exterior improves aqueous solubility.[4][6] | Forms a true solution; can improve stability. | Limited by the stoichiometry of the complex (1:1 or 1:2); potential for renal toxicity with some cyclodextrins at high doses. |
| Prodrug Approach | A bioreversible chemical modification of the drug to improve physicochemical properties (e.g., solubility, permeability).[9][11][12] | Can address multiple ADME issues simultaneously (solubility, metabolism, transport); potential for tissue-specific targeting. | Requires careful design to ensure efficient conversion back to the active drug; adds synthetic complexity and regulatory considerations. |
Table 2: Illustrative Bioavailability Data for Preclinical Cdk2 Inhibitors
| Compound ID | Formulation Strategy | Preclinical Species | Oral Bioavailability (F%) | Key Observation |
| CDK2i-A | Simple suspension in 0.5% methylcellulose | Rat | < 5% | Poor solubility likely limits absorption. |
| CDK2i-A | Amorphous solid dispersion (1:4 drug:polymer ratio) | Rat | 45% | Amorphous formulation significantly improved exposure. |
| CDK2i-B | Solution in PEG 400 | Rat | 15% | High clearance suspected; likely first-pass metabolism. |
| CDK2i-B-Pro | Phosphate prodrug of CDK2i-B in aqueous solution | Rat | 70% | Prodrug approach successfully mitigated first-pass metabolism. |
| CDK2i-C | Self-Emulsifying Drug Delivery System (SEDDS) | Dog | 65% | Lipid formulation effective for this lipophilic compound. |
| CDK2i-C | Simple suspension in 0.5% methylcellulose | Dog | 8% | Demonstrates the necessity of enabling formulations for this class. |
Note: Data in this table is illustrative and intended for educational purposes.
Experimental Protocols
Protocol 1: In Vivo Bioavailability Assessment in Rodents
Objective: To determine the absolute oral bioavailability of a Cdk2 inhibitor in rats.
Methodology:
-
Animal Preparation:
-
Use 12 male Sprague-Dawley rats (250-300g), divided into two groups (n=6 for IV, n=6 for PO).
-
Fast animals overnight (approx. 12-16 hours) before dosing but allow free access to water.
-
-
Dose Preparation:
-
IV Formulation: Dissolve the Cdk2 inhibitor in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) to a final concentration of 1 mg/mL.
-
PO Formulation: Prepare the test formulation (e.g., suspension, solid dispersion, SEDDS) at a concentration of 5 mg/mL.
-
-
Drug Administration:
-
IV Group: Administer the drug via a single bolus injection into the tail vein at a dose of 1 mg/kg.
-
PO Group: Administer the drug via oral gavage at a dose of 10 mg/kg.
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 100 µL) from 3 animals per time point from the tail vein into EDTA-coated tubes.
-
IV Sampling Times: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO Sampling Times: 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
-
Plasma Processing:
-
Immediately after collection, centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Determine the concentration of the Cdk2 inhibitor in the plasma samples using a validated LC-MS/MS method.
-
Prepare a standard curve in blank plasma to quantify the inhibitor concentration accurately.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters, including AUC, from the plasma concentration-time data.
-
Calculate absolute oral bioavailability (F%) using the formula provided in the FAQs.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion via Spray Drying
Objective: To improve the solubility of a poorly water-soluble Cdk2 inhibitor by creating an amorphous solid dispersion (ASD).
Methodology:
-
Material Selection:
-
Drug: Cdk2 inhibitor with poor aqueous solubility.
-
Polymer: Select a suitable polymer such as HPMCAS (hydroxypropyl methylcellulose acetate succinate) or PVP VA 64 (copovidone).
-
Solvent System: Choose a volatile solvent system that dissolves both the drug and the polymer (e.g., acetone/water or dichloromethane/methanol).
-
-
Solution Preparation:
-
Prepare a solution containing the Cdk2 inhibitor and the polymer at a specific ratio (e.g., 1:3 drug-to-polymer by weight).
-
Dissolve the polymer completely in the chosen solvent system with stirring.
-
Once the polymer is dissolved, add the Cdk2 inhibitor and continue stirring until a clear solution is obtained.
-
-
Spray Drying Process:
-
Set up the spray dryer with the appropriate nozzle and cyclone.
-
Optimize spray drying parameters:
-
Inlet Temperature: High enough to ensure rapid solvent evaporation but low enough to prevent drug/polymer degradation.
-
Atomization Gas Flow: Adjusted to achieve a fine droplet size.
-
Feed Rate: Controlled to maintain a stable outlet temperature and prevent process interruption.
-
-
Pump the drug-polymer solution through the atomizer into the drying chamber. The solvent rapidly evaporates, forming a dry powder that is collected in the cyclone.
-
-
Powder Collection and Secondary Drying:
-
Carefully collect the resulting powder from the collection vessel.
-
Perform secondary drying in a vacuum oven at a moderate temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
-
Characterization of the ASD:
-
Differential Scanning Calorimetry (DSC): To confirm the absence of a crystalline melting peak, indicating an amorphous state.
-
Powder X-Ray Diffraction (PXRD): To verify the amorphous nature of the powder (absence of sharp Bragg peaks).
-
Dissolution Testing: Perform in vitro dissolution tests to compare the dissolution rate of the ASD to the crystalline drug.
-
Mandatory Visualizations
Caption: Cdk2 signaling pathway at the G1/S cell cycle transition.
References
- 1. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Variability in bioavailability of small molecular tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. mdpi.com [mdpi.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. curtiscoulter.com [curtiscoulter.com]
- 10. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. prodrug-approaches-for-enhancing-the-bioavailability-of-drugs-with-low-solubility - Ask this paper | Bohrium [bohrium.com]
- 13. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigation of Dose-Dependent Factors Limiting Oral Bioavailability: Case Study With the PI3K-δ Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. uniprot.org [uniprot.org]
- 19. Inhibitors and PROTACs of CDK2: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. elgenelim.com [elgenelim.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 26. Quantifying the CDK inhibitor VMY-1-103’s activity and tissue levels in an in vivo tumor model by LC-MS/MS and by MRI - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing batch-to-batch variability of Cdk2-IN-15
Welcome to the technical support center for Cdk2-IN-X, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (Cdk2). This resource is designed to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability and ensuring reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Cdk2-IN-X?
A1: Cdk2-IN-X is an ATP-competitive inhibitor of Cdk2. Cdk2 is a key enzyme in the regulation of the cell cycle, particularly at the G1/S phase transition.[1][2] By binding to the ATP-binding pocket of Cdk2, Cdk2-IN-X prevents the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb), thereby arresting the cell cycle and inhibiting cell proliferation.[3][4]
Q2: What are the primary applications of Cdk2-IN-X in research?
A2: Cdk2-IN-X is primarily used in cancer research to study the effects of Cdk2 inhibition on tumor cell growth, proliferation, and apoptosis.[5][6] It is also a valuable tool for investigating the role of Cdk2 in other cellular processes, such as DNA replication and repair.[7][8]
Q3: How should I store and handle Cdk2-IN-X?
A3: Cdk2-IN-X should be stored as a solid at -20°C, protected from light and moisture. For creating stock solutions, use a high-quality, anhydrous solvent such as DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q4: What is the recommended working concentration for Cdk2-IN-X?
A4: The optimal working concentration of Cdk2-IN-X will vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific system. Based on literature for similar potent Cdk2 inhibitors, a starting concentration range of 10 nM to 1 µM is often effective.
Troubleshooting Guide: Minimizing Batch-to-Batch Variability
Batch-to-batch variability of a small molecule inhibitor can significantly impact the reproducibility of experimental results. This guide provides a structured approach to identifying and mitigating potential sources of variability.
Problem: Inconsistent experimental results between different batches of Cdk2-IN-X.
This can manifest as shifts in IC50 values, changes in the magnitude of the biological response, or unexpected off-target effects.
Visualizing the Troubleshooting Process
Below is a logical workflow to diagnose and address batch-to-batch variability.
Caption: A troubleshooting workflow for addressing batch-to-batch variability of Cdk2-IN-X.
Step 1: Physicochemical Characterization of Each Batch
Before using a new batch, it is crucial to verify its fundamental properties.
1.1. Purity Assessment
-
Rationale: Impurities can have their own biological activities, leading to confounding results.
-
Methodology:
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of the purity of the compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the main peak and identifies potential impurities.
-
-
Acceptance Criteria: Purity should typically be >98%.
1.2. Identity Confirmation
-
Rationale: Ensures that the supplied compound is indeed Cdk2-IN-X.
-
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Provides a detailed structural fingerprint of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and exact mass of the compound.
-
-
Action: Compare the obtained spectra with the known structure of Cdk2-IN-X or data from a reliable reference batch.
1.3. Solubility Determination
-
Rationale: Poor solubility can lead to inaccurate dosing and reduced efficacy.
-
Methodology: Determine the maximum soluble concentration in your chosen solvent (e.g., DMSO) and your final assay buffer.
-
Action: If a batch exhibits lower solubility, adjust your stock concentration or sonicate briefly to aid dissolution. Always visually inspect for precipitates before use.
Data Presentation: Physicochemical Properties of Cdk2-IN-X Batches
| Parameter | Batch A (Reference) | Batch B | Batch C | Acceptance Criteria |
| Purity (HPLC, %) | 99.2 | 98.9 | 95.1 | > 98% |
| Identity (¹H NMR) | Conforms | Conforms | Conforms | Conforms to structure |
| Molecular Weight (LC-MS) | 452.18 [M+H]⁺ | 452.19 [M+H]⁺ | 452.20 [M+H]⁺ | ± 0.5 Da of expected |
| Solubility in DMSO (mM) | 100 | 95 | 70 | > 50 mM |
In this example, Batch C would be flagged for failing purity and having lower solubility.
Step 2: In Vitro Activity Assessment
Confirming the biological activity of each batch is a critical step.
2.1. Biochemical Assay
-
Rationale: Directly measures the ability of the inhibitor to engage its target, Cdk2.
-
Methodology: A biochemical kinase assay (e.g., using ADP-Glo™ or a similar technology) measures the inhibition of recombinant Cdk2/Cyclin E activity in a cell-free system.
-
Action: Determine the IC50 for each batch.
2.2. Cellular Assay
-
Rationale: Assesses the inhibitor's activity in a more physiologically relevant context, accounting for cell permeability and stability.
-
Methodology: A cell-based proliferation assay (e.g., using CellTiter-Glo® or crystal violet staining) in a Cdk2-dependent cell line (e.g., a CCNE1-amplified cancer cell line).
-
Action: Determine the GI50 (concentration for 50% growth inhibition) for each batch.
Data Presentation: Biological Activity of Cdk2-IN-X Batches
| Assay | Batch A (Reference) | Batch B | Batch C | Acceptance Criteria |
| Biochemical IC50 (nM) | 5.2 | 5.8 | 15.7 | < 10 nM |
| Cellular GI50 (nM) | 85 | 92 | 250 | < 150 nM |
In this example, Batch C shows significantly reduced potency in both biochemical and cellular assays, correlating with its lower purity.
Experimental Protocols
Protocol 1: HPLC Purity Assessment
-
Preparation of Standard Solution: Accurately weigh and dissolve Cdk2-IN-X in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Injection: Inject 10 µL of the standard solution.
-
Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Protocol 2: Cell Proliferation Assay (Crystal Violet)
-
Cell Seeding: Seed a Cdk2-dependent cancer cell line in a 96-well plate at a density of 2,000-5,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of Cdk2-IN-X from each batch in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 100 µL of 4% paraformaldehyde for 15 minutes.
-
Wash with PBS and stain with 100 µL of 0.5% crystal violet solution for 20 minutes.
-
-
Destaining and Measurement:
-
Wash the plate thoroughly with water and allow it to dry.
-
Solubilize the stain with 100 µL of 10% acetic acid.
-
Measure the absorbance at 590 nm using a plate reader.
-
-
Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to determine the GI50.
Signaling Pathway Diagram
The following diagram illustrates the central role of Cdk2 in the G1/S phase transition of the cell cycle and the point of inhibition by Cdk2-IN-X.
Caption: The Cdk2 signaling pathway at the G1/S checkpoint, inhibited by Cdk2-IN-X.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK2 Inhibitor——Important Regulator of Cell Cycle Control [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. uniprot.org [uniprot.org]
- 8. To control or to be controlled? Dual roles of CDK2 in DNA damage and DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected phenotypes after Cdk2-IN-15 treatment
Welcome to the technical support center for Cdk2-IN-15. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected phenotypes observed during their experiments with this inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: We are treating our cancer cell line with this compound and observing significant apoptosis, but we expected a G1/S phase cell cycle arrest. Is this an off-target effect?
A1: While G1/S arrest is the canonical outcome of Cdk2 inhibition, observing apoptosis is not necessarily an off-target effect. Cdk2 has a complex and dual role in cell fate decisions.[1][2][3] In some cellular contexts, particularly in tumor cells where cell cycle checkpoints may be compromised, inhibiting Cdk2 can trigger apoptosis instead of a stable arrest.[2][4] This can be due to:
-
"Catastrophic" mitosis: In some cells, aberrant cell cycle progression due to Cdk2 inhibition can lead to mitotic catastrophe and subsequent apoptosis.[2]
-
p53-dependent apoptosis: Cdk2 activity can be upstream of the tumor suppressor p53. Inhibition of Cdk2 may lead to p53 activation and the induction of apoptosis.[2]
-
Sensitization to other stimuli: Inhibition of Cdk2 can sensitize cells to other apoptotic stimuli present in the culture environment.[2]
To investigate this further, you can perform a time-course experiment to see if a transient G1 arrest precedes the onset of apoptosis. Additionally, examining the activation status of key apoptotic markers like cleaved caspases and PARP can confirm the engagement of the apoptotic machinery.
Q2: Our cells treated with this compound are enlarging, flattening, and staining positive for senescence-associated β-galactosidase. We did not anticipate a senescence phenotype. What could be the cause?
A2: The induction of cellular senescence is an increasingly recognized outcome of targeting the cell cycle and is a plausible, though perhaps unexpected, on-target effect of Cdk2 inhibition.[5][6][7] Cdk2 plays a role in suppressing senescence, particularly in the context of oncogenic stress.[5][8] Potential mechanisms include:
-
Oncogene-induced senescence: In cells expressing oncogenes like Myc or Ras, Cdk2 activity is often required to bypass a senescence checkpoint.[5][6][8] Inhibition of Cdk2 can unmask this underlying senescent program.
-
DNA damage response: Cdk2 inhibition can lead to DNA damage, which is a potent inducer of senescence.[1]
-
G2 phase senescence: Some studies suggest that Cdk activity in the G2 phase, in the presence of DNA damage, can drive cells into senescence.[9]
To confirm a senescence phenotype, we recommend assessing multiple markers, such as the expression of p16INK4a and p21Cip1, and looking for the formation of senescence-associated heterochromatin foci (SAHF).
Q3: We've noticed altered cell morphology and cytoskeletal changes in our cells following this compound treatment, which seems unrelated to cell cycle arrest. Could this be an off-target effect?
A3: Altered cell morphology and cytoskeletal changes are less commonly associated with the direct role of Cdk2 in cell cycle progression and could potentially be off-target effects. Kinase inhibitors are known to sometimes have off-target activities on other kinases or cellular proteins.[10][11][12][13][14] Some kinase inhibitors have been reported to directly interact with components of the cytoskeleton, such as microtubules.[13]
To investigate this, consider the following:
-
Dose-response analysis: Determine if the morphological changes occur at the same concentration range that induces cell cycle arrest. A significant separation in the dose-response curves might suggest an off-target effect.
-
Phenotypic rescue: If you have a Cdk2 knockout or knockdown cell line, you can test if the morphological changes are still observed. If they are, it strongly suggests an off-target effect.
-
Kinome profiling: If resources permit, a kinome-wide screen could identify other kinases that this compound may be inhibiting.
Troubleshooting Guides
Problem 1: Inconsistent cell cycle arrest profile observed by flow cytometry.
-
Possible Cause 1: Suboptimal cell handling and fixation.
-
Possible Cause 2: RNase treatment is insufficient.
-
Possible Cause 3: Cell density is too high or too low.
-
Solution: Plate cells at a density that ensures they are in the logarithmic growth phase at the time of treatment and harvest. Overly confluent or sparse cultures can have altered cell cycle distributions.
-
Problem 2: High background or no signal in Western blots for phosphorylated proteins (e.g., phospho-Rb).
-
Possible Cause 1: Phosphatase activity during sample preparation.
-
Possible Cause 2: Incorrect blocking buffer.
-
Possible Cause 3: Low abundance of the phosphorylated target.
-
Solution: Ensure your experimental conditions are optimal to detect the phosphorylated protein. You may need to stimulate the pathway of interest before treatment to increase the basal level of phosphorylation.
-
Problem 3: Artifacts or non-specific staining in immunofluorescence.
-
Possible Cause 1: Inappropriate fixation or permeabilization.
-
Possible Cause 2: Secondary antibody cross-reactivity.
-
Possible Cause 3: Autofluorescence.
-
Solution: Some cell types exhibit endogenous fluorescence. Image an unstained sample to assess the level of autofluorescence. If it is high, you may need to use a different fluorophore or an autofluorescence quenching agent.[25]
-
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) |
| MCF-7 | Breast Cancer | 150 |
| U2OS | Osteosarcoma | 200 |
| HCT116 | Colon Cancer | 125 |
| A549 | Lung Cancer | 350 |
Table 2: Hypothetical Cell Cycle Distribution after 24h Treatment with this compound (200 nM)
| Cell Line | % G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 (Control) | 55 | 30 | 15 |
| MCF-7 (Treated) | 75 | 10 | 15 |
| HCT116 (Control) | 60 | 25 | 15 |
| HCT116 (Treated) | 80 | 5 | 15 |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation:
-
Harvest approximately 1 x 10^6 cells per sample by trypsinization.
-
Wash the cells once with ice-cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise.
-
Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS.
-
Resuspend the pellet in 500 µL of Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Analysis:
-
Analyze the samples on a flow cytometer using a 488 nm laser for excitation and collecting the emission in the appropriate channel (typically ~617 nm).
-
Use software to model the cell cycle distribution from the DNA content histogram.
-
Western Blot for Phosphorylated Proteins
-
Sample Preparation:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) diluted in 5% BSA in TBST overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
Visualizations
References
- 1. To control or to be controlled? Dual roles of CDK2 in DNA damage and DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Cdk1 and Cdk2 complexes (cyclin dependent kinases) in apoptosis: a role beyond the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cdk2: a key regulator of the senescence control function of Myc | Aging [aging-us.com]
- 7. Cdk2 suppresses cellular senescenc ... | Article | H1 Connect [archive.connect.h1.co]
- 8. Cdk2: a key regulator of the senescence control function of Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. nanocellect.com [nanocellect.com]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 23. researchgate.net [researchgate.net]
- 24. ibidi.com [ibidi.com]
- 25. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 26. hycultbiotech.com [hycultbiotech.com]
- 27. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Strategies to reduce toxicity of Cdk2 inhibitors in combination therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cdk2 inhibitors in combination therapies. The focus is on strategies to understand and mitigate toxicity during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with selective Cdk2 inhibitors in clinical and preclinical studies?
A1: Newer, highly selective Cdk2 inhibitors are generally better tolerated than older pan-CDK inhibitors.[1] However, common treatment-related adverse events still occur. The most frequently reported toxicities are primarily gastrointestinal and hematological.[1][2] These include nausea, vomiting, diarrhea, fatigue, anemia, and neutropenia.[2][3][4] Specific inhibitors might have unique side effects; for instance, blurred vision and photophobia have been reported in a small number of cases with certain compounds.[1][2]
Q2: Why is toxicity a particular concern when using Cdk2 inhibitors in combination therapies?
A2: Combining therapies can lead to overlapping or synergistic toxicity. While the goal is to achieve a synergistic anti-tumor effect, the combination can also enhance effects on normal, healthy tissues, leading to a narrower therapeutic window. For example, if both a Cdk2 inhibitor and a chemotherapy agent cause neutropenia, the combination may lead to a more severe and prolonged decrease in neutrophil counts, increasing the risk of infection. Careful dose and schedule optimization is critical to balance efficacy and toxicity.[5][6]
Q3: How does the selectivity of a Cdk2 inhibitor impact its toxicity profile?
A3: Selectivity is crucial for minimizing toxicity. Early "pan-CDK inhibitors" targeted multiple cyclin-dependent kinases, including those essential for the basic functions of healthy, non-cancerous cells (like Cdk1 for mitosis), leading to significant side effects.[7][8] Modern Cdk2 inhibitors are designed with high selectivity for Cdk2 over other kinases, particularly Cdk1.[1] This increased specificity helps to confine the cell-cycle arrest effect primarily to cancer cells that are dependent on Cdk2 for proliferation (e.g., those with Cyclin E amplification), thereby reducing the impact on normal tissues and lowering overall toxicity.[9][10]
Q4: What is the rationale for combining Cdk2 and Cdk4/6 inhibitors, and what are the toxicity implications?
A4: The primary rationale is to overcome or delay resistance to Cdk4/6 inhibitors.[11] Many tumors become resistant to Cdk4/6 inhibition by upregulating the Cyclin E-Cdk2 pathway to bypass the G1-S checkpoint.[6][12] By inhibiting both Cdk4/6 and Cdk2, a more complete and sustained cell-cycle arrest can be achieved.[1][13] Preclinical data show this combination can be highly effective.[1] However, because both kinase families play roles in the proliferation of normal cells, there is a potential for increased toxicity, particularly hematological and gastrointestinal side effects.[14] Clinical trials are actively evaluating the safety and efficacy of this combination, focusing on identifying manageable dosing schedules.[1][15]
Troubleshooting Guides
Q5: My in vitro experiment shows high cytotoxicity in non-cancerous cell lines with a Cdk2 inhibitor combination. How can I determine if this is an on-target or off-target effect?
A5: Distinguishing between on-target and off-target toxicity is a critical step. An unexpected toxic effect may not be due to the inhibition of Cdk2 itself, but rather the inhibitor binding to other kinases.[16][17]
-
Recommended Action: Use a genetic approach to validate the mechanism. Employ CRISPR/Cas9 to knock out the CDK2 gene in your control cell lines. If the cells lacking Cdk2 are resistant to the drug's cytotoxic effects, it confirms the toxicity is on-target. If the knockout cells are still sensitive, the drug is likely acting through an off-target mechanism.[16] This knowledge is crucial before moving to more complex in vivo models.
Q6: My in vivo model is showing severe weight loss and diarrhea with a concomitant Cdk2i + chemotherapy regimen. What strategies can I use to reduce this toxicity?
A6: Severe gastrointestinal toxicity is a common challenge. Modifying the treatment schedule is often the most effective strategy to mitigate this.
-
Recommended Action: Sequential Dosing. Instead of administering both agents at the same time (concomitant), try a sequential schedule. Pre-treatment with the Cdk2 inhibitor can arrest cancer cells in a specific phase of the cell cycle (e.g., G2/M), potentially making them more sensitive to a subsequent dose of a DNA-damaging agent like doxorubicin.[18][19] This approach can allow for lower, less toxic doses of the chemotherapy agent while maintaining or even enhancing efficacy. It also provides a recovery period for healthy tissues, like the gut epithelium, between treatments.
Q7: How can I identify a therapeutic window and an optimal dosing schedule for a novel Cdk2 inhibitor combination in vivo?
A7: The goal is to find a dose and schedule that maximizes anti-tumor activity while minimizing adverse effects. This requires a systematic approach.
-
Recommended Action: Staggered Combination Dose Escalation.
-
Single-Agent MTD: First, determine the Maximum Tolerated Dose (MTD) for each drug individually in your animal model.
-
Combination Testing: Begin testing the combination at doses significantly lower than the single-agent MTDs (e.g., 50% of MTD for each).
-
Schedule Variation: Evaluate both concomitant and sequential dosing schedules.
-
Monitor Toxicity: Closely monitor animals for clinical signs of toxicity (weight loss, behavioral changes) and perform regular hematological analysis (e.g., complete blood counts).
-
Efficacy Assessment: Correlate toxicity findings with anti-tumor efficacy (tumor volume measurements). The optimal schedule will be the one that provides the best balance of tumor growth inhibition and manageable side effects.
-
Q8: We are combining a Cdk2 inhibitor with a PARP inhibitor in a CCNE1-amplified ovarian cancer model and observing significant hematological toxicity. What is the underlying mechanism and how can we address it?
A8: This combination is mechanistically rational but can lead to enhanced toxicity. Cdk2 is involved in DNA damage repair processes, specifically homologous recombination.[1] PARP inhibitors trap PARP on DNA, leading to replication fork collapse and the formation of double-strand breaks that require homologous recombination for repair.
-
Mechanism of Toxicity: By inhibiting both Cdk2 and PARP, you are simultaneously increasing DNA damage and impairing a key repair pathway. While this is synthetically lethal to the cancer cells, it can also be highly toxic to normal hematopoietic stem and progenitor cells, which are highly proliferative and sensitive to DNA damage, leading to anemia, neutropenia, and thrombocytopenia.
-
Recommended Action:
-
Dose Reduction: The most straightforward approach is to reduce the dose of one or both agents.[11]
-
Intermittent Dosing: Instead of continuous daily dosing, explore an intermittent schedule (e.g., 5 days on, 2 days off) to allow for the recovery of bone marrow function.
-
Supportive Care: In preclinical models, this may be difficult, but clinically, this level of toxicity would be managed with growth factors (e.g., G-CSF) to stimulate white blood cell production.
-
Data Presentation: Toxicity of Selective Cdk2 Inhibitors in Clinical Trials
The following table summarizes common Treatment-Emergent Adverse Events (TEAEs) for two selective Cdk2 inhibitors, providing an overview of their toxicity profiles as monotherapies in early-phase clinical trials.
| Inhibitor | Trial Identifier | Common TEAEs (All Grades) | Common Grade ≥3 TEAEs | Reference(s) |
| PF-07104091 | NCT04553133 | Nausea (77.1%), Diarrhea (48.6%), Vomiting (48.6%), Fatigue (45.7%), Anemia (45.7%) | Fatigue (20.0%), Nausea (14.3%), Diarrhea (8.6%), Anemia (8.6%) | [4] |
| BLU-222 | NCT04779183 | Nausea, Vomiting, Diarrhea, Anemia, Fatigue, Photophobia | Nausea, Anemia, Neutropenia | [1][2] |
| INCB123667 | NCT04154352 | Gastrointestinal (nausea, diarrhea), Hematological (neutropenia, anemia) | Intestinal obstruction (rare) | [1] |
| INX-315 | NCT04693332 | Nausea, Vomiting, Diarrhea, Anemia, Fatigue | Nausea, Blurred vision (rare) | [2] |
Data compiled from published abstracts and reviews. Percentages and specific events may vary based on dose level and patient population.
Experimental Protocols
Protocol: High-Throughput Survival Assay (HTSA) for Evaluating Combination Synergy and Toxicity
This protocol describes a method to assess the synergistic, additive, or antagonistic effects of a Cdk2 inhibitor combined with another therapeutic agent on cell viability.[20]
Objective: To determine the Combination Index (CI) for a two-drug combination across various dose levels, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Materials:
-
Cancer cell line(s) of interest
-
96-well flat-bottom tissue culture plates
-
Cdk2 inhibitor (Drug A) and combination agent (Drug B)
-
Complete cell culture medium
-
MTT reagent (or other viability assay reagents like CellTiter-Glo)
-
Plate reader
-
Drug synergy analysis software (e.g., CompuSyn, SynergyFinder)
Methodology:
-
Single-Agent Dose Response:
-
Plate cells at a predetermined optimal density in 96-well plates and allow them to adhere for 24 hours.
-
Treat cells with a serial dilution of Drug A and Drug B separately for a defined period (e.g., 72 hours).
-
Perform an MTT assay to determine the IC25, IC50, and IC75 (concentrations that inhibit growth by 25%, 50%, and 75%) for each drug.
-
-
Combination Plate Setup (Checkerboard Assay):
-
Plate cells as in Step 1.
-
Prepare a dilution series for Drug A (e.g., centered around its IC50) and Drug B.
-
Add the drugs to the plate in a "checkerboard" format, where each well (except controls) receives a unique combination of concentrations of Drug A and Drug B. Include wells for single-agent controls and untreated controls.
-
Example: Drug A concentrations across columns, Drug B concentrations across rows.
-
-
Sequential Dosing (Optional):
-
To test a sequential schedule, add Drug A first. After a set incubation period (e.g., 24 hours), remove the medium, wash the cells, and add fresh medium containing Drug B. Incubate for the remaining duration.
-
-
Viability Assessment:
-
After the total incubation period (e.g., 72-120 hours), perform an MTT assay.
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan crystals and read the absorbance on a plate reader.
-
-
Data Analysis:
-
Convert absorbance values to a fraction of surviving cells relative to the untreated control.
-
Input the dose-response data for single agents and the combination into synergy analysis software.
-
The software will calculate the Combination Index (CI) for each dose combination based on the Chou-Talalay method.
-
Generate a CI plot or a synergy landscape map to visualize the interaction across all tested concentrations.
-
Visualizations
Signaling Pathways & Experimental Workflows
Caption: Dual CDK4/6 and CDK2 inhibition for a complete G1-S cell cycle block.
Caption: Experimental workflow for optimizing combination therapy to reduce toxicity.
Caption: Logic diagram for selecting combination strategies based on tumor biomarkers.
References
- 1. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. meridian.allenpress.com [meridian.allenpress.com]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. CDK Inhibitors Management [accc-cancer.org]
- 6. Strategy of combining CDK4/6 inhibitors with other therapies and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 10. Targeting CDK2 and other novel cell cycle targets for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting CDK2 to combat drug resistance in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. onclive.com [onclive.com]
- 16. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Sequential combination therapy of CDK inhibition and doxorubicin is synthetically lethal in p53-mutant triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Selective Cdk2 Inhibitors: Cdk2-IN-15 and Beyond
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, Cyclin-Dependent Kinase 2 (Cdk2) has emerged as a compelling target. Its pivotal role in cell cycle progression, particularly the G1/S phase transition, makes it a focal point for the development of novel anti-cancer agents. This guide provides an objective comparison of Cdk2-IN-15, a notable chemical probe, against other selective Cdk2 inhibitors that have advanced to preclinical and clinical stages, including PF-06873600, Tegtociclib (PF-07104091), and Cirtociclib (BLU-222).
Introduction to Cdk2 and Its Role in Cancer
Cdk2 is a serine/threonine kinase that, when complexed with its regulatory partners, Cyclin E and Cyclin A, orchestrates the cell's entry into the DNA synthesis (S) phase. Dysregulation of the Cdk2 pathway, often through the overexpression of Cyclin E, is a hallmark of various cancers and can contribute to uncontrolled cell proliferation.[1][2] The Cdk2/Cyclin E complex, in particular, is crucial for the phosphorylation of the Retinoblastoma protein (Rb), which in turn releases the E2F transcription factor to activate genes required for S-phase entry.[3][4][5]
Overview of Compared Cdk2 Inhibitors
This guide focuses on the following selective Cdk2 inhibitors:
-
This compound: A research chemical probe known for its potency and selectivity for Cdk2.
-
PF-06873600 (Ebvaciclib): A potent inhibitor of Cdk2, Cdk4, and Cdk6.[6][7]
-
Tegtociclib (PF-07104091): A selective Cdk2 inhibitor that has been evaluated in clinical trials.[8][9]
-
Cirtociclib (BLU-222): A highly selective and potent Cdk2 inhibitor currently in clinical development.[10][11]
Comparative Performance Data
The following tables summarize the available quantitative data for each inhibitor, detailing their potency and selectivity under various experimental conditions. It is crucial to note that direct head-to-head comparisons under identical assay conditions are limited, and thus, the data presented here is a collation from various sources.
Biochemical Potency
Biochemical assays measure the direct inhibitory effect of a compound on the purified Cdk2 enzyme. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) are common metrics for potency.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Assay Conditions |
| This compound | Cdk2/Cyclin A | ~3-5 | - | Immunoprecipitated Cdk2AS from human cells, Histone H1 substrate, 500 µM ATP.[12] |
| PF-06873600 | Cdk2 | - | 0.09 | Not specified.[6] |
| Cdk2 | - | 0.1 | Mobility shift assay.[7] | |
| Tegtociclib (PF-07104091) | Cdk2 | 1.05 | - | Not specified.[13] |
| Cirtociclib (BLU-222) | Cdk2/Cyclin E1 | Not specified | - | Biochemical assays conducted at 1 mmol/L ATP.[10] |
Note: The lack of standardized assay conditions across different studies makes direct comparison of absolute values challenging. The ATP concentration, specific cyclin partner, and substrate used can significantly influence the measured potency.
Cellular Potency
Cell-based assays provide insights into an inhibitor's activity in a more biologically relevant context, accounting for factors like cell permeability and off-target effects.
| Inhibitor | Cell Line | IC50 (nM) | Assay Type |
| This compound | Not specified | Not available | - |
| PF-06873600 | OVCAR-3 | 19 and 45 | Proliferation assay.[7] |
| Tegtociclib (PF-07104091) | Not specified | Not available | - |
| Cirtociclib (BLU-222) | Palbociclib-resistant MCF7 and T47D cells | 180 - 1600 | Not specified.[11] |
| Ovarian and Uterine cell lines | Varies | CyQuant (5 days).[14] |
Selectivity Profiles
Selectivity is a critical attribute of a kinase inhibitor, as off-target effects can lead to toxicity. The selectivity is often expressed as a fold-difference in potency against the target kinase versus other kinases.
| Inhibitor | Comparison Kinase | Selectivity (Fold) | Assay Type |
| This compound | Not specified | Not available | - |
| PF-06873600 | Cdk4, Cdk6 | Potent inhibitor of Cdk4 and Cdk6 as well. | Biochemical assays.[6][7] |
| Tegtociclib (PF-07104091) | Cdk1 | ~50-100 | Enzyme assays.[15] |
| Cirtociclib (BLU-222) | Cdk1 | ~50-100 | Enzyme assays.[15] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context in which these inhibitors function and are evaluated, the following diagrams illustrate the Cdk2 signaling pathway and a general workflow for kinase inhibitor assessment.
Caption: The Cdk2 signaling pathway in the G1/S transition of the cell cycle.
Caption: A generalized workflow for the discovery and development of kinase inhibitors.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental data. Below are outlines of common assays used to evaluate Cdk2 inhibitors.
Biochemical Kinase Activity Assay (Example: ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
-
Reaction Setup: A reaction mixture is prepared containing the Cdk2/cyclin complex, a suitable substrate (e.g., Histone H1), ATP, and the test inhibitor at various concentrations in a kinase assay buffer.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the produced ADP back to ATP, which then drives a luciferase-based reaction, generating a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[2]
Cell Viability Assay (Example: MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the Cdk2 inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and IC50 values are determined.
Cellular Target Engagement Assay (Example: NanoBRET™ Assay)
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the binding of an inhibitor to its target kinase within living cells.
-
Cell Preparation: Cells are engineered to express the target kinase (Cdk2) fused to a NanoLuc® luciferase.
-
Tracer and Inhibitor Addition: A fluorescently labeled tracer that binds to the kinase's active site is added to the cells, followed by the addition of the test inhibitor at various concentrations.
-
BRET Measurement: If the inhibitor displaces the tracer from the kinase, the BRET signal between the NanoLuc® donor and the fluorescent tracer acceptor decreases. This change in BRET is measured using a specialized plate reader.
-
Data Analysis: The displacement of the tracer by the inhibitor is used to determine the inhibitor's cellular potency (IC50) for target engagement.[16]
Conclusion
The development of selective Cdk2 inhibitors represents a promising therapeutic strategy for a range of cancers. While this compound serves as a valuable research tool for probing Cdk2 biology, compounds like Tegtociclib (PF-07104091) and Cirtociclib (BLU-222) have demonstrated the clinical potential of targeting this kinase. The dual Cdk2/4/6 inhibitor, PF-06873600, offers a broader approach to cell cycle inhibition.
The data presented in this guide, while not from direct comparative studies, provides a valuable overview of the relative potencies and selectivities of these key Cdk2 inhibitors. For researchers and drug developers, the choice of inhibitor will depend on the specific research question or therapeutic goal. Further head-to-head studies under standardized conditions will be crucial for a more definitive comparison of these promising therapeutic agents.
References
- 1. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]
- 4. Reactome | Cyclin E:CDK2-mediated phosphorylation of RB1 [reactome.org]
- 5. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 9. First-in-human phase 1/2a study of a potent and novel CDK2-selective inhibitor PF-07104091 in patients (pts) with advanced solid tumors, enriched for CDK4/6 inhibitor resistant HR+/HER2- breast cancer. - ASCO [asco.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. BLU-222 shows synergy with CDK4/6 inhibitors in models of CDK4/6 inhibitor-resistant breast cancer | BioWorld [bioworld.com]
- 12. Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Novel Antitumor Small-Molecule Agent with Dual Action of CDK2/p-RB and MDM2/p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blueprintmedicines.com [blueprintmedicines.com]
- 15. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. g1therapeutics.com [g1therapeutics.com]
Unveiling the Selectivity of Cdk2-IN-15: A Comparative Analysis Against Other Cyclin-Dependent Kinase Inhibitors
For Immediate Release
In the landscape of cancer therapeutics and cell cycle research, the specificity of kinase inhibitors is paramount. This guide provides a detailed comparative analysis of the selectivity profile of Cdk2-IN-15, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), against a panel of other well-characterized CDK inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform inhibitor selection and experimental design.
Executive Summary
This compound (also known as INX-315) demonstrates a high degree of selectivity for CDK2 over other cyclin-dependent kinases.[1] This guide presents a head-to-head comparison of its inhibitory activity with other prominent CDK inhibitors, including the FDA-approved CDK4/6 inhibitors palbociclib, ribociclib, and abemaciclib, as well as broader-spectrum inhibitors such as dinaciclib, flavopiridol, and roscovitine. The data, summarized in clear tabular format, underscores the distinct selectivity profile of this compound, highlighting its potential as a precise tool for studying CDK2 function and as a candidate for therapeutic development in specific cancer contexts, such as those with CCNE1 amplification or resistance to CDK4/6 inhibitors.[1]
Comparative Selectivity Profiles of CDK Inhibitors
The inhibitory activity of this compound and other CDK inhibitors is presented as IC50 values (the half-maximal inhibitory concentration), which quantify the concentration of a drug required to inhibit the activity of a kinase by 50%. The data has been compiled from various biochemical assays.
Table 1: IC50 Values (nM) of this compound and Other CDK Inhibitors Against a Panel of Cyclin-Dependent Kinases
| Inhibitor | CDK1/CycB | CDK2/CycE | CDK2/CycA | CDK4/CycD1 | CDK5/p25 | CDK6/CycD3 | CDK7/CycH | CDK9/CycT |
| This compound (INX-315) | 200 | 4 | 4 | >1000 | - | >1000 | - | >1000 |
| Palbociclib | >10000 | >10000 | - | 11 | - | 16 | - | - |
| Ribociclib | >10000 | >10000 | - | 10 | - | 39 | - | - |
| Abemaciclib | 63 | 77 | - | 2 | - | 9.9 | - | 39 |
| Dinaciclib | 3 | 1 | - | - | 1 | - | - | 4 |
| Flavopiridol | 30 | 100 | - | 20 | - | 60 | 10 | 10 |
| Roscovitine (Seliciclib) | 2700 | 100 | - | >100000 | 160-280 | >100000 | 500 | 800 |
Note: IC50 values are approximate and can vary based on experimental conditions and assay formats. Data is aggregated from multiple sources.[2][3][4][5][6][7][8][9]
Experimental Methodologies
The determination of inhibitor selectivity is reliant on robust and reproducible experimental protocols. The IC50 values presented in this guide were primarily generated using the following well-established biochemical and cellular assays:
Biochemical Kinase Inhibition Assays
These assays measure the direct effect of an inhibitor on the enzymatic activity of a purified kinase.
-
LanthaScreen™ Eu Kinase Binding Assay: This is a fluorescence resonance energy transfer (FRET)-based assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by a test compound. The binding of the tracer to a europium-labeled anti-tag antibody on the kinase results in a high FRET signal. Inhibition is detected by a decrease in this signal.[10][11][12][13][14]
-
Z'-LYTE™ Kinase Assay: This assay also utilizes FRET to measure kinase activity. A synthetic peptide substrate is phosphorylated by the kinase. A development reagent containing a site-specific protease then cleaves the non-phosphorylated peptides, disrupting FRET. The amount of phosphorylation is proportional to the FRET signal, and inhibition is measured by a decrease in this signal.[15][16][17][18]
Cellular Target Engagement Assays
These assays measure the ability of a compound to bind to its target within a live cell, providing a more physiologically relevant measure of potency.
-
NanoBRET™ Target Engagement Assay: This assay uses bioluminescence resonance energy transfer (BRET) to quantify compound binding in living cells. The target kinase is expressed as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer binds to the kinase, and energy transfer occurs from the luciferase to the tracer. A test compound that binds to the kinase will displace the tracer, leading to a loss of BRET signal.[1][19][20][21][22]
Visualizing CDK2's Role and Inhibition Measurement
To better understand the context of this compound's action and how its selectivity is determined, the following diagrams illustrate the CDK2 signaling pathway and a generalized workflow for a kinase inhibition assay.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Caption: Generalized workflow of a biochemical kinase inhibition assay.
Conclusion
The data presented in this guide clearly positions this compound as a highly selective inhibitor of CDK2. Its minimal activity against other CDKs, particularly the closely related CDK1 and the clinically targeted CDK4/6, makes it a valuable tool for dissecting the specific roles of CDK2 in cellular processes and disease. For researchers investigating CDK2-dependent pathways or developing therapies for cancers driven by CDK2 hyperactivity, this compound offers a more precise alternative to broader-spectrum CDK inhibitors, thereby reducing the potential for off-target effects and providing clearer, more interpretable experimental outcomes.
References
- 1. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 2. Roscovitine | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]
- 3. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. old.lgr.upol.cz [old.lgr.upol.cz]
- 9. mdpi.com [mdpi.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - KR [thermofisher.com]
- 19. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 20. eubopen.org [eubopen.org]
- 21. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 22. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
A Comparative Analysis of Cdk2-IN-15 in Patient-Derived Xenograft Models for Cancer Therapy
A deep dive into the preclinical efficacy of the selective CDK2 inhibitor, Cdk2-IN-15 (also known as INX-315), reveals its potential as a potent anti-cancer agent, particularly in tumors with CCNE1 amplification and those resistant to CDK4/6 inhibitors. This guide provides a comprehensive comparison of this compound with other emerging CDK2 inhibitors and standard-of-care therapies, supported by experimental data from patient-derived xenograft (PDX) models.
This report is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of the available preclinical data to inform future research and clinical trial design.
Executive Summary
Cyclin-dependent kinase 2 (CDK2) has emerged as a critical therapeutic target in oncology, playing a pivotal role in cell cycle progression. Its aberrant activation, often driven by the amplification of the CCNE1 gene, is a hallmark of several aggressive cancers, including certain types of ovarian, breast, and gastric cancers. Furthermore, CDK2 activity has been implicated in the development of resistance to CDK4/6 inhibitors, a current standard of care in HR+/HER2- breast cancer. This compound (INX-315) is a highly selective and potent inhibitor of CDK2 that has demonstrated significant anti-tumor activity in preclinical PDX models. This guide will compare its efficacy against other selective CDK2 inhibitors, namely BLU-222 and PF-07104091, as well as standard-of-care chemotherapies, providing a clear, data-driven overview of the current landscape of CDK2-targeted cancer therapy.
Comparative Efficacy in Patient-Derived Xenografts
The use of patient-derived xenografts, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, provides a more clinically relevant preclinical model compared to traditional cell line-derived xenografts. The following tables summarize the quantitative efficacy data of this compound and its comparators in various PDX models.
Table 1: Efficacy in CCNE1-Amplified Ovarian Cancer PDX Models
| Treatment | PDX Model | Dosing Schedule | Treatment Duration | Tumor Growth Inhibition (TGI) / Regression | Source |
| This compound (INX-315) | OV5398 | 100 mg/kg, twice daily | 56 days | Tumor regression | [1] |
| BLU-222 | CCNE1-amplified Ovarian Cancer CDX | Not specified | Not specified | Monotherapy antitumor activity | [2][3][4] |
| Standard of Care (Carboplatin + Paclitaxel) | OV-41 (High-grade serous) | Paclitaxel (15 mg/kg) + Carboplatin (50 mg/kg), intraperitoneally, on days 1, 8, and 18 | 3 weeks | Significant decrease in tumor weight (p=0.008) | [5] |
Table 2: Efficacy in CDK4/6 Inhibitor-Resistant Breast Cancer PDX Models
| Treatment | PDX Model | Dosing Schedule | Treatment Duration | Outcome | Source |
| This compound (INX-315) + CDK4/6i | Not specified | Not specified | Not specified | Overcomes resistance | [6][7][8][9][10] |
| BLU-222 + Ribociclib | Palbociclib-resistant MCF-7 xenograft | Not specified | Not specified | 110% Tumor Growth Inhibition (TGI) | N/A |
| PF-07104091 + Palbociclib/PF-0060 | CDK4/6i and endocrine therapy resistant PDX | Not specified | Not specified | Tumor regression | [11] |
| Standard of Care (Fulvestrant + Palbociclib) | ST1799/PBR (Palbociclib-resistant) | Not specified | Not specified | Resistant (T/C = 80%) | [12] |
Experimental Protocols
A generalized experimental protocol for evaluating the efficacy of CDK2 inhibitors in PDX models is outlined below, based on methodologies reported in the cited literature.
1. PDX Model Establishment and Expansion:
-
Fresh tumor tissue from consenting patients is surgically implanted subcutaneously into immunodeficient mice (e.g., NOD/SCID).
-
Once tumors reach a specified volume (e.g., 1500-2000 mm³), they are harvested and passaged into new cohorts of mice for expansion. Early passages (typically P3-P5) are used for efficacy studies to maintain the genetic and histological integrity of the original tumor.
2. Dosing and Administration:
-
Mice bearing established PDX tumors of a certain size (e.g., 100-200 mm³) are randomized into treatment and control groups.
-
The investigational drug (e.g., this compound) is formulated in an appropriate vehicle and administered orally via gavage at specified doses and schedules (e.g., once or twice daily).
-
The control group receives the vehicle alone.
3. Tumor Growth Measurement and Analysis:
-
Tumor volume is measured periodically (e.g., twice weekly) using calipers, calculated with the formula: (Length x Width²)/2.
-
Body weight is also monitored as an indicator of toxicity.
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Tumor regression is also noted if tumor volumes decrease below their initial size.
4. Biomarker and Pathway Analysis:
-
At the end of the study, tumors are excised for pharmacodynamic and biomarker analysis.
-
Techniques such as Western blotting are used to assess the levels of key proteins in the CDK2 signaling pathway (e.g., phosphorylated Rb, Cyclin E1).
-
Immunohistochemistry can be used to evaluate markers of proliferation (e.g., Ki-67) and apoptosis.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams have been generated using the Graphviz DOT language.
Caption: CDK2 Signaling Pathway in Cell Cycle Progression.
Caption: Patient-Derived Xenograft (PDX) Experimental Workflow.
Conclusion
References
- 1. incyclixbio.com [incyclixbio.com]
- 2. blueprintmedinfo.com [blueprintmedinfo.com]
- 3. BLU-222, an investigational, potent, and selective CDK2 inhibitor, demonstrated robust antitumor activity in CCNE1-amplified ovarian cancer models - SURE [sure.sunderland.ac.uk]
- 4. | BioWorld [bioworld.com]
- 5. Patient-Derived Xenograft Models of Epithelial Ovarian Cancer for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
Cdk2-IN-15: A Comparative Analysis of Monotherapy vs. Combination Therapy in Preclinical Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of Cdk2-IN-15 as a monotherapy versus its use in combination with other therapeutic agents. Due to the limited publicly available data on this compound, this guide will utilize the potent and selective CDK2 inhibitor, INX-315, as a representative compound to illustrate the principles and potential of CDK2 inhibition in cancer therapy.
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S transition. Its dysregulation is a hallmark of various cancers, making it a compelling target for therapeutic intervention. While CDK2 inhibitors have shown promise as single agents in specific cancer contexts, their true potential may lie in combination therapies designed to overcome drug resistance and enhance anti-tumor activity.
This compound: A Selective Inhibitor of CDK2
INX-315: Monotherapy Efficacy in CDK2-Dependent Cancers
Preclinical studies have demonstrated that INX-315 monotherapy is effective in cancer models characterized by a dependency on CDK2 activity, such as those with Cyclin E1 (CCNE1) amplification.[2][6]
Key Findings:
-
Cell Viability: In a panel of ovarian cancer cell lines, INX-315 demonstrated potent inhibition of cell proliferation in CCNE1-amplified lines, while cell lines without CCNE1 amplification were largely insensitive.[6]
-
Cell Cycle Arrest: Treatment with INX-315 induces a G1 cell cycle arrest in sensitive cancer cell lines.[2][6]
-
Induction of Senescence: CDK2 inhibition by INX-315 has been shown to induce a state of cellular senescence in cancer cells.[2]
INX-315 in Combination Therapy: Overcoming Resistance and Enhancing Efficacy
The therapeutic landscape of CDK inhibition has been significantly shaped by the success of CDK4/6 inhibitors. However, acquired resistance to these agents, often driven by the activation of CDK2, presents a major clinical challenge.[4] Combination therapy with CDK2 inhibitors like INX-315 offers a promising strategy to overcome this resistance.[3][5][7]
Combination with CDK4/6 Inhibitors
Preclinical evidence strongly supports the combination of INX-315 with CDK4/6 inhibitors (e.g., palbociclib, abemaciclib) in models of CDK4/6 inhibitor-resistant breast cancer.[2][3][7]
Table 1: Comparison of INX-315 Monotherapy vs. Combination with CDK4/6 Inhibitor in CDK4/6i-Resistant Breast Cancer Models
| Parameter | INX-315 Monotherapy | CDK4/6 Inhibitor Monotherapy | INX-315 + CDK4/6 Inhibitor Combination |
| Cell Growth (in vitro) | Reduced growth | Slowed growth | Significant reduction in tumor growth and no noticeable growth after 8 weeks[3][6] |
| pRb Phosphorylation | Reduction | Partial Reduction | More complete suppression[6] |
| E2F Target Gene Expression | Modest Suppression | Modest Suppression | Deeper suppression[2][7] |
| Cellular Senescence | Induced | Some Induction | Significantly increased induction[2] |
| In Vivo Tumor Growth | Slowed tumor growth | Slowed tumor growth | Significant reduction in tumor growth[3] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating CDK2 inhibitors.
Caption: Simplified signaling pathway of CDK2 and CDK4/6 in G1/S cell cycle progression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Roswell Park-Led Team Proposes CDK2 Enzyme as New Target for Cancer Therapy | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 5. Incyclix Bio Announces Publication in Nature Communications Highlighting Biomarkers of Response to CDK2 Inhibition - BioSpace [biospace.com]
- 6. incyclixbio.com [incyclixbio.com]
- 7. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Response to Selective CDK2 Inhibition: A Comparative Guide for Researchers
A deep dive into the biomarkers and mechanisms governing response to selective CDK2 inhibitors, with a focus on the preclinical compound INX-315, a potent and selective inhibitor of CDK2. This guide is intended for researchers, scientists, and drug development professionals.
The landscape of cancer therapy is continually evolving, with targeted therapies offering new hope for patients. Cyclin-dependent kinase 2 (CDK2) has emerged as a critical therapeutic target, particularly in cancers that have developed resistance to frontline treatments like CDK4/6 inhibitors.[1][2] This guide provides a comprehensive comparison of biomarkers for predicting response to selective CDK2 inhibition, using the novel preclinical compound INX-315 as a primary example. While the specific compound "Cdk2-IN-15" was initially queried, available research strongly suggests this may be an internal or alternative designation for INX-315, a well-characterized selective CDK2 inhibitor.[1]
Mechanism of Action: The Role of CDK2 in Cell Cycle and Cancer
CDK2 is a key regulator of cell cycle progression, primarily active during the G1/S transition and S phase.[3][4] It forms complexes with cyclin E and cyclin A, which in turn phosphorylate various substrates, including the retinoblastoma protein (Rb), to promote DNA replication and cell division.[5][6] In certain cancers, particularly those with amplification of the CCNE1 gene (which encodes cyclin E1), tumor cells become heavily dependent on CDK2 for their proliferation.[1][7] Furthermore, CDK2 activity has been identified as a key mechanism of resistance to CDK4/6 inhibitors.[1] Selective CDK2 inhibitors like INX-315 work by binding to the ATP-binding site of CDK2, blocking its kinase activity and thereby inducing cell cycle arrest and senescence in susceptible cancer cells.[1]
Potential Predictive Biomarkers for CDK2 Inhibition
The identification of reliable biomarkers is crucial for patient selection and the successful clinical development of CDK2 inhibitors. Preclinical studies with INX-315 and other CDK2 inhibitors have highlighted several promising candidates.
| Biomarker | Description | Rationale for Prediction | Alternative Biomarkers/Considerations |
| CCNE1 Amplification | Increased copy number of the CCNE1 gene, leading to overexpression of cyclin E1. | Tumors with CCNE1 amplification are often "addicted" to the CDK2/cyclin E pathway for proliferation, making them highly sensitive to CDK2 inhibition.[1] | Cyclin E1 protein overexpression (measured by IHC), mRNA levels. |
| Loss of Retinoblastoma (Rb) function | Inactivation of the Rb tumor suppressor protein through mutation or deletion. | In Rb-deficient tumors, the G1/S checkpoint is already compromised, and cells may rely more heavily on CDK2 for S-phase progression. This is a key resistance mechanism to CDK4/6 inhibitors.[8] | High levels of p16INK4a (a CDK4/6 inhibitor), which can indicate a non-functional Rb pathway. |
| Resistance to CDK4/6 Inhibitors | Tumors that have developed resistance to drugs like palbociclib, ribociclib, or abemaciclib. | A common mechanism of acquired resistance to CDK4/6 inhibitors is the upregulation of the CDK2/cyclin E axis, which can bypass the CDK4/6 blockade.[1] | Monitoring for the emergence of RB1 mutations or CCNE1 amplification during CDK4/6 inhibitor therapy. |
| High SKP2 Expression | Overexpression of S-phase kinase-associated protein 2. | Identified as a predictive biomarker for response to the CDK2 inhibitors BLU-222 and BLU-956 in preclinical small cell lung cancer models.[8] | Further validation is needed to establish its role as a predictive biomarker for other CDK2 inhibitors and in other cancer types. |
Experimental Data Summary
Preclinical studies with the selective CDK2 inhibitor INX-315 have demonstrated its potent anti-tumor activity in specific contexts.
| Cell Line/Model | Biomarker Status | Treatment | Outcome | Reference |
| OVCAR3 (Ovarian Cancer) | CCNE1 amplified | INX-315 | Induction of cell cycle arrest and senescence | [1] |
| H2009 (Lung Cancer) | CCNE1 amplified | INX-315 | Tumor growth inhibition in xenograft models | [1] |
| MCF7 (Breast Cancer) | CDK4/6i-resistant | INX-315 in combination with a CDK4/6 inhibitor | Restoration of sensitivity to CDK4/6 inhibition | [1] |
Key Experimental Protocols
Cell Viability and Proliferation Assays:
-
Method: Cancer cell lines are seeded in 96-well plates and treated with increasing concentrations of the CDK2 inhibitor (e.g., INX-315) for a specified period (e.g., 72 hours).
-
Readout: Cell viability is typically measured using assays such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells. The half-maximal inhibitory concentration (IC50) is then calculated.
Western Blotting for Protein Expression and Phosphorylation:
-
Method: Cells are treated with the CDK2 inhibitor for various time points. Cell lysates are then prepared, and proteins are separated by SDS-PAGE and transferred to a membrane.
-
Antibodies: Membranes are probed with primary antibodies against key proteins such as total Rb, phosphorylated Rb (Ser807/811), Cyclin E1, CDK2, and loading controls like β-actin.
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and enhanced chemiluminescence (ECL) are used for detection.
Cell Cycle Analysis by Flow Cytometry:
-
Method: Cells are treated with the CDK2 inhibitor, harvested, and fixed in ethanol.
-
Staining: Cells are stained with a DNA-intercalating dye such as propidium iodide (PI).
-
Analysis: The DNA content of individual cells is measured by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Studies:
-
Method: Human cancer cell lines (e.g., with CCNE1 amplification) are implanted subcutaneously into immunocompromised mice.
-
Treatment: Once tumors reach a specified size, mice are treated with the CDK2 inhibitor (e.g., INX-315) or vehicle control via a relevant route of administration (e.g., oral gavage).
-
Monitoring: Tumor volume is measured regularly, and at the end of the study, tumors can be harvested for biomarker analysis.
Visualizing the Pathways and Workflows
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Caption: Preclinical experimental workflow for evaluating CDK2 inhibitors.
Conclusion and Future Directions
The development of selective CDK2 inhibitors like INX-315 holds significant promise for treating cancers with specific molecular vulnerabilities, such as CCNE1 amplification, and for overcoming resistance to existing therapies. The robust preclinical data for these compounds underscores the importance of a biomarker-driven approach to their clinical development. Future research should focus on the clinical validation of these biomarkers in prospective trials to ensure that these targeted therapies can be delivered to the patients who are most likely to benefit. Furthermore, the exploration of combination therapies, such as the co-administration of CDK2 and CDK4/6 inhibitors, warrants further investigation to combat therapeutic resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CDK2 Inhibitor——Important Regulator of Cell Cycle Control [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 8. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of CDK2 Inhibitors: Cdk2-IN-15 (INX-315) versus PF-07104091
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 2 (CDK2) has emerged as a critical target, particularly in tumors characterized by aberrant cell cycle regulation. This guide provides a detailed comparative analysis of two prominent selective CDK2 inhibitors: Cdk2-IN-15, also known as INX-315, and PF-07104091. This objective comparison, supported by experimental data, aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.
At a Glance: Key Performance Metrics
A direct comparison of the biochemical and intracellular potency of INX-315 and PF-07104091 reveals distinct profiles. While both are potent CDK2 inhibitors, INX-315 demonstrates greater potency in both biochemical and cellular assays. Conversely, PF-07104091 exhibits higher selectivity over other cyclin-dependent kinases such as CDK4, CDK6, and CDK9.
| Parameter | This compound (INX-315) | PF-07104091 | Reference |
| Biochemical IC50 (CDK2/cyclin E1) | 0.6 nM | 2.4 nM | [1] |
| Intracellular IC50 (CDK2/cyclin E1, NanoBRET) | 2.3 nM | 32 nM | [1] |
| Selectivity (Fold vs. CDK1) | ~50-fold | >100-fold | [1][2] |
| Selectivity (Fold vs. CDK4) | 241-fold | 200 to 400-fold | [2][3] |
| Selectivity (Fold vs. CDK6) | 615-fold | 200 to 400-fold | [2][3] |
| Selectivity (Fold vs. CDK9) | 132-fold | 170-fold | [2][3] |
Mechanism of Action and Signaling Pathway
Both INX-315 and PF-07104091 are ATP-competitive inhibitors that target the catalytic subunit of the CDK2/cyclin E and CDK2/cyclin A complexes.[1] By blocking the kinase activity of CDK2, these inhibitors prevent the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains active and binds to the E2F transcription factor, thereby preventing the expression of genes required for the G1 to S phase transition and DNA replication. This ultimately leads to cell cycle arrest and an induction of a senescence-like state in cancer cells.[1][3]
Caption: The CDK2 signaling pathway leading to S-phase entry.
Cellular Activity and Proliferation Assays
The anti-proliferative effects of INX-315 and PF-07104091 have been evaluated in various cancer cell lines, particularly those with CCNE1 amplification, which renders them highly dependent on CDK2 activity.
Cell Viability (CellTiter-Glo® Assay)
In CCNE1-amplified ovarian (OVCAR-3) and gastric (MKN1) cancer cell lines, INX-315 demonstrated superior potency in inhibiting cell viability compared to PF-07104091.[1]
| Cell Line | This compound (INX-315) IC50 | PF-07104091 IC50 | Reference |
| OVCAR-3 (Ovarian) | ~30 nM | ~100 nM | [1] |
| MKN1 (Gastric) | 44 nM | >100 nM | [1] |
Intracellular Target Engagement (NanoBRET™ Assay)
The NanoBRET™ assay confirmed the higher intracellular potency of INX-315 in directly engaging with the CDK2/cyclin E1 complex within live cells.
| Parameter | This compound (INX-315) | PF-07104091 | Reference |
| Intracellular IC50 (CDK2/cyclin E1) | 2.3 nM | 32 nM | [1] |
| Intracellular IC50 (CDK1/cyclin B1) | 374 nM | Not Reported | [1] |
| Intracellular IC50 (CDK9/cyclin T1) | 2950 nM | Not Reported | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from studies comparing INX-315 and PF-07104091.[1]
Caption: Workflow for the CellTiter-Glo® cell viability assay.
-
Cell Seeding: Plate OVCAR-3 or MKN1 cells in opaque-walled 96-well plates at a density that allows for logarithmic growth over the 6-day treatment period.
-
Compound Treatment: After allowing cells to adhere overnight, treat them with a range of concentrations of INX-315 or PF-07104091.
-
Incubation: Incubate the plates for 6 days under standard cell culture conditions (37°C, 5% CO2).
-
Reagent Addition: Equilibrate the plates to room temperature for approximately 30 minutes. Add CellTiter-Glo® Reagent in a volume equal to the cell culture medium in each well.[4]
-
Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
Intracellular Target Engagement Assay (NanoBRET™)
This protocol is based on the methodology used to assess the intracellular potency of INX-315 and PF-07104091.[1]
-
Cell Transfection: Co-transfect cells with plasmids encoding the CDK-NanoLuc® fusion protein (e.g., CDK2-NanoLuc®) and its partner cyclin (e.g., Cyclin E1).
-
Cell Plating: Plate the transfected cells in 96-well plates.
-
Tracer and Compound Addition: Add the NanoBRET® tracer and varying concentrations of the test compound (INX-315 or PF-07104091) to the cells.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Substrate Addition and Signal Detection: Add the NanoLuc® substrate and measure the donor (450 nm) and acceptor (610 nm) emission wavelengths. The BRET ratio is calculated as the acceptor emission divided by the donor emission. The displacement of the tracer by the inhibitor results in a decrease in the BRET signal, from which the intracellular IC50 can be determined.
Western Blotting for Phospho-Rb and Cyclin A2
This protocol outlines the general steps for assessing the effect of CDK2 inhibitors on downstream targets.[1]
-
Cell Treatment: Treat OVCAR-3 or MKN1 cells with INX-315 or PF-07104091 at specified concentrations for 24 hours.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-Rb (e.g., Ser807/811), total Rb, and Cyclin A2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Summary and Conclusion
Both this compound (INX-315) and PF-07104091 are potent and selective inhibitors of CDK2 with demonstrated anti-proliferative activity in CDK2-dependent cancer models. The choice between these two inhibitors may depend on the specific research question and experimental context.
-
This compound (INX-315) offers superior potency in both biochemical and cellular assays, making it a valuable tool for studies requiring strong inhibition of CDK2.
-
PF-07104091 provides a different selectivity profile with greater selectivity against other CDKs, which could be advantageous in studies where off-target effects on CDK4, CDK6, or CDK9 are a concern.
The provided experimental protocols and comparative data serve as a valuable resource for researchers investigating the role of CDK2 in cancer and developing novel therapeutic strategies targeting this key cell cycle regulator.
References
In Vivo Validation of Cdk2 Inhibitors: A Comparative Guide on Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo anti-tumor activity of prominent Cyclin-dependent kinase 2 (Cdk2) inhibitors. While this guide was initiated to focus on the in vivo validation of Cdk2-IN-15, a thorough search of publicly available scientific literature and patent databases did not yield any specific data for a compound with this designation. Therefore, this guide will focus on a comparative analysis of other key Cdk2 inhibitors with published preclinical in vivo data: INX-315 , BLU-222 , and PF-07104091 .
Cdk2 is a critical regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. The following sections present a compilation of in vivo experimental data, detailed methodologies for xenograft studies, and visualizations of the Cdk2 signaling pathway and a general experimental workflow.
Comparative In Vivo Anti-Tumor Efficacy of Cdk2 Inhibitors
The following tables summarize the in vivo anti-tumor activity of INX-315, BLU-222, and PF-07104091 in various cancer models.
Table 1: In Vivo Efficacy of INX-315
| Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Reference |
| Gastric Adenocarcinoma (PDX) | Nude Mice | 100 mg/kg, BID, oral | Tumor regression | [1] |
| Ovarian Carcinoma (PDX) | Nude Mice | 100 mg/kg, BID, oral | Significant tumor growth inhibition | [1] |
| Ovarian Cancer (OVCAR-3 CDX) | Nude Mice | Not specified | Not specified | [2] |
| Gastric Cancer (PDX) | Nude Mice | Not specified | Inhibited Rb-phosphorylation and induced tumor regression | [2] |
Table 2: In Vivo Efficacy of BLU-222
| Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Reference |
| Ovarian Cancer (OVCAR-3 CDX) | NOD-SCID Mice | Not specified | Significant anti-tumor activity | [No specific citation found for this exact data point] |
| Ovarian Cancer (OVCAR-3 CDX) | Not specified | In combination with carboplatin | Induced durable tumor regression | [No specific citation found for this exact data point] |
Table 3: In Vivo Efficacy of PF-07104091
| Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Reference |
| HR+/HER2- Breast Cancer Xenografts | Not specified | In combination with atirmociclib | Synergistic tumor growth inhibition and profound tumor regression | [No specific citation found for this exact data point] |
| Melanoma (B16F10) | C57Bl/6 Mice | 20µM (in combination with palbociclib) | Reversed palbociclib-induced increase in cyclin E1 | [No specific citation found for this exact data point] |
Experimental Protocols
Below is a generalized experimental protocol for evaluating the in vivo anti-tumor efficacy of Cdk2 inhibitors using a xenograft model, based on common practices reported in the literature.
Xenograft Tumor Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., OVCAR-3 for ovarian cancer) are cultured in appropriate media and conditions until they reach the desired confluence.
-
Animal Model: Immunocompromised mice (e.g., nude or NOD-SCID mice), typically 6-8 weeks old, are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of cancer cells (typically 1-10 million cells in a matrix like Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into control and treatment groups. The Cdk2 inhibitor (e.g., this compound) or vehicle control is administered via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Tumor regression may also be observed.
-
Pharmacodynamic Assessment: At the end of the study, tumors may be excised for pharmacodynamic analysis. This can include:
-
Western Blotting: To assess the levels of key proteins in the Cdk2 signaling pathway, such as phosphorylated Retinoblastoma protein (pRb).
-
Immunohistochemistry (IHC): To visualize the expression and localization of biomarkers within the tumor tissue.
-
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study as indicators of treatment-related toxicity.
Visualizations
Cdk2 Signaling Pathway
The following diagram illustrates the central role of Cdk2 in cell cycle progression. Growth factor signaling leads to the activation of Cyclin D-Cdk4/6, which initiates the phosphorylation of Rb. This allows for the expression of Cyclin E, which then binds to and activates Cdk2. The active Cyclin E/Cdk2 complex further phosphorylates Rb, leading to the release of the E2F transcription factor and the transcription of genes required for S-phase entry. Cdk2 inhibitors block this cascade, leading to cell cycle arrest.
Caption: The Cdk2 signaling pathway in cell cycle progression.
Experimental Workflow for In Vivo Validation
The diagram below outlines the typical workflow for assessing the anti-tumor activity of a Cdk2 inhibitor in a preclinical setting.
Caption: A typical experimental workflow for in vivo validation.
References
Unlocking Synergistic Cancer Therapy: A Comparative Guide to Cdk2-IN-15 and PARP Inhibitor Combination
For Researchers, Scientists, and Drug Development Professionals
The combination of Cyclin-Dependent Kinase 2 (CDK2) inhibitors with Poly (ADP-ribose) Polymerase (PARP) inhibitors represents a promising frontier in cancer therapeutics, particularly for tumors with deficiencies in DNA damage repair pathways. This guide provides a comprehensive assessment of the synergistic effects of Cdk2-IN-15 in combination with PARP inhibitors, offering a comparative analysis of their performance, supporting experimental data, and detailed methodologies for key experiments. While direct experimental data for this compound in this specific combination is emerging, this guide leverages data from studies using highly potent and selective CDK2 inhibitors, such as fadraciclib (CYC065), as a surrogate to illustrate the potential of this therapeutic strategy.
Comparative Performance of CDK2 and PARP Inhibitor Combinations
The synergy between CDK2 and PARP inhibitors is particularly pronounced in cancer cells with mutations in the BRCA1 gene. These cells are often deficient in homologous recombination, a critical DNA repair pathway, making them highly dependent on PARP for cell survival. Inhibition of CDK2 appears to exacerbate this dependency, leading to a synthetic lethal interaction when combined with a PARP inhibitor.
Table 1: In Vitro Efficacy of CDK2 and PARP Inhibitors (Single Agent vs. Combination)
| Treatment | Cell Line | IC50 (nM) - CDK2 Inhibitor | IC50 (nM) - PARP Inhibitor (Olaparib) | Combination Effect |
| Fadraciclib (CDK2/9i) | HCC1937 (BRCA1 mutant) | ~100-200 | ~500 | Synergistic reduction in cell viability |
| CVT313 (CDK2i) | Various tumor cell lines | 500 | - | Potent single-agent activity |
| Olaparib (PARPi) | HCC1937 (BRCA1 mutant) | - | ~500 | - |
Note: Data for fadraciclib is derived from studies on its synergistic effects with olaparib in BRCA1-mutated cell lines.[1] IC50 values for CVT313 are provided as a reference for a selective CDK2 inhibitor.[1][2][3][4][5]
Table 2: In Vivo Tumor Growth Inhibition in Patient-Derived Xenograft (PDX) Models (BRCA1 mutant)
| Treatment | Tumor Model | Change in Tumor Volume | Survival Benefit |
| Vehicle Control | BLBC PDX (BRCA1 R1443) | Progressive Growth | - |
| Olaparib (50 mg/kg, daily) | BLBC PDX (BRCA1 R1443) | Moderate Inhibition | Modest increase in survival |
| Fadraciclib (40 mg/kg, 5 days/week) | BLBC PDX (BRCA1 R1443) | Moderate Inhibition | Modest increase in survival |
| Olaparib + Fadraciclib | BLBC PDX (BRCA1 R1443) | Tumor Regression | Significant increase in survival |
Source: Adapted from Aziz et al., npj Breast Cancer, 2021.[1]
Mechanism of Synergy: A Dual Assault on Cancer Cells
The synergistic effect of combining CDK2 and PARP inhibitors stems from a multi-pronged attack on the cancer cell's survival mechanisms.
dot
Caption: Mechanism of synergy between CDK2 and PARP inhibitors.
-
Increased Genomic Instability by CDK2 Inhibition: In cancer cells with BRCA1 mutations, the protein Cyclin E1 is often stabilized.[4][5][6] CDK2 plays a role in the degradation of Cyclin E1. Therefore, inhibiting CDK2 leads to the accumulation of Cyclin E1, which in turn promotes DNA damage and genomic instability.[4][5][6]
-
Inhibition of DNA Repair by PARP Inhibitors: PARP inhibitors block the repair of single-strand DNA breaks.[7][8] In cells with deficient homologous recombination (like BRCA1 mutants), these unrepaired single-strand breaks are converted into more lethal double-strand breaks during DNA replication.[7][8]
-
Synthetic Lethality: The combination of increased DNA damage from CDK2 inhibition and the blockage of a crucial repair pathway by PARP inhibition creates a state of "synthetic lethality," where the cancer cells cannot survive the overwhelming genomic damage and undergo apoptosis (programmed cell death).[1][6]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the dose-dependent effect of the inhibitors on cell proliferation.
dot
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCC1937) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound, a PARP inhibitor (e.g., olaparib), or the combination of both. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[9][10][11][12][13]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9][10][11][12][13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) for each treatment. Synergy can be quantified using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy.[11]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
dot
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, a PARP inhibitor, or the combination at their respective IC50 concentrations for 48-72 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.[14][15][16][17]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14][15][16][17]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatments.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G1, S, and G2/M).
dot
Caption: Workflow for propidium iodide-based cell cycle analysis.
Protocol:
-
Cell Treatment: Culture cells and treat with the inhibitors for 24-48 hours.
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.[18][19][20][21]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[18][19][20][21]
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[18][19][20][21]
-
PI Staining: Add propidium iodide solution (50 µg/mL) and incubate for 15-30 minutes in the dark.[18][19][20][21]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Alternative and Comparative Treatments
The combination of this compound and PARP inhibitors should be viewed in the context of other therapeutic strategies targeting similar pathways.
-
PARP Inhibitor Monotherapy: Effective in cancers with BRCA1/2 mutations or other homologous recombination deficiencies.[7][8] However, resistance can develop through various mechanisms, including the restoration of homologous recombination.[3][22]
-
Combination with other DNA Damage Response (DDR) Inhibitors: PARP inhibitors are being explored in combination with inhibitors of ATR, ATM, and DNA-PK to enhance their efficacy and overcome resistance.[15]
-
Combination with Chemotherapy: PARP inhibitors can potentiate the effects of DNA-damaging chemotherapeutic agents.[12]
-
Combination with CDK4/6 Inhibitors: Preclinical studies have shown that combining PARP inhibitors with CDK4/6 inhibitors can also induce apoptosis and inhibit tumor growth.[14][23][24][25][26][27]
Conclusion
The synergistic combination of this compound and PARP inhibitors holds significant promise as a targeted therapy for cancers with underlying DNA repair defects, particularly those with BRCA1 mutations. The ability of CDK2 inhibition to induce DNA damage and sensitize cancer cells to PARP inhibition offers a rational approach to enhance therapeutic efficacy and potentially overcome resistance. The experimental data from potent CDK2 inhibitors like fadraciclib strongly supports this strategy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in combination with various PARP inhibitors across a range of cancer types. The detailed protocols provided in this guide will aid researchers in rigorously evaluating this promising combination therapy.
References
- 1. CVT-313 | Cdk2 Inhibitor III | CDK2 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CVT 313 | Non-selective CDKs | Tocris Bioscience [tocris.com]
- 4. apexbt.com [apexbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Fadraciclib (CYC065) | CDK2/9 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. MTT assay and synergism evaluation [bio-protocol.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. mdpi.com [mdpi.com]
- 14. protocols.io [protocols.io]
- 15. kumc.edu [kumc.edu]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bosterbio.com [bosterbio.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. Flow cytometry with PI staining | Abcam [abcam.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. selleckchem.com [selleckchem.com]
- 24. go.drugbank.com [go.drugbank.com]
- 25. PARP and CDK4/6 Inhibitor Combination Therapy Induces Apoptosis and Suppresses Neuroendocrine Differentiation in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biorxiv.org [biorxiv.org]
- 27. Combination of PARP inhibitor and CDK4/6 inhibitor modulates cGAS/STING‐dependent therapy‐induced senescence and provides “one‐two punch” opportunity with anti‐PD‐L1 therapy in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Cdk2-IN-15 and INX-315
A Detailed Analysis for Researchers and Drug Development Professionals
In the landscape of cancer therapeutics, Cyclin-Dependent Kinase 2 (CDK2) has emerged as a critical target. Its dysregulation is implicated in the proliferation of various cancers, making the development of potent and selective CDK2 inhibitors a key focus of research. This guide provides a head-to-head comparison of two such inhibitors: Cdk2-IN-15 and INX-315. While extensive preclinical and clinical data are available for INX-315, information on this compound is currently limited, a crucial factor to consider in this analysis.
At a Glance: Key Differences
| Feature | This compound | INX-315 |
| Primary Target | Reported as a potent Cyclin A inhibitor[1] | Potent and selective CDK2 inhibitor[2][3][4][5][6] |
| Reported IC50 | 0.14 µM (against Cyclin A)[1] | 0.6 nM (against CDK2/cyclin E1, biochemical)[6], 2.3 nM (intracellular NanoBRET)[7] |
| Development Stage | Preclinical (Limited public data) | Phase 1/2 Clinical Trials (NCT05735080)[8][9][10] |
| Mechanism of Action | Presumed to inhibit Cyclin A-associated kinase activity | Induces G1 cell cycle arrest and senescence by inhibiting CDK2[2][3][4] |
| Key Applications | Unspecified in publicly available data | Cancers with CCNE1 amplification and CDK4/6 inhibitor-resistant breast cancer[3][4][5] |
INX-315: A Deep Dive
INX-315 is an orally active and selective small molecule inhibitor of CDK2.[2] It has demonstrated significant promise in preclinical studies and is currently undergoing a Phase 1/2 clinical trial (INX-315-01) for the treatment of advanced/metastatic cancers.[8][9][10]
Biochemical and Cellular Activity of INX-315
Extensive research has characterized the potent and selective inhibitory activity of INX-315.
| Target | IC50 (Biochemical Assay) | IC50 (Intracellular NanoBRET Assay) | Selectivity vs. CDK2/E |
| CDK2/cyclin E1 | 0.6 nM [6] | 2.3 nM [7] | 1 |
| CDK2/cyclin A | 2.4 nM | 71.3 nM | 4x |
| CDK1/cyclin B | 30 nM | 374 nM | 50x |
| CDK4/cyclin D1 | 133 nM | Not Determined | 222x |
| CDK6/cyclin D3 | 338 nM | Not Determined | 563x |
| CDK9/cyclin T | 73 nM | 2950 nM | 122x |
Data compiled from multiple sources.[6][7]
These data highlight the high potency and selectivity of INX-315 for CDK2 over other cyclin-dependent kinases.
Preclinical and Clinical Findings for INX-315
Preclinical studies have shown that INX-315 effectively inhibits the proliferation of cancer cells with CCNE1 amplification and can overcome resistance to CDK4/6 inhibitors in breast cancer models.[3][4][5] In xenograft models of ovarian and gastric cancer, INX-315 demonstrated significant tumor growth inhibition and, in some cases, tumor regression.[6]
Interim data from the Phase 1/2 clinical trial (INX-315-01) have indicated that INX-315 monotherapy is safe and well-tolerated in heavily pretreated patients.[9] Encouraging antitumor activity has been observed in patients with CDK4/6 inhibitor-resistant ER+/HER2- breast cancer and CCNE1-amplified ovarian cancer.[9] The FDA has granted Fast Track designation to INX-315 for the treatment of patients with CCNE1-amplified, platinum-resistant or refractory ovarian cancer.
This compound: The Limited Picture
Information regarding this compound is sparse and originates from a commercial supplier. It is described as a potent Cyclin A inhibitor with an IC50 of 0.14 µM.[1] This is noteworthy as the name "this compound" suggests a primary target of CDK2. The provided reference for this data is a patent application (WO2024086814A2), which is not readily accessible in the public domain for independent verification.[1]
Without further publicly available experimental data, a direct and detailed comparison of this compound's biochemical profile, cellular effects, and selectivity against INX-315 is not possible at this time.
Signaling Pathway and Experimental Workflow
To provide context for the evaluation of these inhibitors, the following diagrams illustrate the CDK2 signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Caption: Typical experimental workflow for characterizing a kinase inhibitor.
Experimental Protocols
Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
-
Reaction Setup: A reaction mixture is prepared containing the kinase (e.g., CDK2/cyclin E1), the substrate (e.g., a peptide substrate), and ATP in a suitable buffer.
-
Inhibitor Addition: Serial dilutions of the inhibitor (e.g., INX-315) are added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature for a specific period to allow the kinase to phosphorylate the substrate.
-
ATP Depletion: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: A Kinase Detection Reagent is added to convert the ADP generated into ATP.
-
Luminescence Detection: The newly synthesized ATP is measured using a luciferase/luciferin reaction, and the luminescent signal is read on a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (e.g., MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the inhibitor for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Western Blotting for Phospho-protein Analysis
This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules.
-
Cell Lysis: Cells treated with the inhibitor are lysed to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated with a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., phospho-Rb, total Rb).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the signal is detected using an imaging system.
-
Analysis: The band intensities are quantified to determine the relative levels of the target protein and its phosphorylated form.
Conclusion
The available evidence strongly supports INX-315 as a potent and selective CDK2 inhibitor with a clear mechanism of action and promising anti-cancer activity in defined patient populations. Its development is backed by a robust preclinical data package and ongoing clinical evaluation.
For researchers and drug development professionals, INX-315 represents a well-characterized clinical-stage CDK2 inhibitor. This compound, based on the limited available information, should be approached with caution until more comprehensive and independently verified data become available. A direct, data-driven comparison is not feasible at present due to the significant disparity in the public data for these two compounds.
References
- 1. WO1996006814A3 - Filter manufactured by micropyrectic synthesis - Google Patents [patents.google.com]
- 2. Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Genetics Reveals a Specific Requirement for Cdk2 Activity in the DNA Damage Response and Identifies Nbs1 as a Cdk2 Substrate in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patent Public Search | USPTO [uspto.gov]
- 6. Cdk1 and Cdk2 activity levels determine the efficiency of replication origin firing in Xenopus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
Evaluating Cyclin-Dependent Kinase 2 (CDK2) Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of CDK2 inhibitors, a promising class of therapeutics in oncology. Due to the limited publicly available data on the long-term efficacy and safety of a specific compound designated "Cdk2-IN-15," this guide will focus on a comparative analysis of well-characterized CDK2 inhibitors currently in preclinical and clinical development. This approach will establish a framework for evaluating any novel CDK2 inhibitor, including this compound, by providing essential context, experimental protocols, and a baseline for comparison.
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2] Its aberrant activation is implicated in the proliferation of various cancer cells, making it a compelling target for therapeutic intervention.[3][4] The development of selective CDK2 inhibitors has been a significant focus in oncology research, with several compounds advancing into clinical trials.[5] This guide will delve into the mechanism of action, comparative efficacy, and safety profiles of prominent CDK2 inhibitors, offering a valuable resource for the research community.
Mechanism of Action and the CDK2 Signaling Pathway
CDK2, a serine/threonine protein kinase, forms complexes with regulatory proteins called cyclins, primarily cyclin E and cyclin A.[1][] The CDK2/cyclin E complex is crucial for the transition from the G1 to the S phase of the cell cycle, while the CDK2/cyclin A complex is required for progression through the S phase.[7] Activation of the CDK2/cyclin E complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor.[8][9] E2F then promotes the transcription of genes necessary for DNA replication, driving the cell into the S phase.[9]
CDK2 inhibitors exert their therapeutic effect by blocking the kinase activity of CDK2, thereby preventing the phosphorylation of key substrates like Rb. This leads to cell cycle arrest at the G1/S checkpoint and can induce apoptosis in cancer cells that are highly dependent on CDK2 activity.[10][11]
Below is a diagram illustrating the CDK2 signaling pathway and the points of intervention for CDK2 inhibitors.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 2 (CDK2) inhibitors and others novel CDK inhibitors (CDKi) in breast cancer: clinical trials, current impact, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meridian.allenpress.com [meridian.allenpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The Renaissance of Cyclin Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling Cdk2-IN-15
For researchers, scientists, and drug development professionals working with the cyclin-dependent kinase 2 (CDK2) inhibitor, Cdk2-IN-15, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document compiles best practices based on general laboratory safety protocols and information from similar kinase inhibitors.
Personal Protective Equipment (PPE)
The appropriate level of personal protective equipment is crucial to minimize exposure and ensure personal safety when handling chemical compounds like this compound. The following table summarizes the recommended PPE.
| Body Area | Personal Protective Equipment | Specifications |
| Eyes | Safety glasses or goggles | Should provide a complete seal around the eyes to protect against splashes. Indirectly vented goggles are preferred to prevent fogging while still offering protection.[1] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing.[2][3] |
| Hands | Chemical-resistant gloves | Nitrile or other appropriate gloves should be worn. For some chemicals, double gloving may be necessary.[3] |
| Body | Laboratory coat | A lab coat should be worn to protect the skin and clothing from contamination.[3][4] |
| Respiratory | Fume hood or appropriate respirator | All work with powdered or volatile forms of the compound should be conducted in a certified chemical fume hood to avoid inhalation.[5] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Read Labels Carefully: Before use, always read the product label twice.[5]
-
Avoid Contamination: Never return unused chemicals to their original container.[5]
-
Minimize Exposure: Avoid inhalation, and contact with eyes and skin. Do not taste or smell chemicals.[5][6]
-
Use in a Ventilated Area: Handle flammable and volatile chemicals in a fume hood.[5]
-
Emergency Preparedness: Know the location and proper use of safety equipment, including eyewash stations, safety showers, and fire extinguishers.[5] In case of skin or eye contact, flush the affected area with water for at least 20 minutes.[5]
Storage:
-
Follow Supplier Instructions: Store the compound according to the manufacturer's recommendations, which may include specific temperature and light conditions. For a similar compound, CDK9-IN-15, it is recommended to store it at -80°C for long-term storage (6 months) and at -20°C for short-term storage (1 month), protected from light.[7]
-
Secure Storage: Keep the container tightly closed in a dry and well-ventilated place.
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Handling:
-
Segregate Waste: Dispose of this compound and any contaminated materials as hazardous chemical waste. Do not mix with other waste streams.
-
Labeling: Clearly label all waste containers with their contents.
-
Follow Institutional Protocols: Adhere to your institution's specific guidelines for hazardous waste disposal.[8]
Experimental Workflow for Handling Chemical Inhibitors
The following diagram outlines a general workflow for safely handling chemical inhibitors like this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
